Cys-PKHB1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C68H105N17O12S |
|---|---|
Peso molecular |
1384.7 g/mol |
Nombre IUPAC |
(2R)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C68H105N17O12S/c1-40(2)56(65(94)79-51(30-35-98-5)61(90)83-55(38-44-39-76-48-22-10-9-20-46(44)48)63(92)78-49(23-12-15-32-70)59(88)80-52(67(96)97)24-13-16-33-71)85-66(95)57(41(3)4)84-64(93)54(37-43-26-28-45(86)29-27-43)82-62(91)53(36-42-18-7-6-8-19-42)81-60(89)50(25-17-34-75-68(73)74)77-58(87)47(72)21-11-14-31-69/h6-10,18-20,22,26-29,39-41,47,49-57,76,86H,11-17,21,23-25,30-38,69-72H2,1-5H3,(H,77,87)(H,78,92)(H,79,94)(H,80,88)(H,81,89)(H,82,91)(H,83,90)(H,84,93)(H,85,95)(H,96,97)(H4,73,74,75)/t47-,49+,50+,51+,52-,53+,54+,55+,56+,57+/m1/s1 |
Clave InChI |
XEMLJJZYMPZGBS-UEUNBRMZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Immunogenic Peptide Cys-PKHB1: A Technical Guide for Researchers and Drug Development Professionals
An in-depth analysis of the thrombospondin-1 mimic, Cys-PKHB1, detailing its amino acid sequence, synthesis, and mechanism of action in inducing immunogenic cell death for cancer therapy.
Abstract
This compound is a synthetic peptide mimic of thrombospondin-1 that has emerged as a promising agent in cancer immunotherapy. Its ability to induce immunogenic cell death (ICD) in various cancer cell lines, often mediated through the CD47 receptor, positions it as a significant candidate for further drug development. This technical guide provides a comprehensive overview of this compound, including its amino acid sequence, detailed protocols for its synthesis and characterization, and a thorough examination of the experimental methodologies used to elucidate its biological activity. Quantitative data from key studies are summarized, and the underlying signaling pathways are visualized to offer a complete resource for researchers in oncology and peptide-based therapeutics.
This compound: Amino Acid Sequence and Physicochemical Properties
This compound is a decapeptide with the following amino acid sequence:
kRFYVVMWKk
Where 'k' represents the D-isomer of Lysine, and the N- and C-termini are capped with this non-natural amino acid to enhance stability. The inclusion of a cysteine residue, while not explicitly in this core sequence found in literature, is implied by the "Cys-" prefix and would typically be added to either terminus for conjugation purposes. For the scope of this guide, we will focus on the characterization and activity of the core PKHB1 peptide.
Synthesis and Characterization of this compound
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
Objective: To synthesize the this compound peptide.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Met-OH, Fmoc-Trp(Boc)-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), and water (2.5%)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-D-Lys(Boc)-OH) by dissolving it in DMF with HBTU, HOBt, and DIPEA.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Trp, Met, Val, Val, Tyr, Phe, Arg, D-Lys).
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection of Side Chains: Wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether. Lyophilize the crude peptide.
Characterization of Synthetic this compound
The purity and identity of the synthesized peptide are confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
2.2.1. HPLC Purification Protocol
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% of mobile phase B over 30 minutes is typically used for purification.
-
Detection: UV absorbance at 220 nm and 280 nm.
2.2.2. Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide.
| Parameter | Value |
| Amino Acid Sequence | kRFYVVMWKk |
| Molecular Formula | C71H109N15O10S |
| Theoretical Mass | 1388.8 g/mol |
Table 1: Physicochemical properties of the core PKHB1 peptide.
Biological Activity and Mechanism of Action
This compound induces a form of regulated cell death known as immunogenic cell death (ICD) in cancer cells. This process is characterized by the exposure and release of Damage-Associated Molecular Patterns (DAMPs), which can stimulate an anti-tumor immune response.
Induction of Apoptosis and Necrosis
The cytotoxic effects of PKHB1 have been demonstrated in various cancer cell lines. The half-maximal cytotoxic concentration (CC50) varies depending on the cell line.[1]
| Cell Line | Cancer Type | CC50 (µM) after 2h treatment |
| CEM | T-cell acute lymphoblastic leukemia | 200 |
| MOLT-4 | T-cell acute lymphoblastic leukemia | 300 |
| L5178Y-R | Murine T-cell lymphoma | 200 |
| MCF-7 | Breast Cancer (luminal) | 200 |
| MDA-MB-231 | Breast Cancer (triple-negative) | 200 |
| 4T1 | Murine Breast Cancer | 300 |
Table 2: Cytotoxic concentrations (CC50) of PKHB1 in various cancer cell lines.[1][2]
3.1.1. Experimental Protocol: Annexin V/Propidium Iodide Assay for Apoptosis and Necrosis
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Procedure:
-
Seed cancer cells in a 24-well plate and treat with varying concentrations of this compound for 2 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
Signaling Pathway of this compound-Induced Immunogenic Cell Death
The primary mechanism of action of this compound involves its interaction with the cell surface receptor CD47. This interaction triggers a signaling cascade that leads to ICD.
Caption: this compound signaling pathway leading to immunogenic cell death.
The binding of this compound to CD47 activates Phospholipase C (PLC).[2] This leads to the release of calcium from the endoplasmic reticulum (ER) through inositol (B14025) trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RyRs).[2] The resulting increase in cytosolic calcium concentration leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential (ΔΨm).[1][2] This culminates in the exposure and release of DAMPs, such as calreticulin (B1178941), ATP, and High Mobility Group Box 1 (HMGB1), ultimately leading to immunogenic cell death.[1][2]
Quantification of DAMPs
3.3.1. Calreticulin Exposure
The exposure of calreticulin on the cell surface is a key hallmark of ICD.
Experimental Protocol: Flow Cytometry for Surface Calreticulin
-
Treat cells with this compound.
-
Stain the non-permeabilized cells with a PE-conjugated anti-calreticulin antibody.
-
Analyze by flow cytometry to quantify the percentage of calreticulin-positive cells.
| Cell Line | Treatment | % Calreticulin Positive Cells (Fold Increase vs. Control) |
| L5178Y-R | PKHB1 (CC50) | ~3-fold |
| L5178Y-R | PKHB1 (CC100) | ~5-fold |
Table 3: Quantification of surface calreticulin exposure on L5178Y-R cells after treatment with PKHB1.[3]
3.3.2. HMGB1 and ATP Release
The release of HMGB1 and ATP into the extracellular space are critical signals for attracting and activating immune cells.
Experimental Protocol: ELISA for HMGB1 and Luminescence Assay for ATP
-
HMGB1: Collect the supernatant from this compound-treated cells and quantify HMGB1 levels using a commercial ELISA kit.
-
ATP: Use a commercial luminescence-based ATP assay kit to measure the concentration of ATP in the cell supernatant.
| Cell Line | Treatment | HMGB1 Release (Fold Increase vs. Control) | ATP Release (Fold Increase vs. Control) |
| CEM | PKHB1 (CC100) | ~6-fold | Significant increase observed |
| MOLT-4 | PKHB1 (CC50) | ~8-fold | Significant increase observed |
| MOLT-4 | PKHB1 (CC100) | ~4-fold | Significant increase observed |
| L5178Y-R | PKHB1 (CC100) | ~2-fold | Significant increase observed |
Table 4: Quantification of HMGB1 and ATP release from various cell lines after treatment with PKHB1.[4]
Measurement of Intracellular Calcium Flux and Mitochondrial Membrane Potential
3.4.1. Experimental Protocol: Calcium Flux Assay
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Acquire a baseline fluorescence reading using a flow cytometer or fluorescence plate reader.
-
Add this compound and continuously monitor the change in fluorescence intensity over time.
3.4.2. Experimental Protocol: Mitochondrial Membrane Potential Assay
-
Treat cells with this compound.
-
Stain the cells with a potentiometric dye such as TMRE (tetramethylrhodamine, ethyl ester).
-
Analyze the fluorescence intensity by flow cytometry. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.
Conclusion
This compound is a well-characterized synthetic peptide with potent anti-cancer activity driven by the induction of immunogenic cell death. Its defined amino acid sequence, established synthesis protocols, and well-documented mechanism of action make it a valuable tool for cancer research and a promising candidate for therapeutic development. This guide provides the essential technical information for researchers and drug development professionals to effectively work with and further investigate this compelling immunotherapeutic agent. Further studies are warranted to explore its in vivo efficacy and safety profile in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKHB1 Tumor Cell Lysate Induces Antitumor Immune System Stimulation and Tumor Regression in Syngeneic Mice with Tumoral T Lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Cys-PKHB1 Peptide: Structure, Function, and Therapeutic Potential
This technical guide provides a comprehensive overview of the this compound peptide, a promising agent in cancer therapy. It details its structure, mechanism of action, and functional effects in various cancer models, supported by quantitative data and detailed experimental protocols. The information is intended to facilitate further research and development of this peptide as a therapeutic candidate.
Introduction
PKHB1 is a synthetic, serum-stable mimic of thrombospondin-1 (TSP-1), a protein involved in the regulation of angiogenesis and cell death.[1][2] The peptide's sequence is kRFYVVMWKk, with terminal D-lysines enhancing its stability in biological fluids.[3][4] While the query refers to "this compound", the available literature predominantly discusses "PKHB1". It is presumed that "Cys-" may refer to a specific, though not widely documented, modification or a misnomer. This guide will focus on the extensively studied PKHB1 peptide.
PKHB1 has demonstrated significant anti-tumor activity in a range of cancers, including non-small cell lung cancer (NSCLC), T-cell acute lymphoblastic leukemia (T-ALL), chronic lymphocytic leukemia (CLL), and breast cancer.[1][2][5][6] Its primary mechanism involves the induction of programmed cell death, often through immunogenic pathways that can stimulate an anti-tumor immune response.[2][5]
Structure and Properties
The fundamental structure of the PKHB1 peptide is based on the C-terminal binding domain of TSP-1.[2][3][4] Its enhanced stability, a critical feature for a therapeutic peptide, is conferred by the terminal D-lysine residues.[3][4]
Table 1: Physicochemical Properties of PKHB1
| Property | Value | Source |
| Sequence | kRFYVVMWKk | [3][4] |
| Molecular Weight | 605.7 g/mol (for the core CREKA sequence) | [7] |
| Stability | Stable in mouse and human serum | [2][3][4] |
Note: The molecular weight provided is for a related peptide sequence (CREKA) as specific data for PKHB1 was not available in the search results.
Mechanism of Action and Signaling Pathways
PKHB1 exerts its anti-cancer effects through multiple signaling pathways, which can vary depending on the cancer type.
3.1. Induction of Endoplasmic Reticulum (ER) Stress in NSCLC
In non-small cell lung cancer, PKHB1 induces apoptosis through a CD47-independent mechanism mediated by ER stress.[1] This involves the activation of the CHOP and JNK signaling pathways, leading to mitochondrial transmembrane potential depolarization and calcium overload.[1]
Caption: PKHB1-induced ER stress pathway in NSCLC.
3.2. Immunogenic Cell Death (ICD) in Leukemia and Breast Cancer
In T-ALL and breast cancer, PKHB1 is a potent inducer of immunogenic cell death (ICD).[2][5][8] This process involves the surface exposure and release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT), ATP, HSP70, HSP90, and high-mobility group box 1 (HMGB1).[3][4][5][9][10] These DAMPs act as "eat-me" signals to antigen-presenting cells (APCs) like dendritic cells (DCs), leading to their maturation and the subsequent activation of an anti-tumor T-cell response.[2][3][4] This cell death is caspase-independent but dependent on intracellular calcium.[5][9]
Caption: PKHB1-induced immunogenic cell death pathway.
3.3. PLCγ1 Activation in Chronic Lymphocytic Leukemia
In CLL cells, PKHB1 induces programmed cell death through the sustained activation of phospholipase C gamma-1 (PLCγ1).[11] This pathway is distinct from the mechanisms observed in other cancers and highlights the peptide's ability to engage different cell death programs.
Quantitative Data on PKHB1 Efficacy
The anti-tumor effects of PKHB1 have been quantified in various studies, demonstrating its dose-dependent activity.
Table 2: In Vitro Cytotoxicity of PKHB1
| Cell Line | Cancer Type | Concentration | Effect | Source |
| CEM, MOLT-4, L5178Y-R | T-cell Acute Lymphoblastic Leukemia | 100-300 µmol/L | Dose-dependent increase in Ann-V-APC/PI positive cells | [5] |
| CLL cells | Chronic Lymphocytic Leukemia | 200 µM | ~49% cytotoxicity at 2 hours | [6] |
| NSCLC cells | Non-Small Cell Lung Cancer | Not specified | Dose-dependent suppression of proliferation and migration | [1] |
| 4T1 | Breast Cancer | 400 µM | 80-90% cell death after 2 hours | [2] |
Table 3: In Vivo Anti-Tumor Effects of PKHB1
| Cancer Model | Treatment Regimen | Outcome | Source |
| L5178Y-R tumor-bearing BALB/c mice | 200 µg injection once a week for 6 weeks | Tumor remission | [5] |
| NSCLC xenograft tumor models | Not specified | Notable inhibition of tumor growth | [1] |
| 4T1 breast cancer model | Prophylactic vaccination with PKHB1-killed cells | Prevented tumor establishment in 80% of mice | [2] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the function of PKHB1.
5.1. Cell Viability and Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the extent of apoptosis and necrosis induced by PKHB1.
-
Cell Preparation: Seed cancer cells (e.g., CEM, MOLT-4) at a density of 1 x 10^6 cells/mL in a serum-free culture medium.
-
Treatment: Treat cells with increasing concentrations of PKHB1 (e.g., 100, 200, and 300 µmol/L) for a specified time (e.g., 2 hours). Include an untreated control.
-
Staining: After treatment, harvest the cells and wash with PBS. Resuspend the cells in binding buffer and stain with Annexin-V-allophycocyanin (Ann-V-APC) and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Ann-V positive cells are considered apoptotic, while cells positive for both Ann-V and PI are considered late apoptotic or necrotic.
5.2. In Vivo Tumor Model and Treatment
This protocol describes the evaluation of PKHB1's anti-tumor efficacy in a murine model.
-
Animal Model: Use 6-to-8-week-old BALB/c female mice.
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^5 4T1 cells in 100 µL of PBS) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 70–120 mm³), begin treatment. For therapeutic studies, inject PKHB1 (e.g., 200 µg) intraperitoneally or intratumorally at regular intervals (e.g., once a week for 6 weeks).
-
Monitoring: Measure tumor volume and mouse weight three times per week. Tumor volume can be calculated using the formula: Volume = (width² x length)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
5.3. Prophylactic Vaccination Protocol
This experiment assesses the ability of PKHB1-induced ICD to generate a protective anti-tumor immune response.
-
Vaccine Preparation: Treat tumor cells (e.g., L5178Y-R or 4T1) in vitro with a high concentration of PKHB1 (sufficient to cause ~100% cell death, referred to as PKHB1-KC or "killed cells").
-
Vaccination: Inject the PKHB1-killed cells (e.g., 1.5 x 10^6 to 5 x 10^6 cells) subcutaneously into the flank of naive mice.
-
Tumor Challenge: After a set period (e.g., 7 days), challenge the vaccinated mice with a subcutaneous injection of live tumor cells in the opposite flank.
-
Monitoring: Monitor the mice for tumor development and survival. A successful prophylactic vaccination will prevent or delay tumor growth compared to unvaccinated control mice.
Caption: Experimental workflow for prophylactic vaccination.
Conclusion
The PKHB1 peptide is a promising anti-cancer agent with a multi-faceted mechanism of action that includes the induction of ER stress-mediated apoptosis and immunogenic cell death. Its stability in serum and potent efficacy in preclinical models of various cancers make it an attractive candidate for further development. The detailed protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and scientists working to advance PKHB1 towards clinical applications. Future investigations should focus on elucidating the precise molecular interactions of PKHB1 with its cellular targets and optimizing its delivery and therapeutic regimens for different cancer types.
References
- 1. Thrombospondin-1 mimic peptide PKHB1 induced endoplasmic reticulum stress-mediated but CD47-independent apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKHB1 peptide induces antiviral effects through induction of immunogenic cell death in herpes simplex keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PKHB1 peptide induces antiviral effects through induction of immunogenic cell death in herpes simplex keratitis [frontiersin.org]
- 5. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD47 Agonist Peptides Induce Programmed Cell Death in Refractory Chronic Lymphocytic Leukemia B Cells via PLCγ1 Activation: Evidence from Mice and Humans | PLOS Medicine [journals.plos.org]
- 7. Cys-Arg-Glu-Lys-Ala | C23H43N9O8S | CID 11700002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of PKHB1 in Non-Small Cell Lung Cancer
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The provided information is based on publicly available research. The query specified "Cys-PKHB1," however, the available scientific literature refers to "PKHB1," a thrombospondin-1 (TSP-1) mimic peptide. This guide focuses on the mechanism of action of PKHB1 in Non-Small Cell Lung Cancer (NSCLC).
Introduction
Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies.[1] Peptide-based therapeutics have emerged as a promising class of anti-cancer agents due to their high specificity and potential for reduced side effects. PKHB1, a serum-stable mimic of thrombospondin-1 (TSP-1), has demonstrated significant anti-tumor efficacy in preclinical models of NSCLC.[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of PKHB1 in NSCLC, detailing the signaling pathways involved, and providing insights into its therapeutic potential.
Mechanism of Action of PKHB1 in NSCLC
PKHB1 exerts its anti-tumor effects in NSCLC primarily by inducing apoptosis through a CD47-independent mechanism mediated by endoplasmic reticulum (ER) stress.[1] This contrasts with some other TSP-1 mimics that function through the CD47 receptor. The key events in the mechanism of action of PKHB1 are detailed below.
2.1. Induction of Endoplasmic Reticulum (ER) Stress
The principal mechanism by which PKHB1 induces apoptosis in NSCLC cells is through the provocation of ER stress.[1] This is characterized by the activation of key signaling molecules within the unfolded protein response (UPR). Specifically, PKHB1 treatment leads to the activation of:
-
CHOP (C/EBP homologous protein): A key transcription factor that is upregulated during severe ER stress and promotes apoptosis.
-
JNK (c-Jun N-terminal kinase): A member of the mitogen-activated protein kinase (MAPK) family that is activated by various stress signals and plays a crucial role in mediating apoptosis.[1]
The induction of ER stress by PKHB1 can be mitigated by the use of an ER stress inhibitor like 4-PBA, further confirming this as the primary pathway for its anti-cancer activity.[1]
2.2. Mitochondrial Dysfunction and Calcium Overload
PKHB1 treatment also leads to significant mitochondrial dysfunction, a hallmark of apoptosis. This is characterized by:
-
Depolarization of the mitochondrial transmembrane potential: This event is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria.[1]
-
Ca2+ overloading: PKHB1 induces an increase in intracellular calcium levels, which contributes to both ER stress and mitochondrial dysfunction, creating a feedback loop that amplifies the apoptotic signal.[1]
2.3. Upregulation of Pro-apoptotic Proteins
Consistent with the induction of apoptosis, treatment with PKHB1 results in the upregulation of various pro-apoptotic proteins, further driving the cell towards programmed cell death.[1]
2.4. CD47-Independent Apoptosis
Importantly, the apoptotic effects of PKHB1 in NSCLC are independent of the CD47 receptor.[1] This is a significant finding, as it distinguishes PKHB1 from other TSP-1-based therapies and suggests a potentially different therapeutic profile and mechanism of resistance.
Signaling Pathway Diagram
References
Cys-PKHB1: A Thrombospondin-1 Mimic Peptide for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cys-PKHB1 is a synthetic peptide that mimics the biological activity of thrombospondin-1 (TSP-1), a large matricellular glycoprotein (B1211001) that regulates a wide array of cellular processes, including angiogenesis, apoptosis, and immune modulation. As a TSP-1 mimic, this compound has emerged as a promising candidate in the field of oncology, primarily for its ability to induce a specialized form of cancer cell death known as immunogenic cell death (ICD). This process not only eliminates malignant cells but also stimulates a robust and durable anti-tumor immune response. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.
Core Concepts: Mechanism of Action
PKHB1, a stable peptide mimic of TSP-1, exerts its anti-tumor effects predominantly through the induction of immunogenic cell death (ICD).[1][2] This process is initiated by the interaction of PKHB1 with the CD47 receptor on the surface of cancer cells.[1] This binding event triggers a cascade of intracellular events, including mitochondrial alterations, the production of reactive oxygen species (ROS), and a significant influx of intracellular calcium (Ca2+).[1][3] This cellular stress culminates in the translocation and surface exposure of "eat-me" signals, such as calreticulin (B1178941) (CALR), and the release of damage-associated molecular patterns (DAMPs), including heat shock proteins (HSP70 and HSP90), ATP, and high mobility group box 1 (HMGB1).[1][4][5]
These DAMPs act as potent adjuvants, recruiting and activating dendritic cells (DCs), which are key antigen-presenting cells of the immune system.[1] Mature DCs then prime and activate cytotoxic T lymphocytes (CTLs) to recognize and eliminate tumor cells, thereby establishing a systemic and long-lasting anti-tumor immunity.[1]
Interestingly, while the CD47-dependent pathway is prominent in hematological and breast cancers, recent evidence suggests a CD47-independent mechanism in non-small cell lung cancer (NSCLC).[6] In this context, PKHB1 appears to induce apoptosis through endoplasmic reticulum (ER) stress-mediated signaling.[6]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of PKHB1 in various cancer cell lines and in vivo models.
| Cell Line | Cancer Type | CC50 (µM) | Reference |
| MCF-7 | Breast Cancer (Luminal A) | 200 | [1] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 200 | [1] |
| 4T1 | Murine Breast Cancer | 300 | [1] |
| CEM | T-cell Acute Lymphoblastic Leukemia | 200 | [4] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 300 | [4] |
| L5178Y-R | Murine T-cell Lymphoblastic Lymphoma | 150-200 | [4][7][8] |
Table 1: In Vitro Cytotoxicity of PKHB1. CC50 values represent the concentration of PKHB1 required to induce approximately 50% cell death after a 2-hour incubation.
| Animal Model | Tumor Type | Dosage | Administration Route | Outcome | Reference |
| BALB/c Mice | 4T1 Murine Breast Cancer | 400 µg daily | Intraperitoneal (i.p.) | Significant reduction in tumor volume | [1] |
| BALB/c Mice | L5178Y-R Murine T-cell Lymphoma | 200 µg weekly | Intraperitoneal (i.p.) | Increased leukocyte infiltration into the tumor | [9] |
| BALB/c Mice | L5178Y-R Murine T-cell Lymphoma | Prophylactic vaccination with PKHB1-treated cells | Subcutaneous (s.c.) | Prevention of tumor establishment | [9] |
Table 2: In Vivo Efficacy of PKHB1.
Experimental Protocols
Peptide Synthesis and Preparation
This compound, with the amino acid sequence {d-Lys}-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-{d-Lys} with an N-terminal cysteine, can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids.[1]
-
Resin Swelling: Swell the appropriate resin in a suitable solvent (e.g., dimethylformamide, DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid using a coupling agent (e.g., HATU) and couple it to the deprotected amine on the resin.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
-
Preparation for Experiments: Dissolve the purified peptide in sterile water or an appropriate buffer for in vitro and in vivo studies.
In Vitro Cell Death Assay
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells/mL in their respective culture media.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 100, 200, 300, 400 µM) for 2 hours.[1] Include an untreated control and a control treated with a scrambled peptide.[1]
-
Staining: After incubation, wash the cells with PBS and stain with Annexin V-APC and Propidium Iodide (PI) according to the manufacturer's protocol to detect apoptosis and necrosis, respectively.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of Annexin V-positive cells will indicate the level of apoptosis induced by the peptide.
Calreticulin Exposure Assay
This assay measures the surface exposure of calreticulin, a key marker of ICD.
-
Cell Treatment: Treat cancer cells with the CC50 concentration of this compound for 2 hours.
-
Staining: Wash the cells and stain with a phycoerythrin (PE)-conjugated anti-calreticulin antibody.[9]
-
Analysis: Analyze the cells by flow cytometry to quantify the percentage of cells with surface calreticulin expression.[9]
ATP Release Assay
This protocol quantifies the release of ATP, another important DAMP.
-
Cell Treatment: Treat 1 x 10^6 cells/mL with the CC50 and CC100 concentrations of this compound for 2 hours.[9]
-
Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.
-
ATP Measurement: Use a luciferase-based ATP assay kit to measure the concentration of ATP in the supernatant.[9][10] Measure luminescence using a microplate reader.[9]
HMGB1, HSP70, and HSP90 Release Assay (Western Blot)
This protocol detects the release of HMGB1, HSP70, and HSP90 into the extracellular medium.
-
Cell Treatment and Supernatant Collection: Treat cells as described in the ATP release assay and collect the supernatant.
-
Protein Concentration: Measure the protein concentration in the supernatant using a protein assay kit (e.g., DC Protein Assay).[9]
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for HMGB1, HSP70, and HSP90, followed by incubation with HRP-conjugated secondary antibodies.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth Inhibition Study
This protocol evaluates the anti-tumor efficacy of this compound in a murine model.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^5 4T1 murine breast cancer cells into the flank of BALB/c mice.[1]
-
Treatment Initiation: When tumors reach a volume of 70-120 mm³, begin treatment.[1]
-
Drug Administration: Administer this compound (e.g., 400 µg daily) or a vehicle control via intraperitoneal injection.[1]
-
Tumor Measurement: Measure tumor volume three times per week using a caliper.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis.
Signaling Pathways and Experimental Workflows
This compound-Induced Immunogenic Cell Death Signaling Pathway
Caption: this compound signaling pathway leading to immunogenic cell death.
Experimental Workflow for In Vitro Assessment of this compound
Caption: Workflow for in vitro evaluation of this compound's effects.
Conclusion
This compound represents a novel and promising approach in cancer therapy. Its ability to induce immunogenic cell death transforms the tumor into an in situ vaccine, activating the patient's own immune system to fight the cancer. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research and development of this exciting new class of anti-cancer agents. As our understanding of the intricate interplay between cancer cells and the immune system deepens, targeted therapies like this compound that harness the power of immunity will undoubtedly play an increasingly important role in the future of oncology.
References
- 1. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PKHB1 Tumor Cell Lysate Induces Antitumor Immune System Stimulation and Tumor Regression in Syngeneic Mice with Tumoral T Lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thrombospondin-1 mimic peptide PKHB1 induced endoplasmic reticulum stress-mediated but CD47-independent apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of ATP secretion during immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Cys-PKHB1: A Duality in CD47 Engagement for Cancer Therapy
An In-depth Technical Guide on the Core Mechanisms of Cys-PKHB1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a peptide-drug conjugate currently under investigation for its potent anti-cancer properties. It is composed of the active peptide PKHB1 conjugated to a cysteine residue, which can be utilized for various biochemical applications such as labeling or further conjugation. PKHB1 is a synthetic peptide mimic of thrombospondin-1 (TSP-1), a natural ligand of the CD47 receptor.[1][2] The central question surrounding this compound's mechanism of action is its dependence on CD47. While initially characterized as a CD47 agonist, emerging evidence suggests a more complex, context-dependent functionality. This guide provides a comprehensive analysis of the available data to elucidate whether this compound acts as a CD47 agonist or through an independent pathway.
Core Analysis: CD47 Agonist vs. Independent Action
The prevailing body of research identifies PKHB1, the active component of this compound, as a potent CD47 agonist .[1][2] This agonistic activity triggers a cascade of intracellular events culminating in immunogenic cell death (ICD) in various cancer types, including T-cell acute lymphoblastic leukemia (T-ALL) and breast cancer.[1][2] However, a notable study has demonstrated that PKHB1 can induce apoptosis in non-small cell lung cancer (NSCLC) cells through a CD47-independent mechanism mediated by endoplasmic reticulum (ER) stress. This suggests a dual-action capability of the peptide, dictated by the specific cancer cell type and its underlying molecular landscape.
The CD47-Agonist Pathway
In hematological malignancies and breast cancer, PKHB1 binding to CD47 initiates a signaling cascade that is independent of caspases but highly dependent on intracellular calcium.[1][2] The key events in this pathway include:
-
PKHB1-CD47 Engagement: PKHB1 binds to the CD47 receptor on the cancer cell surface.
-
Calcium Influx: This binding triggers a rapid and sustained influx of extracellular calcium (Ca2+) into the cytosol.[1][2]
-
Mitochondrial Dysfunction: The elevated intracellular calcium levels lead to mitochondrial membrane potential loss and increased production of reactive oxygen species (ROS).[2]
-
Immunogenic Cell Death (ICD): The cellular stress culminates in the exposure and release of Damage-Associated Molecular Patterns (DAMPs), such as calreticulin (B1178941) (CRT), ATP, and high-mobility group box 1 (HMGB1).[1]
-
Immune Activation: The display of these "eat me" signals on the cancer cell surface promotes their phagocytosis by dendritic cells and macrophages, leading to the activation of an anti-tumor immune response.[1][2]
The CD47-Independent Pathway in NSCLC
In contrast to the findings in other cancers, research in NSCLC cell lines indicates that PKHB1 can induce apoptosis even in the absence of functional CD47. The proposed mechanism involves the induction of ER stress:
-
ER Stress Induction: PKHB1 treatment leads to the activation of the unfolded protein response (UPR) and ER stress.
-
Signaling Activation: This activates the CHOP and JNK signaling pathways, which are key mediators of ER stress-induced apoptosis.
-
Apoptosis Execution: The activation of these pathways culminates in caspase-dependent apoptosis.
This CD47-independent mechanism highlights the versatility of PKHB1 and suggests that its therapeutic potential may extend to cancers with low or absent CD47 expression.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on PKHB1's effects on various cancer cell lines.
| Cell Line | Cancer Type | PKHB1 Concentration (µM) | % Cell Death (Annexin V+/PI+) | Reference |
| CEM | T-cell Acute Lymphoblastic Leukemia | 100 | ~25% | [1] |
| 200 (CC50) | ~50% | [1] | ||
| 300 | ~60% | [1] | ||
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 100 | ~20% | [1] |
| 200 | ~40% | [1] | ||
| 300 (CC50) | ~50% | [1] | ||
| L5178Y-R | Murine T-cell Lymphoma | 100 | ~30% | [1] |
| 200 (CC50) | ~50% | [1] | ||
| 300 | ~60% | [1] | ||
| MCF-7 | Breast Cancer | 100 | ~20% | [2] |
| 200 (CC50) | ~50% | [2] | ||
| 300 | ~60% | [2] | ||
| 400 | ~70% | [2] | ||
| MDA-MB-231 | Breast Cancer | 100 | ~25% | [2] |
| 200 (CC50) | ~50% | [2] | ||
| 300 | ~65% | [2] | ||
| 400 | ~75% | [2] | ||
| 4T1 | Murine Breast Cancer | 100 | ~15% | [2] |
| 200 | ~30% | [2] | ||
| 300 (CC50) | ~50% | [2] | ||
| 400 | ~60% | [2] |
Table 1: Dose-dependent cytotoxicity of PKHB1 in various cancer cell lines.
| Cell Line | Cancer Type | PKHB1 Treatment | DAMP | Fold Increase vs. Control | Reference |
| CEM | T-ALL | CC100 | HMGB1 | 6-fold | [1] |
| MOLT-4 | T-ALL | CC50 | HMGB1 | 8-fold | [1] |
| L5178Y-R | Murine T-cell Lymphoma | CC100 | HMGB1 | 2-fold | [1] |
| MCF-7 | Breast Cancer | CC50 | HSP70 Exposure | 24 ± 3-fold | [2] |
| HSP90 Exposure | 2.7 ± 0.6-fold | [2] | |||
| MDA-MB-231 | Breast Cancer | CC50 | HSP70 Exposure | 3.2 ± 1.3-fold | [2] |
| HSP90 Exposure | 2 ± 0.6-fold | [2] | |||
| 4T1 | Murine Breast Cancer | CC50 | HSP70 Exposure | 4.23 ± 2-fold | [2] |
| HSP90 Exposure | 7 ± 1.85-fold | [2] |
Table 2: Induction of DAMPs release and exposure by PKHB1.
Experimental Protocols
Cell Death Assay (Annexin V/PI Staining)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions to logarithmic growth phase.
-
Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL in a serum-free culture medium. PKHB1 is added at various concentrations (e.g., 100, 200, 300 µM) and incubated for a specified period (e.g., 2 hours).[1]
-
Staining: After incubation, cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-APC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic or late apoptotic.
Calcium Influx Assay
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometer or a flow cytometer.
-
PKHB1 Addition: PKHB1 is added to the cell suspension, and the change in fluorescence is monitored over time.
-
Data Analysis: An increase in fluorescence intensity indicates an influx of intracellular calcium.
DAMPs Release Assay (HMGB1 ELISA)
-
Cell Treatment and Supernatant Collection: Cells are treated with PKHB1 (e.g., at CC50 and CC100 concentrations) for a specified time.[1] The cell culture supernatant is then collected and centrifuged to remove cellular debris.[1]
-
ELISA: The concentration of HMGB1 in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.[1]
-
Absorbance Reading: The absorbance is read at the appropriate wavelength (e.g., 450 nm), and the concentration of HMGB1 is determined from a standard curve.[1]
Visualizations
Caption: CD47-dependent signaling pathway of PKHB1.
Caption: CD47-independent signaling pathway in NSCLC.
Caption: General experimental workflow for studying this compound.
Conclusion
The evidence strongly indicates that this compound, through its active peptide PKHB1, possesses a dual mechanism of action that is cancer-type dependent. In T-cell acute lymphoblastic leukemia and breast cancer, it functions as a potent CD47 agonist , inducing a calcium-dependent, caspase-independent immunogenic cell death. Conversely, in non-small cell lung cancer, it can trigger apoptosis through a CD47-independent pathway mediated by ER stress.
This duality is a significant finding for drug development professionals. It suggests that the therapeutic window for this compound may be broader than initially anticipated, potentially including tumors that have downregulated or lost CD47 expression as a mechanism of immune evasion. Future research should focus on elucidating the molecular switches that determine which pathway is activated in a given cancer, paving the way for personalized therapeutic strategies using this promising anti-cancer agent.
References
Introduction: A New Paradigm in Cancer Immunotherapy
An In-depth Technical Guide to PKHB1-Induced Immunogenic Cell Death
For Researchers, Scientists, and Drug Development Professionals
The induction of immunogenic cell death (ICD) represents a transformative strategy in cancer therapy, converting dying tumor cells into an in-situ vaccine to elicit a robust, systemic, and durable anti-tumor immune response. PKHB1, a serum-stable, thrombospondin-1 (TSP-1) derived peptide agonist of CD47, has emerged as a potent inducer of ICD.[1][2][3] Unlike conventional chemotherapies, which are often immunosuppressive, PKHB1 initiates a unique cell death pathway characterized by the emission of damage-associated molecular patterns (DAMPs), bridging the gap between direct tumor cell killing and adaptive immunity activation.[4][5]
This technical guide provides a comprehensive overview of the PKHB1-induced ICD pathway, detailing the core molecular mechanisms, key experimental data, and validated protocols for its assessment.
Core Mechanism: The PKHB1 Signaling Cascade for ICD
PKHB1-induced cell death is a multifaceted process that is caspase-independent but critically dependent on intracellular calcium (Ca²⁺) flux.[1][6] The pathway culminates in the hallmark features of ICD, driven by cellular stress responses. While the complete signaling network is an active area of research, the core pathway involves CD47 engagement, disruption of ion homeostasis, mitochondrial dysfunction, and reactive oxygen species (ROS) production, likely leading to endoplasmic reticulum (ER) stress.[5][6][7]
The sequence of events is visualized in the signaling pathway diagram below.
Caption: Core signaling cascade of PKHB1-induced immunogenic cell death.
This pathway initiates with PKHB1 binding to the CD47 receptor, triggering a rapid and sustained influx of intracellular Ca²⁺.[6] This ionic imbalance disrupts mitochondrial membrane potential, leading to increased production of ROS.[5][7] The combination of Ca²⁺ overload and oxidative stress is a potent inducer of ER stress, a critical node for orchestrating the release and exposure of DAMPs.[8][9][10] The ER stress response is directly linked to the translocation of calreticulin (B1178941) (CRT) to the cell surface, while mitochondrial dysfunction contributes to the release of ATP.[8] Finally, nuclear HMGB1 is released into the extracellular space.
Quantitative Data Summary
PKHB1 has demonstrated efficacy across multiple cancer cell lines. The following table summarizes key quantitative findings from in vitro studies.
| Parameter | Cell Line(s) | Concentration | Result | Source(s) |
| Cytotoxicity (CC50) | CEM (T-ALL) | 200 µM | ~50% cell death after 2 hours | [1] |
| L5178Y-R (Murine T-ALL) | 200 µM | ~50% cell death after 2 hours | [1] | |
| MOLT-4 (T-ALL) | 300 µM | ~50% cell death after 2 hours | [1] | |
| MCF-7 (Breast Cancer) | 200 µM | CC50 at 2 hours | [7] | |
| MDA-MB-231 (Breast Cancer) | 200 µM | CC50 at 2 hours | [7] | |
| 4T1 (Murine Breast Cancer) | 300 µM | CC50 at 2 hours | [7] | |
| DAMP Exposure/Release | T-ALL & Breast Cancer Lines | CC50 Concentrations | Induction of surface CRT, HSP70, HSP90 | [1][5] |
| T-ALL & Breast Cancer Lines | CC50 Concentrations | Release of extracellular ATP | [1][5] | |
| T-ALL & Breast Cancer Lines | CC50 Concentrations | Release of extracellular HMGB1 | [1][5] | |
| Mechanism of Death | T-ALL & Breast Cancer Lines | CC50 Concentrations | Caspase-independent, Ca²⁺-dependent | [1][5][6] |
Experimental Protocols & Workflow
The verification of ICD relies on a series of well-defined assays to detect the hallmark DAMPs. A generalized workflow for these assessments is depicted below.
Caption: General experimental workflow for in vitro ICD assessment.
Protocol: Surface Calreticulin (CRT) Exposure by Flow Cytometry
-
Cell Plating: Seed 0.5 x 10⁶ cancer cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the predetermined CC50 concentration of PKHB1 or vehicle control for 2-4 hours at 37°C.
-
Cell Harvesting: Gently detach cells using an enzyme-free dissociation buffer. Pellet cells by centrifugation (300 x g, 5 min, 4°C) and wash once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of FACS buffer (PBS + 1% BSA). Add a fluorochrome-conjugated anti-CRT antibody and incubate for 45 minutes on ice in the dark.
-
Viability Dye: Add a viability dye (e.g., PI, 7-AAD) to distinguish live from dead cells.
-
Acquisition: Analyze samples immediately on a flow cytometer, acquiring at least 20,000 events per sample.
-
Analysis: Gate on the viable cell population and quantify the percentage and mean fluorescence intensity (MFI) of CRT-positive cells.
Protocol: Extracellular ATP Release Assay
-
Cell Culture and Treatment: Plate cells as described in 4.1. Treat with PKHB1 or vehicle control for the desired time.
-
Supernatant Collection: Carefully collect the cell culture supernatant without disturbing the cell monolayer. Centrifuge at 500 x g for 5 minutes to remove any cellular debris.
-
Assay: Use a commercial luciferase/luciferin-based ATP determination kit. In a 96-well opaque plate, mix 10-20 µL of the collected supernatant with the kit's reaction mix.
-
Measurement: Immediately measure luminescence using a plate-reading luminometer.
-
Quantification: Calculate the ATP concentration by comparing the relative light units (RLU) to an ATP standard curve.
Protocol: Extracellular HMGB1 Release by ELISA
-
Sample Preparation: Plate, treat, and collect cell culture supernatants as described in 4.2.
-
ELISA Procedure: Perform the assay using a commercial HMGB1 ELISA kit, following the manufacturer's instructions precisely. This typically involves:
-
Adding standards and samples to a pre-coated 96-well plate.
-
Incubating with a detection antibody.
-
Adding a horseradish peroxidase (HRP)-conjugate.
-
Adding the substrate solution (e.g., TMB) and stopping the reaction.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Determine the HMGB1 concentration in the samples by interpolating from the standard curve.
In Vivo Efficacy and Immunological Consequences
The ultimate validation of an ICD inducer is its ability to stimulate an anti-tumor immune response in vivo. Treatment with PKHB1 not only reduces tumor growth but also remodels the tumor microenvironment.[5][11] Prophylactic vaccination with PKHB1-treated tumor cells can prevent tumor establishment, demonstrating the generation of immunological memory.[1][4]
Caption: Logical flow from PKHB1 treatment to anti-tumor immunity.
Studies in mouse models of breast cancer show that PKHB1 treatment promotes the infiltration of cytotoxic CD8⁺ T cells into the tumor, a key indicator of an effective anti-tumor response.[5][11] This immune activation is the direct consequence of the DAMPs released by dying tumor cells, which recruit and mature dendritic cells, the professional antigen-presenting cells responsible for priming T cells.
Conclusion
PKHB1 is a promising peptide-based therapeutic agent that effectively induces immunogenic cell death in various cancer models, including T-cell acute lymphoblastic leukemia and breast cancer.[1][5] Its unique caspase-independent, calcium-driven mechanism triggers the canonical hallmarks of ICD, leading to the activation of a potent and specific anti-tumor immune response. The methodologies and data presented herein provide a robust framework for researchers and drug developers to investigate and harness the therapeutic potential of PKHB1 and other novel ICD inducers. Further investigation into its downstream signaling pathways will continue to refine its application in next-generation cancer immunotherapies.
References
- 1. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Endoplasmic Reticulum Stress and Associated ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PKHB1 in Calcium-Dependent Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKHB1, a serum-stable agonist peptide derived from thrombospondin-1, has emerged as a potent inducer of a unique form of programmed cell death in various cancer cell lines. This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and key quantitative data related to PKHB1-induced, calcium-dependent cell death. The process is characterized as a caspase-independent pathway that culminates in immunogenic cell death (ICD), making PKHB1 a promising candidate for cancer therapeutic strategies.
Core Mechanism of Action
PKHB1 triggers a signaling cascade that is critically dependent on intracellular calcium mobilization. While the initial receptor engagement is a subject of ongoing research, with some studies pointing to CD47-dependent mechanisms and others suggesting a CD47-independent pathway, the downstream events converge on a massive influx of intracellular calcium.[1][2] This calcium overload initiates a series of events including the loss of mitochondrial membrane potential and the exposure of damage-associated molecular patterns (DAMPs), ultimately leading to cell demise.[3][4]
Data Presentation: Quantitative Effects of PKHB1
The cytotoxic effects of PKHB1 have been quantified across various cancer cell lines. The following tables summarize the concentration-dependent effects of PKHB1 on cell viability.
Table 1: Cytotoxic Concentration 50 (CC50) of PKHB1 in Leukemia Cell Lines
| Cell Line | Cancer Type | CC50 (µM) | Incubation Time (hours) |
| CEM | T-cell Acute Lymphoblastic Leukemia | 200 | 2 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 300 | 2 |
| L5178Y-R | Murine T-cell Lymphoblastic Lymphoma | 200 | 2 |
Data compiled from Uscanga-Palomeque et al. (2019).[1]
Table 2: Cytotoxic Concentration 50 (CC50) of PKHB1 in Breast Cancer Cell Lines
| Cell Line | Cancer Type | CC50 (µM) | Incubation Time (hours) |
| MCF-7 | Breast Adenocarcinoma | 200 | 2 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 200 | 2 |
| 4T1 | Murine Mammary Carcinoma | 300 | 2 |
Data compiled from Calvillo-Rodríguez et al. (2022).[3]
Signaling Pathways
The signaling cascade initiated by PKHB1 is multifaceted. A key early event is the activation of Phospholipase C gamma-1 (PLCγ1), which leads to the generation of inositol (B14025) trisphosphate (IP3). IP3, in turn, triggers the release of calcium from the endoplasmic reticulum (ER) through IP3 receptors (IP3R) and ryanodine (B192298) receptors (RyR). This initial release is followed by a sustained influx of extracellular calcium. This calcium overload leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential (ΔΨm). In some contexts, PKHB1 has been shown to induce ER stress, activating the CHOP and JNK signaling pathways. The culmination of this cascade is the translocation of DAMPs, such as calreticulin (B1178941) (CRT), to the cell surface and the release of others, including ATP, high mobility group box 1 (HMGB1), HSP70, and HSP90, into the extracellular space. This exposure of DAMPs is the hallmark of immunogenic cell death.
Caption: Signaling pathway of PKHB1-induced calcium-dependent immunogenic cell death.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and can be adapted for specific cell lines and experimental conditions.
Assessment of Cell Viability by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the quantification of apoptotic and necrotic cells following PKHB1 treatment using flow cytometry.
Materials:
-
PKHB1 peptide
-
Control peptide (e.g., 4NGG)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at a density of 1 x 10^6 cells/mL in appropriate culture medium.
-
Treat cells with varying concentrations of PKHB1 (e.g., 100, 200, 300, 400 µM) and a control peptide for the desired time (e.g., 2 hours). Include an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and resuspend the pellet in 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Measurement of Intracellular Calcium Levels
This protocol describes the use of the fluorescent probe Fluo-4 AM to measure changes in intracellular calcium concentration.
Materials:
-
PKHB1 peptide
-
Fluo-4 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Load the cells with 5 µM Fluo-4 AM (with 0.02% Pluronic F-127) and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Resuspend the cells in HBSS and acquire a baseline fluorescence reading on the flow cytometer for 1-2 minutes.
-
Add PKHB1 at the desired concentration (e.g., CC50) and continue to record the fluorescence for at least 5-10 minutes to observe the calcium influx.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the potentiometric dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in ΔΨm.
Materials:
-
PKHB1 peptide
-
TMRE dye
-
FCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with PKHB1 as described in the cell viability protocol. Include an untreated control and a positive control treated with 50 µM FCCP for 15 minutes.
-
Add TMRE to the cell suspension at a final concentration of 100-200 nM.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cells in PBS and analyze immediately by flow cytometry. A decrease in TMRE fluorescence indicates a loss of ΔΨm.
Detection of Surface Calreticulin (CRT) Exposure
This protocol outlines the detection of surface-exposed CRT, a key "eat-me" signal in immunogenic cell death, by flow cytometry.
Materials:
-
PKHB1 peptide
-
Anti-Calreticulin antibody conjugated to a fluorochrome (e.g., PE or Alexa Fluor 647)
-
PBS containing 1% Bovine Serum Albumin (BSA)
-
Flow cytometer
Procedure:
-
Treat cells with PKHB1 at the CC50 concentration for the indicated time.
-
Harvest cells and wash twice with cold PBS.
-
Resuspend the cells in PBS with 1% BSA.
-
Add the anti-Calreticulin antibody and incubate for 30-60 minutes on ice in the dark.
-
Wash the cells twice with PBS with 1% BSA to remove unbound antibody.
-
Resuspend the cells in PBS and analyze by flow cytometry.
Quantification of Extracellular ATP Release
This protocol describes the measurement of ATP released from cells using a luciferase-based assay.
Materials:
-
PKHB1 peptide
-
ATP measurement kit (containing luciferase and luciferin)
-
Luminometer
Procedure:
-
Treat cells with PKHB1 at the CC50 concentration.
-
After the desired incubation time, collect the cell supernatant by centrifugation at 500 x g for 5 minutes.
-
Prepare ATP standards according to the kit manufacturer's instructions.
-
In a white 96-well plate, add the cell supernatant and the ATP standards.
-
Add the luciferase-luciferin reagent to each well.
-
Immediately measure the luminescence using a plate luminometer.
-
Calculate the ATP concentration in the samples based on the standard curve.
Measurement of Extracellular HMGB1 Release
This protocol details the quantification of released HMGB1 using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
PKHB1 peptide
-
HMGB1 ELISA kit
-
Microplate reader
Procedure:
-
Treat cells with PKHB1 at the CC50 and a higher concentration (e.g., inducing ~100% cell death) for an appropriate time (e.g., 2-4 hours).[1]
-
Collect the cell culture supernatant by centrifugation.
-
Perform the HMGB1 ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the HMGB1 concentration from the standard curve.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for studying PKHB1-induced cell death and the logical relationship between key events.
Caption: General experimental workflow for investigating PKHB1's effects.
Caption: Logical cascade of events in PKHB1-induced cell death.
Conclusion
PKHB1 represents a novel therapeutic peptide that induces a potent, calcium-dependent, and immunogenic form of cell death in cancer cells. The detailed understanding of its mechanism and the standardized protocols provided in this guide are intended to facilitate further research and development of PKHB1 and similar agents as next-generation cancer immunotherapies. The ability to trigger a cell death pathway that simultaneously eliminates tumor cells and stimulates an anti-tumor immune response holds significant promise for improving patient outcomes.
References
Cys-PKHB1 and Caspase-Independent Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cys-PKHB1, a cysteine-modified analog of the thrombospondin-1 (TSP-1) mimic peptide PKHB1, has emerged as a potent inducer of a non-classical form of programmed cell death. This technical guide provides an in-depth exploration of this compound-induced caspase-independent apoptosis, a mechanism of significant interest for its potential to circumvent chemoresistance in various cancer types. This document outlines the core mechanisms, presents key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways involved.
Recent studies have demonstrated that PKHB1 and its analogs can trigger cell death in hematological malignancies and solid tumors, including T-cell acute lymphoblastic leukemia and breast cancer, often sparing non-tumoral cells.[1][2] A key characteristic of this process is its independence from caspases, the primary executioners of classical apoptosis.[3][4] Instead, it relies on other cellular mechanisms, including significant calcium influx and the induction of immunogenic cell death (ICD).[1][3] ICD is a specialized form of cell death that stimulates an anti-tumor immune response through the release of damage-associated molecular patterns (DAMPs).[5]
This guide will delve into the molecular intricacies of this compound's mechanism of action, with a focus on the signaling cascades, the role of cellular organelles, and the subsequent immunological implications. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate and potentially harness this novel therapeutic avenue.
Core Mechanism of Action
The prevailing evidence suggests that this compound initiates a cascade of intracellular events that culminate in cell death, independent of the traditional caspase-mediated apoptotic pathway. The central tenets of this mechanism are a pronounced influx of extracellular calcium, mitochondrial dysfunction, and, in some contexts, the induction of endoplasmic reticulum (ER) stress.[4][6]
Caspase-Independent Nature of Cell Death
A defining feature of PKHB1-induced apoptosis is its insensitivity to pan-caspase inhibitors. Treatment of cancer cell lines with the pan-caspase inhibitor Q-VD-OPH does not abrogate PKHB1-induced cell death, indicating that the canonical caspase cascade is not the primary driver of this process.[3] This is a critical observation, as many cancers develop resistance to conventional therapies by downregulating or mutating components of the caspase-dependent apoptotic machinery.
The Pivotal Role of Calcium
PKHB1-induced cell death is profoundly dependent on a sustained influx of extracellular calcium.[3][4] Chelation of extracellular calcium with agents like BAPTA significantly inhibits the cytotoxic effects of PKHB1.[3] This influx of Ca2+ is thought to be a critical upstream event that triggers downstream effector pathways, including mitochondrial depolarization and the activation of calcium-dependent enzymes.
Mitochondrial Involvement
Following the rise in intracellular calcium, a notable loss of mitochondrial membrane potential (ΔΨm) is observed.[3][4] This depolarization of the mitochondrial membrane is a key event in many forms of programmed cell death, as it can lead to the release of pro-apoptotic factors and a decline in cellular ATP production.
Immunogenic Cell Death (ICD) and DAMPs Release
PKHB1 is a potent inducer of immunogenic cell death, a form of apoptosis that triggers an adaptive immune response against dead-cell antigens.[1][5] This is characterized by the surface exposure of "eat-me" signals, such as calreticulin (B1178941) (CRT), and the release of soluble DAMPs, including ATP, high-mobility group box 1 (HMGB1), and heat shock proteins (HSP70 and HSP90).[3][5] These molecules act as adjuvants, promoting the maturation and activation of dendritic cells, which in turn prime an anti-tumor T-cell response.
Signaling Pathways
The precise signaling pathways initiated by this compound are still under active investigation, but several key players have been identified:
-
Phospholipase C γ1 (PLCγ1): In some cancer cell types, particularly chronic lymphocytic leukemia, PKHB1 has been shown to induce the sustained activation of PLCγ1.[7] Activated PLCγ1 can lead to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which can mobilize intracellular calcium stores and activate protein kinase C (PKC) isoforms, respectively.
-
Endoplasmic Reticulum (ER) Stress: In non-small cell lung cancer cells, PKHB1 has been reported to induce apoptosis through the provocation of ER stress.[6] This involves the activation of the CHOP and JNK signaling pathways, which are key mediators of ER stress-induced cell death.[6]
The CD47 Controversy
While initially described as a CD47 agonist, the dependency of PKHB1's cytotoxic effects on CD47 is a subject of ongoing debate.[6][8] Some studies suggest that PKHB1 directly engages CD47 to initiate cell death.[1] However, other research indicates that PKHB1 can induce cell death in a CD47-independent manner, suggesting the involvement of other cell surface receptors or direct membrane-perturbing effects.[6][8]
Quantitative Data
The following tables summarize the quantitative data from various studies on the effects of PKHB1 on cancer cell lines.
Table 1: Cytotoxicity of PKHB1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | CC50 (µM) | Incubation Time (h) | Reference |
| CEM | T-cell Acute Lymphoblastic Leukemia | 200 | 2 | [3] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 300 | 2 | [3] |
| L5178Y-R | Murine T-cell Lymphoma | 200 | 2 | [3] |
| MCF-7 | Breast Cancer | 200 | 2 | [9] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 200 | 2 | [9] |
| 4T1 | Murine Breast Cancer | 300 | 2 | [9] |
Table 2: Effect of Inhibitors on PKHB1-Induced Cell Death in T-ALL Cell Lines
| Cell Line | Treatment | % Cell Death | Reference |
| CEM | PKHB1 (200 µM) | 51% | [3] |
| PKHB1 + Q-VD-OPH (pan-caspase inhibitor) | 48% | [3] | |
| PKHB1 + BAPTA (calcium chelator) | 18% | [3] | |
| MOLT-4 | PKHB1 (300 µM) | 57% | [3] |
| PKHB1 + Q-VD-OPH | 51% | [3] | |
| PKHB1 + BAPTA | 38% | [3] | |
| L5178Y-R | PKHB1 (200 µM) | 52% | [3] |
| PKHB1 + Q-VD-OPH | 49% | [3] | |
| PKHB1 + BAPTA | 21% | [3] |
Table 3: Induction of DAMPs by PKHB1 in Breast Cancer Cell Lines
| Cell Line | DAMP | Fold Increase vs. Control | Reference |
| MCF-7 | Calreticulin (CALR) Exposure | Significant Increase | [9] |
| HSP70 Exposure | 24 ± 3 | [9] | |
| HSP90 Exposure | 2.7 ± 0.6 | [9] | |
| MDA-MB-231 | Calreticulin (CALR) Exposure | Significant Increase | [9] |
| HSP70 Exposure | 3.2 ± 1.3 | [9] | |
| HSP90 Exposure | 2 ± 0.6 | [9] | |
| 4T1 | Calreticulin (CALR) Exposure | Significant Increase | [9] |
| HSP70 Exposure | 4.23 ± 2 | [9] | |
| HSP90 Exposure | 7 ± 1.85 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Peptide Synthesis of this compound
This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids.[9]
-
Resin: Pre-loaded Wang resin with the C-terminal amino acid.
-
Amino Acids: Fmoc-protected amino acids are sequentially coupled.
-
Coupling Reagents: A carbodiimide-based coupling agent (e.g., HBTU/HOBt) in the presence of a tertiary amine base (e.g., DIPEA).
-
Deprotection: The Fmoc protecting group is removed with a solution of piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.
Cell Viability and Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed cells in a suitable culture plate and treat with this compound at the desired concentrations for the specified time.
-
Harvest cells (including supernatant for suspension cells) and wash with cold 1X PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
TMRE (Tetramethylrhodamine, Ethyl Ester) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria. A decrease in fluorescence intensity indicates mitochondrial depolarization.[5][10]
-
Cell Preparation:
-
Culture cells in a suitable plate for analysis (e.g., black-walled, clear-bottom 96-well plate for plate reader analysis).
-
Treat cells with this compound. Include a positive control for depolarization (e.g., CCCP).
-
-
Staining:
-
Add TMRE solution to the cells at a final concentration of 50-200 nM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Wash the cells with pre-warmed PBS or culture medium.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer (Ex/Em ~549/575 nm).
-
Calreticulin (CRT) Exposure Assay by Flow Cytometry
This assay quantifies the surface exposure of CRT, a key marker of immunogenic cell death.[11][12]
-
Cell Preparation and Staining:
-
Treat cells with this compound.
-
Harvest and wash cells with cold PBS.
-
Incubate cells with an anti-CRT primary antibody or a directly conjugated antibody in a suitable buffer (e.g., PBS with 1% BSA) for 30-60 minutes on ice.
-
If using an unconjugated primary antibody, wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice.
-
Wash the cells again.
-
-
Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the fluorescence intensity of the cell population. An increase in fluorescence indicates CRT exposure.
-
ATP Release Assay
Extracellular ATP is another hallmark of ICD. Its release can be quantified using a luciferase-based assay.[8][13]
-
Sample Collection:
-
Treat cells with this compound.
-
Collect the cell culture supernatant at various time points.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ATP Measurement:
-
Use a commercially available ATP luminescence assay kit.
-
Add the luciferase-luciferin reagent to the supernatant.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the concentration of ATP in the experimental samples based on the standard curve.
-
Western Blot for DAMPs Release
This technique is used to detect the presence of released DAMPs like HMGB1, HSP70, and HSP90 in the cell culture supernatant.[14][15]
-
Sample Preparation:
-
Collect the cell culture supernatant after treatment with this compound.
-
Concentrate the proteins in the supernatant using methods like TCA precipitation or centrifugal filter units.
-
Determine the protein concentration of the concentrated supernatant.
-
-
Electrophoresis and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for HMGB1, HSP70, or HSP90.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Intracellular Calcium Measurement using Fluo-4 AM
Fluo-4 AM is a cell-permeant dye that exhibits a large increase in fluorescence upon binding to free Ca2+.[2][4]
-
Cell Loading:
-
Load cells with Fluo-4 AM in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Measurement:
-
Acquire a baseline fluorescence reading using a fluorescence plate reader or microscope.
-
Add this compound to the cells and immediately begin recording the fluorescence intensity over time (Ex/Em ~490/525 nm).
-
-
Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
Conclusion
This compound represents a promising class of therapeutic peptides that induce a unique form of caspase-independent apoptosis. Its ability to trigger immunogenic cell death opens up new possibilities for combination therapies, potentially turning "cold" tumors "hot" and making them more susceptible to immune checkpoint inhibitors. The detailed mechanisms, particularly the interplay between calcium signaling, mitochondrial dysfunction, and ER stress, are fertile grounds for further investigation. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and related compounds. A thorough understanding of its multifaceted mechanism of action will be crucial for its successful translation into clinical applications.
References
- 1. raybiotech.com [raybiotech.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. kumc.edu [kumc.edu]
- 4. content.abcam.com [content.abcam.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. promega.com [promega.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunogenic Cell Death: Methods to Measure Damage Associated Molecular Patterns (DAMPS) [promega.ca]
- 9. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [bio-protocol.org]
- 13. Assessment of the immunogenic cell death pathway [bio-protocol.org]
- 14. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
Investigating the Serum Stability of PKHB1 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the serum stability of the Cys-PKHB1 peptide, correctly identified in the literature as PKHB1. PKHB1 is a synthetic peptide mimic of Thrombospondin-1 (TSP-1) that has garnered significant interest for its therapeutic potential, primarily through its action as a CD47 agonist, inducing immunogenic cell death (ICD) in various cancer cells. A critical attribute for any peptide-based therapeutic is its stability in serum, which directly impacts its pharmacokinetic profile and efficacy.
Introduction to PKHB1 and its Therapeutic Rationale
PKHB1 is a decapeptide designed based on the C-terminal binding domain of TSP-1. It has been described as the first serum-stable, soluble CD47-agonist peptide.[1] Its primary mechanism of action involves binding to the CD47 receptor on tumor cells, which can trigger a caspase-independent and calcium-dependent programmed cell death.[1][2] This process is characterized by the exposure of damage-associated molecular patterns (DAMPs), which stimulates an anti-tumor immune response.[1] Given its pro-apoptotic and immunogenic effects, PKHB1 is being investigated as a potential therapeutic agent for various malignancies.
Serum Stability of PKHB1: Quantitative Data
Multiple research articles consistently refer to PKHB1 as a "serum-stable" peptide, a feature that enhances its potential as a therapeutic candidate.[1][3] This stability is attributed to its design, which includes modifications to resist enzymatic degradation in the bloodstream. However, despite the repeated qualitative descriptions of its stability, a thorough review of the publicly available scientific literature, including the foundational papers describing its synthesis and initial characterization, did not yield specific quantitative data on its serum half-life (t½) or degradation kinetics. The following table is presented as a template for such data, which would be essential for a complete understanding of PKHB1's pharmacokinetic profile.
| Time (hours) | Percentage of Intact PKHB1 Remaining (%) | Half-life (t½) (hours) |
| 0 | 100 | Data Not Available |
| 1 | Data Not Available | Data Not Available |
| 4 | Data Not Available | Data Not Available |
| 8 | Data Not Available | Data Not Available |
| 12 | Data Not Available | Data Not Available |
| 24 | Data Not Available | Data Not Available |
Note: The data in this table is currently unavailable in the reviewed literature. Researchers are encouraged to consult the primary developers of the peptide or conduct dedicated stability studies to obtain these values.
Experimental Protocol: Serum Stability Assay for PKHB1
The following is a synthesized, comprehensive protocol for determining the serum stability of PKHB1, based on established methodologies for peptide stability analysis.[4][5][6][7]
3.1. Materials
-
PKHB1 peptide, lyophilized
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 10% (v/v) Trichloroacetic acid (TCA) in water
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Low-protein-binding microcentrifuge tubes
-
Refrigerated centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Incubator or water bath at 37°C
3.2. Procedure
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of PKHB1 in an appropriate solvent (e.g., sterile water or PBS). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Incubation:
-
Thaw the pooled human serum on ice and pre-warm to 37°C.
-
In a low-protein-binding microcentrifuge tube, mix the PKHB1 stock solution with the pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL. A typical ratio is 1:1 (v/v) of peptide solution to serum.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.
-
The t=0 sample should be taken immediately after mixing and before incubation.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a new microcentrifuge tube containing the quenching solution (e.g., 20 µL of 10% TCA for a 100 µL sample).
-
Vortex the mixture thoroughly and incubate on ice for 15-30 minutes to allow for complete protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the quenched samples at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a standard volume (e.g., 50 µL) onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient might be 5-95% B over 30 minutes.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact PKHB1 peptide based on its retention time, as determined by a standard injection of the peptide.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the peak area of the t=0 sample (which is considered 100%).
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide in serum.
-
Visualizing Key Processes
4.1. PKHB1 Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by PKHB1 binding to the CD47 receptor, leading to programmed cell death.
Caption: PKHB1-induced CD47 signaling pathway.
4.2. Experimental Workflow for Serum Stability Assay
The logical flow of the experimental protocol for assessing the serum stability of PKHB1 is depicted below.
Caption: Workflow for PKHB1 serum stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Cys-PKHB1: A Novel Immunomodulatory Peptide Reshaping the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Cys-PKHB1, a first-in-class, serum-stable agonist peptide derived from thrombospondin-1 (TSP-1). This compound is emerging as a potent inducer of immunogenic cell death (ICD) in various cancer types, thereby transforming the immunosuppressive tumor microenvironment into an active anti-tumor battlefield. This document outlines the core mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the intricate signaling pathways involved.
Core Mechanism of Action: Induction of Immunogenic Cell Death
This compound functions as a CD47 agonist, initiating a cascade of events that culminates in immunogenic cell death (ICD) of cancer cells.[1][2][3] Unlike traditional chemotherapy or targeted therapies that often lead to non-immunogenic or even immunosuppressive cell death, this compound-induced ICD is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system.[4][5][6] This process effectively converts dying tumor cells into an in-situ vaccine, stimulating a robust and durable anti-tumor immune response.[1][2]
The key molecular events triggered by this compound include:
-
Calcium-Dependent and Caspase-Independent Cell Death: this compound induces a rapid, caspase-independent form of cell death that is dependent on intracellular calcium influx.[1][4] This avoids the typical apoptotic pathways that can be subverted by cancer cells to evade immune detection.
-
Mitochondrial Dysfunction: Treatment with this compound leads to a loss of mitochondrial membrane potential, a critical event in the cell death cascade.[1][3]
-
Endoplasmic Reticulum (ER) Stress: In some cancer types, such as non-small cell lung cancer, this compound can provoke ER stress, contributing to apoptosis in a CD47-independent manner.[7]
-
Exposure and Release of DAMPs: The hallmark of this compound-induced ICD is the surface exposure and release of DAMPs, including calreticulin (B1178941) (CRT), heat shock proteins (HSP70 and HSP90), ATP, and high-mobility group box 1 (HMGB1).[1][3][8]
These DAMPs orchestrate the subsequent immune response by recruiting and activating antigen-presenting cells (APCs), particularly dendritic cells (DCs), within the tumor microenvironment.[2][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound across different cancer models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | CC50 (µmol/L) | Exposure Time (hours) |
| CEM | T-cell Acute Lymphoblastic Leukemia | 200 | 2 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 300 | 2 |
| L5178Y-R | Murine T-cell Lymphoblastic Tumor | 200 | 2 |
| MCF-7 | Breast Cancer | 200 | 2 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 200 | 2 |
| 4T1 | Murine Breast Cancer | 300 | 2 |
CC50 (Cytotoxic Concentration 50%) is the concentration of this compound that induces approximately 50% cell death.[1]
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Outcome |
| L5178Y-R Tumor-Bearing BALB/c Mice | PKHB1 Treatment | Increased leukocyte infiltration to the tumor site.[1][4] |
| L5178Y-R Tumor-Bearing BALB/c Mice | Prophylactic vaccination with PKHB1-treated L5178Y-R cells | Prevented tumor establishment.[1][2] |
| 4T1 Tumor-Bearing BALB/c Mice | PKHB1 Treatment (400 µg daily) | Significant reduction in tumor volume and weight.[3] |
| 4T1 Tumor-Bearing BALB/c Mice | Therapeutic treatment with PKHB1-killed cells (PKHB1-KC) | Induced tumor regression and long-term anti-tumor response.[3] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to evaluate the effects of this compound.
Cell Viability and Death Assays
-
Cell Lines and Culture: Human T-ALL cell lines (CEM, MOLT-4) and murine T-lymphoblastic tumor cells (L5178Y-R) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Breast cancer cell lines (MCF-7, MDA-MB-231, 4T1) are also maintained under standard conditions.
-
Annexin-V and Propidium Iodide (PI) Staining: To quantify cell death, cells are treated with varying concentrations of this compound for specified durations. Subsequently, they are stained with Annexin-V-APC and PI and analyzed by flow cytometry. Annexin-V positive cells are considered apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Inhibitor Studies: To elucidate the cell death mechanism, cells are pre-incubated with specific inhibitors before this compound treatment. These include the pan-caspase inhibitor Z-VAD-FMK and the calcium chelator BAPTA.[3]
DAMPs Exposure and Release Assays
-
Calreticulin (CRT) Exposure: Non-permeabilized cells treated with this compound are stained with an anti-CRT antibody and analyzed by flow cytometry to detect surface-exposed CRT.[1][3]
-
ATP Release: The supernatant of this compound-treated cell cultures is collected, and ATP levels are measured using a bioluminescence-based assay kit.
-
HMGB1, HSP70, and HSP90 Release: The release of these DAMPs into the cell culture supernatant is quantified using ELISA or Western blotting.[1][3]
In Vivo Murine Tumor Models
-
Tumor Cell Inoculation: Syngeneic mouse models are established by subcutaneously inoculating a suspension of tumor cells (e.g., L5178Y-R or 4T1) into the flank of immunocompetent mice (e.g., BALB/c).
-
Therapeutic Treatment: Once tumors reach a palpable size (e.g., 70-120 mm³), mice are treated with either this compound directly or with a vaccine composed of this compound-killed tumor cells (PKHB1-KC).[3] Tumor volume and weight are monitored regularly.
-
Prophylactic Vaccination: To assess the induction of immunological memory, mice are vaccinated with PKHB1-KC prior to tumor cell inoculation.[1][3] The establishment and growth of tumors are then monitored.
-
Immunophenotyping: Immune cell populations in peripheral blood, lymph nodes, and the tumor itself are analyzed by flow cytometry using antibodies against specific cell surface markers (e.g., CD3, CD4, CD8, CD11c) to assess leukocyte infiltration and T-cell responses.[3]
Dendritic Cell (DC) Maturation and T-Cell Activation Assays
-
DC Maturation: Bone marrow-derived dendritic cells (BMDCs) are co-cultured with this compound-treated tumor cells. The maturation status of DCs is assessed by flow cytometry for the upregulation of co-stimulatory molecules like CD80, CD86, and MHC class II.
-
T-Cell Priming and Antitumor Response: Mature DCs are then co-cultured with T-cells isolated from the spleens of tumor-bearing mice. T-cell activation is measured by cytokine production (e.g., IFN-γ) and their cytotoxic activity against tumor cells is evaluated in a co-culture killing assay.[2][3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
This compound Signaling Pathway for Immunogenic Cell Death
Caption: this compound binds to CD47, inducing calcium influx and mitochondrial dysfunction, leading to ICD.
This compound's Impact on the Tumor Microenvironment
Caption: this compound induces ICD in tumor cells, leading to DC maturation and activation of cytotoxic T-cells.
Experimental Workflow for In Vivo Therapeutic Efficacy
Caption: Workflow for assessing the in vivo therapeutic efficacy of this compound in a murine tumor model.
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a unique mechanism of action that leverages the patient's own immune system to fight cancer. By inducing immunogenic cell death, this compound has demonstrated significant anti-tumor effects in preclinical models of both hematological and solid tumors.[1][3] Its ability to spare non-cancerous cells enhances its therapeutic window.[1][6] Further research is warranted to explore the full therapeutic potential of this compound, including its combination with other immunotherapies such as checkpoint inhibitors, and its translation into clinical trials for various human malignancies. The molecular pathways governing this compound-induced cell death, particularly the potential for CD47-independent mechanisms in certain cancers, also merit deeper investigation.[1][7]
References
- 1. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKHB1 Tumor Cell Lysate Induces Antitumor Immune System Stimulation and Tumor Regression in Syngeneic Mice with Tumoral T Lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombospondin-1 mimic peptide PKHB1 induced endoplasmic reticulum stress-mediated but CD47-independent apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PKHB1 Tumor Cell Lysate Induces Antitumor Immune System Stimulation and Tumor Regression in Syngeneic Mice with Tumoral T Lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Foundational research on Cys-PKHB1 in leukemia
An In-depth Technical Guide to PKHB1 in Leukemia
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This document provides a comprehensive overview of the foundational research on PKHB1, a serum-stable peptide mimic of thrombospondin-1 (TSP-1), and its therapeutic potential in leukemia. While the initial query specified "Cys-PKHB1," the available scientific literature predominantly refers to PKHB1. This guide synthesizes the current understanding of PKHB1's mechanism of action, its effects on various leukemia subtypes, and the key experimental findings that underpin its potential as a novel anti-leukemic agent. All data is presented in structured tables for clarity, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using the DOT language for enhanced comprehension.
Introduction to PKHB1
PKHB1 is a synthetic peptide designed as a stable mimic of the C-terminal domain of thrombospondin-1 (TSP-1).[1] It has emerged as a promising agent in cancer therapy, particularly for hematological malignancies.[1] Research has demonstrated its ability to induce cell death in various leukemia cell lines, including T-cell acute lymphoblastic leukemia (T-ALL) and chronic lymphocytic leukemia (CLL).[2][3][4] Notably, PKHB1 has shown efficacy in chemo-resistant cancer cells and appears to spare non-tumoral cells, highlighting its potential for a favorable therapeutic window.[1][4]
Mechanism of Action
PKHB1 is primarily recognized as a CD47 agonist peptide.[4][5][6] However, there is ongoing discussion in the scientific community regarding the precise dependency of its cytotoxic effects on CD47 interaction.[7] The principal mechanism by which PKHB1 induces cell death in leukemia is through a process called immunogenic cell death (ICD).[1][5][6]
ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs).[5][6] These molecules act as adjuvants, stimulating an anti-tumor immune response. The key features of PKHB1-induced cell death include:
-
Caspase-Independence: The cell death pathway initiated by PKHB1 does not rely on the activation of caspases, a family of proteases central to apoptosis.[5][8]
-
Calcium-Dependence: The process is dependent on intracellular calcium levels.[5][8]
-
Mitochondrial Involvement: PKHB1 treatment leads to a loss of mitochondrial membrane potential.[8]
-
DAMPs Release: It triggers the exposure of calreticulin (B1178941) (CRT) on the cell surface and the release of ATP, high-mobility group box 1 (HMGB1), and heat shock proteins (HSP70 and HSP90).[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational research on PKHB1 in leukemia.
Table 1: Cytotoxic Effects of PKHB1 on Leukemia Cell Lines
| Cell Line | Leukemia Type | PKHB1 Concentration (µmol/L) | Treatment Duration | Outcome | Reference |
| CEM | T-ALL | 100, 200, 300 | 2 hours | Concentration-dependent increase in cell death (Annexin-V/PI positive) | [2][5] |
| MOLT-4 | T-ALL | 100, 200, 300 | 2 hours | Concentration-dependent increase in cell death (Annexin-V/PI positive) | [2][5] |
| L5178Y-R | Murine T-cell Lymphoblastic Tumor | 100, 200, 300 | 2 hours | Concentration-dependent increase in cell death (Annexin-V/PI positive) | [2][5] |
| CLL patient cells | Chronic Lymphocytic Leukemia | 300 | 2 hours | ~46% Annexin-V positive/PI positive cells | [9] |
| CLL patient cells (with dysfunctional TP53) | Chronic Lymphocytic Leukemia | 200 | 2 hours | Efficiently killed leukemic cells | [9][10] |
Table 2: In Vivo Efficacy of PKHB1
| Animal Model | Leukemia Model | PKHB1 Treatment | Outcome | Reference |
| BALB/c mice | L5178Y-R tumor-bearing | 400 µg daily | Diminished tumor volume and weight | [1] |
| BALB/c mice | Prophylactic vaccination with PKHB1-treated L5178Y-R cells | Single vaccination | Prevented tumor establishment in 100% of mice initially | [5] |
| BALB/c mice | Rechallenge after tumor regression | 2 x 10^6 viable L5178Y-R cells | ~83% of mice remained tumor-free | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the foundational research of PKHB1.
Cell Death Analysis by Annexin-V/Propidium Iodide (PI) Staining
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Preparation: Leukemia cell lines (e.g., CEM, MOLT-4) are cultured to the desired density.
-
Treatment: Cells are treated with varying concentrations of PKHB1 (e.g., 100, 200, 300 µmol/L) for a specified duration (e.g., 2 hours). A control group is left untreated.
-
Staining: Post-treatment, cells are harvested, washed with PBS, and resuspended in Annexin-V binding buffer. Annexin-V-APC and Propidium Iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin-V positive cells are considered apoptotic, while cells positive for both Annexin-V and PI are considered late apoptotic or necrotic.
Analysis of DAMPs Release
This protocol is used to detect the release of DAMPs like HMGB1, HSP70, and HSP90 into the extracellular medium.
-
Cell Treatment: Leukemia cells are treated with PKHB1 at cytotoxic concentrations (e.g., CC50 and CC100).
-
Supernatant Collection: After treatment, the cell culture is centrifuged, and the supernatant (extracellular medium) is collected.
-
Western Blotting:
-
Proteins in the supernatant are concentrated.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against HMGB1, HSP70, HSP90, and CRT.
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
-
In Vivo Tumor Growth and Prophylactic Vaccination
This protocol describes the assessment of PKHB1's anti-tumor effects in a mouse model.
-
Tumor Inoculation: BALB/c mice are subcutaneously inoculated with a specific number of viable leukemia cells (e.g., 5 x 10^5 4T1 cells or 2 x 10^6 L5178Y-R cells).
-
PKHB1 Treatment (Therapeutic Model): Once tumors reach a palpable size (e.g., 70-120 mm³), mice are treated daily with PKHB1 (e.g., 400 µg) or a control vehicle. Tumor volume is measured regularly.
-
Prophylactic Vaccination:
-
Leukemia cells are treated in vitro with a lethal concentration of PKHB1 (CC100).
-
Mice are vaccinated with these PKHB1-killed cells.
-
After a set period, the vaccinated mice and a control group of naive mice are challenged with viable leukemia cells.
-
Tumor growth and survival are monitored.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of PKHB1 and a typical experimental workflow.
References
- 1. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CD47 Agonist Peptides Induce Programmed Cell Death in Refractory Chronic Lymphocytic Leukemia B Cells via PLCγ1 Activation: Evidence from Mice and Humans | PLOS Medicine [journals.plos.org]
- 10. CD47 Agonist Peptides Induce Programmed Cell Death in Refractory Chronic Lymphocytic Leukemia B Cells via PLCγ1 Activation: Evidence from Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cys-PKHB1: A Technical Guide to its Origins, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cys-PKHB1 has emerged as a promising synthetic peptide in the landscape of cancer immunotherapy. Identified as a serum-stable mimic of thrombospondin-1 (TSP-1), it functions as a potent CD47 agonist, initiating a cascade of events that lead to the immunogenic cell death (ICD) of cancer cells.[1][2] This technical guide provides an in-depth exploration of the origins, discovery, and mechanism of action of this compound, offering detailed experimental protocols and quantitative data to support further research and development in this area.
Origins and Discovery of this compound
This compound is a synthetically designed peptide that mimics the biological activity of thrombospondin-1, a natural inhibitor of angiogenesis and a modulator of cell-matrix interactions. The discovery of this compound stems from research focused on developing stable and effective CD47 agonist peptides derived from TSP-1 for therapeutic applications.[3][4] It is recognized as the first-described serum-stable CD47-agonist peptide, a critical attribute for its potential as a therapeutic agent.[3][5]
Peptide Synthesis
The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1] The inclusion of a cysteine residue (Cys) is a key structural feature, and its thiol group requires protection during synthesis to prevent unwanted side reactions.
Mechanism of Action: Induction of Immunogenic Cell Death
This compound exerts its anti-tumor effects primarily by inducing a specialized form of apoptosis known as immunogenic cell death (ICD).[1][2][3] This process not only eliminates cancer cells but also stimulates an anti-tumor immune response. The mechanism is multifaceted, involving the engagement of the CD47 receptor and subsequent downstream signaling pathways.
In several cancer types, including breast cancer and T-cell acute lymphoblastic leukemia (T-ALL), the activity of this compound is dependent on the CD47 receptor.[2][3] However, in non-small cell lung cancer (NSCLC), this compound has been shown to induce apoptosis through a CD47-independent pathway mediated by endoplasmic reticulum (ER) stress.[6]
The hallmark features of this compound-induced ICD include:
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential.[1][2]
-
Reactive Oxygen Species (ROS) Production: An increase in intracellular ROS levels.[1][2]
-
Intracellular Calcium Accumulation: A surge in cytosolic calcium concentrations.[1][2]
-
Exposure of Damage-Associated Molecular Patterns (DAMPs): Translocation of molecules like calreticulin (B1178941) (CRT) to the cell surface and the release of others such as ATP, HSP70, and HSP90.[1][2]
These events collectively contribute to the recruitment and activation of dendritic cells, leading to the presentation of tumor antigens and the subsequent activation of a T-cell-mediated anti-tumor immune response.[1]
Quantitative Data Summary
The cytotoxic and immunogenic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key quantitative data from published studies.
| Cell Line | Cancer Type | CC50 of PKHB1 (µM) |
| MCF-7 | Breast Cancer (Luminal A) | 200 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 200 |
| 4T1 | Murine Breast Cancer | 300 |
| CEM | T-cell Acute Lymphoblastic Leukemia | 200 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 300 |
| L5178Y-R | Murine T-cell Lymphoma | 200 |
Table 1: Cytotoxic Concentration 50 (CC50) of PKHB1 in Various Cancer Cell Lines.[1][3]
| Cell Line | DAMP | Fold Increase in Exposure vs. Control |
| MCF-7 | HSP70 | 24 ± 3 |
| HSP90 | 2.7 ± 0.6 | |
| MDA-MB-231 | HSP70 | 3.2 ± 1.3 |
| HSP90 | 2 ± 0.6 | |
| 4T1 | HSP70 | 4.23 ± 2 |
| HSP90 | 7 ± 1.85 |
Table 2: PKHB1-Induced Exposure of Heat Shock Proteins (HSPs) in Breast Cancer Cell Lines.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
This compound Peptide Synthesis (Representative Protocol)
This protocol is a representative example based on standard Fmoc-SPPS of cysteine-containing peptides.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin). Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) and a coupling agent (e.g., HBTU/HOBt) in DMF. Add a base (e.g., DIPEA) and add the mixture to the resin. Agitate for 1-2 hours. Monitor the reaction using a ninhydrin (B49086) test.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Collect the precipitate by centrifugation. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.
Cell Death Assay (Annexin V/PI Staining)
-
Cell Seeding: Seed cancer cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 100, 200, 300, 400 µM) for 2 hours.
-
Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-APC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity.
Calreticulin (CRT) Exposure Assay
-
Cell Seeding and Treatment: Seed and treat cells as described in the cell death assay protocol.
-
Staining: Harvest the cells and wash with cold PBS. Incubate the cells with an anti-CRT antibody or an isotype control antibody in the dark for 30 minutes on ice. Wash the cells and, if the primary antibody is not conjugated, incubate with a fluorescently labeled secondary antibody.
-
Flow Cytometry: Analyze the cells by flow cytometry to quantify the surface expression of CRT on non-permeabilized (7-AAD negative) cells.
In Vivo Murine Breast Cancer Model
-
Tumor Inoculation: Subcutaneously inoculate female BALB/c mice with 5 x 10^5 4T1 murine breast cancer cells in the flank.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers three times per week.
-
Treatment: When tumors reach a volume of 70-120 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 400 µg daily) or a vehicle control (e.g., sterile water) intraperitoneally.
-
Endpoint Analysis: At the end of the study (e.g., day 16), sacrifice the mice and excise the tumors. Measure the final tumor volume and weight.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
References
Cys-PKHB1: An In-Depth Technical Guide to its Interaction with Cell Surface Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cys-PKHB1, a synthetic peptide mimicking thrombospondin-1 (TSP-1), has emerged as a promising agent in oncology research due to its ability to induce cell death in various cancer models. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cell surface receptors and its subsequent signaling pathways. While initially proposed to act as a CD47 agonist, recent evidence suggests a more complex mechanism of action, including CD47-independent pathways involving endoplasmic reticulum (ER) stress. This document details the quantitative data from key studies, outlines experimental protocols for investigating this compound's effects, and presents visual diagrams of the proposed signaling cascades and experimental workflows to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a serum-stable peptide designed based on the C-terminal binding domain of thrombospondin-1 (TSP-1), a natural ligand for the cell surface receptor CD47.[1] The peptide sequence of PKHB1 is kRFYVVMWKk.[2] It has been investigated for its pro-apoptotic and immunogenic cell death (ICD) inducing capabilities in various cancer cell lines, including T-cell acute lymphoblastic leukemia, breast cancer, and non-small cell lung cancer.[2][3][4]
Interaction with Cell Surface Receptors: A Dual Perspective
The mechanism by which this compound interacts with cell surface receptors is a subject of ongoing research, with evidence supporting both CD47-dependent and CD47-independent pathways.
The CD47-Agonist Hypothesis
Initial studies identified PKHB1 as a CD47 agonist.[3][5] CD47, a transmembrane protein, is often overexpressed in cancer cells and its interaction with SIRPα on macrophages provides a "don't eat me" signal, allowing cancer cells to evade the immune system.[6] By binding to CD47, PKHB1 was thought to induce a conformational change that triggers programmed cell death.[7] This interaction was also proposed to be crucial for the induction of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[5]
Evidence for a CD47-Independent Mechanism
More recent studies have challenged the notion that CD47 is the sole or even primary receptor for PKHB1-induced cell death. Research on non-small cell lung cancer (NSCLC) has shown that PKHB1 induces apoptosis in a CD47-independent manner.[4] Furthermore, another study demonstrated that PKHB1 and its analogue, 4N1K, induce significant cell death in CD47-negative leukemic cell lines.[4] This suggests the involvement of other, yet to be fully identified, cell surface receptors or a direct effect on the plasma membrane.
Quantitative Data Summary
While direct binding affinity data (e.g., K_d values) for this compound to specific cell surface receptors are not extensively reported in the literature, the following tables summarize the effective concentrations of PKHB1 used to elicit biological responses in various cancer cell lines.
| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effect |
| CEM, MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 100 - 300 | Induction of cell death.[8] |
| L5178Y-R | Murine T-cell Lymphoblastic Tumor | 100 - 300 | Induction of cell death.[8] |
| MCF-7, MDA-MB-231 | Breast Cancer | 100 - 400 | Induction of cell death, loss of mitochondrial membrane potential, ROS production.[3] |
| 4T1 | Murine Breast Cancer | 100 - 400 | Induction of cell death, loss of mitochondrial membrane potential, ROS production.[3] |
| NSCLC cell lines | Non-Small Cell Lung Cancer | Not specified | Suppression of proliferation, migration, and induction of apoptosis.[4] |
| Parameter | Cell Lines | Concentration of PKHB1 (CC_50) | Result |
| Intracellular Ca²⁺ Levels | MCF-7, MDA-MB-231, 4T1 | 200 µM (MCF-7, MDA-MB-231), 300 µM (4T1) | Increased intracellular calcium concentration.[3] |
| Calreticulin (B1178941) (CRT) Exposure | CEM, MOLT-4, L5178Y-R | CC_50 | Significant increase in CRT exposure.[8] |
| ATP Release | CEM, MOLT-4, L5178Y-R | CC_50 and CC_100 | Increased extracellular ATP.[8] |
| HMGB1 Release | CEM, MOLT-4, L5178Y-R | CC_50 and CC_100 | Increased HMGB1 release.[8] |
| HSP70 & HSP90 Exposure | MCF-7, MDA-MB-231, 4T1 | Not specified | Increased surface exposure.[3] |
Signaling Pathways
The downstream signaling events following this compound treatment are multifaceted and appear to diverge based on the proposed receptor interaction.
CD47-Dependent Signaling Leading to Immunogenic Cell Death
In the CD47-agonist model, PKHB1 binding is proposed to initiate a signaling cascade that results in immunogenic cell death. This process is characterized by the surface exposure of "eat-me" signals like calreticulin (CRT) and the release of damage-associated molecular patterns (DAMPs) such as ATP, high mobility group box 1 (HMGB1), and heat shock proteins (HSP70 and HSP90).[3][8] These molecules act as adjuvants, promoting the maturation of dendritic cells (DCs) and the subsequent activation of an anti-tumor T-cell response.[3] This pathway is also associated with intracellular calcium accumulation and the generation of reactive oxygen species (ROS).[3]
CD47-Independent Signaling via Endoplasmic Reticulum Stress
In the CD47-independent model, particularly observed in NSCLC, PKHB1 induces apoptosis by triggering endoplasmic reticulum (ER) stress.[4] This leads to the activation of the CHOP and JNK signaling pathways, culminating in apoptosis.[4] This pathway is also characterized by mitochondrial transmembrane potential depolarization and Ca²⁺ overloading.[4]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound.
Cell Death and Apoptosis Assays
-
Annexin V and Propidium Iodide (PI) Staining:
-
Treat cells with varying concentrations of PKHB1 for the desired time (e.g., 2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-APC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Measurement of Intracellular Calcium Levels
-
Fluo-4 AM Staining:
-
Plate cells in a 24-well dish.
-
Pre-incubate cells with or without a calcium chelator like BAPTA.
-
Treat cells with PKHB1 (e.g., CC_50 concentration) for 2 hours.
-
Detach and wash the cells with a Ca²⁺-free buffer (e.g., RINGER buffer).
-
Resuspend cells in the same buffer containing Fluo-4 AM and Pluronic F-127.
-
Incubate at 37°C for 30 minutes.
-
Analyze by flow cytometry to measure the fluorescence intensity, which is proportional to the intracellular calcium concentration.[3]
-
Immunofluorescence for Calreticulin (CRT) Exposure
-
Grow cells on coverslips in a 6-well dish.
-
Treat cells with PKHB1 (e.g., CC_50 concentration) for 2 hours.
-
Wash cells with PBS.
-
Stain with a PE-conjugated anti-Calreticulin antibody and a nuclear stain (e.g., Hoechst 33342).
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells twice and mount the coverslips.
-
Visualize the localization of CRT on the cell surface using confocal microscopy.[3]
Detection of DAMPs Release
-
ATP Release Assay:
-
Treat cells with PKHB1 for 2 hours.
-
Collect the cell culture supernatants.
-
Use a luciferase-based ATP assay kit to measure the amount of ATP in the supernatant according to the manufacturer's instructions.[8]
-
-
HMGB1, HSP70, and HSP90 Detection:
In Vivo Tumor Model Experiments
-
Tumor Establishment: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^5 4T1 cells) into the flank of syngeneic mice.
-
Treatment: Once tumors reach a palpable size (e.g., 70-120 mm³), begin treatment with PKHB1 (e.g., 400 µg daily via intraperitoneal injection) or a vehicle control.
-
Monitoring: Measure tumor volume and mouse weight regularly (e.g., three times per week).
-
Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Tumors can be processed for histological analysis (e.g., H&E staining) to assess tumor morphology and immune cell infiltration.[3]
Conclusion and Future Directions
This compound is a promising therapeutic peptide with demonstrated efficacy in preclinical cancer models. While its precise mechanism of action is still under investigation, the induction of apoptosis and immunogenic cell death are key features of its anti-tumor activity. The conflicting reports regarding its interaction with CD47 highlight the need for further research to definitively identify its cell surface receptor(s) and to fully elucidate the downstream signaling pathways. Future studies should focus on:
-
Receptor Binding Studies: Conducting biophysical assays such as surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to determine the binding kinetics of this compound to CD47 and other potential cell surface receptors.
-
Elucidation of CD47-Independent Mechanisms: Identifying the specific receptor(s) and signaling molecules involved in the CD47-independent, ER stress-mediated pathway.
-
In Vivo Immune Response: Further characterizing the nature of the immune response elicited by this compound in vivo, including the roles of different immune cell subsets.
-
Combination Therapies: Investigating the synergistic potential of this compound with other cancer therapies, such as checkpoint inhibitors or conventional chemotherapy.
A deeper understanding of this compound's molecular interactions will be crucial for its successful translation into a clinical setting and for the development of next-generation thrombospondin-1 mimetic peptides.
References
- 1. genecards.org [genecards.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thrombospondin-1 Mimetic Agonist Peptides Induce Selective Death in Tumor Cells: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
The Role of PKHB1 in Modulating Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKHB1, a synthetic peptide mimicking a domain of thrombospondin-1 (TSP-1), has emerged as a potent modulator of the anti-tumor immune response.[1][2] This technical guide provides an in-depth analysis of the mechanisms by which PKHB1 initiates immunogenic cell death (ICD) in cancer cells, leading to the activation of a robust and durable anti-tumor immunity.[1][2] We will explore the underlying signaling pathways, present key quantitative data from preclinical studies, and detail the experimental protocols used to elucidate the immunomodulatory functions of PKHB1. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, oncology, and drug development.
Introduction: PKHB1 as an Immunomodulatory Agent
PKHB1 is a serum-stable agonist peptide derived from thrombospondin-1 that targets the CD47 receptor.[3][4][5] While initially investigated for its ability to induce programmed cell death in cancer cells, recent studies have highlighted its significant role in stimulating the immune system.[4][6][7] The primary mechanism of its immune-modulating activity is the induction of immunogenic cell death (ICD) in malignant cells.[4][5][7][8] ICD is a unique form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which act as adjuvants to trigger an adaptive immune response.[3][5] This process transforms dying tumor cells into an in situ vaccine, promoting the maturation of dendritic cells (DCs), the priming of T cells, and the establishment of long-term immunological memory against the tumor.[1][6][7]
Signaling Pathways of PKHB1-Induced Immunogenic Cell Death
The interaction of PKHB1 with the CD47 receptor on tumor cells initiates a signaling cascade that culminates in ICD. This process is characterized by being caspase-independent and calcium-dependent.[4][5][8]
Key molecular events in the PKHB1 signaling pathway include:
-
Calcium Influx: PKHB1 binding to CD47 leads to a sustained influx of calcium (Ca2+) into the cell.[4][8] This is a critical event, as chelation of intracellular calcium inhibits PKHB1-induced cell death.[1][6][9]
-
Mitochondrial Involvement: The rise in intracellular calcium contributes to the loss of mitochondrial membrane potential (ΔΨm).[1][4][9]
-
Reactive Oxygen Species (ROS) Production: PKHB1 treatment also induces the production of reactive oxygen species.[1][2][9]
-
DAMPs Exposure and Release: The cellular stress and death program triggered by PKHB1 results in the surface exposure and release of several key DAMPs:
-
Calreticulin (CRT): Translocates to the cell surface, acting as an "eat-me" signal for dendritic cells.[5][6]
-
Heat Shock Proteins (HSP70 and HSP90): Exposed on the cell surface, they act as chaperones for tumor antigens and engage with antigen-presenting cells (APCs).[1][5][6]
-
High Mobility Group Box 1 (HMGB1): Released from the nucleus of dying cells, it binds to Toll-like receptor 4 (TLR4) on DCs, promoting their activation.[1][5][6]
-
ATP: Released into the extracellular space, it acts as a "find-me" signal, recruiting APCs to the tumor microenvironment.[1][5][6]
-
Diagram of PKHB1-Induced ICD Signaling Pathway
Caption: Signaling cascade initiated by PKHB1 leading to immunogenic cell death.
Modulation of the Immune Response by PKHB1-Treated Tumor Cells
The DAMPs released from PKHB1-treated tumor cells orchestrate a multi-step anti-tumor immune response.
-
Dendritic Cell (DC) Maturation: DAMPs, particularly HMGB1 and CRT, promote the maturation of DCs.[6] This is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86.[6]
-
Antigen Presentation: Mature DCs present tumor-associated antigens, released from the dying cancer cells, to T lymphocytes.
-
T-Cell Priming and Activation: This antigen presentation leads to the priming and activation of tumor-specific T cells, particularly CD8+ cytotoxic T lymphocytes and CD4+ helper T cells.
-
Cytokine Production: Activated T cells, especially those with a Th1 phenotype, release pro-inflammatory cytokines such as IFNγ, TNFα, and IL-2, which further enhance the anti-tumor immune response.[6]
-
Tumor Infiltration and Killing: Primed cytotoxic T lymphocytes infiltrate the tumor and recognize and kill remaining cancer cells.[1][2]
-
Immunological Memory: The generation of memory T cells provides long-term protection against tumor recurrence.[6][7]
Diagram of the Immune Response to PKHB1-Induced ICD
Caption: Workflow of the anti-tumor immune response triggered by PKHB1.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on PKHB1.
Table 1: In Vitro Cell Death Induction by PKHB1
| Cell Line | PKHB1 Concentration | Effect | Reference |
| L5178Y-R | 150 µM | CC50 (Cytotoxic Concentration 50%) | [6] |
| L5178Y-R | 300 µM | CC100 (Cytotoxic Concentration 100%) | [6] |
| CEM | 100-300 µM | Concentration-dependent cell death | [5] |
| MOLT-4 | 100-300 µM | Concentration-dependent cell death | [5] |
Table 2: Dendritic Cell Maturation Induced by PKHB1-Treated Tumor Cell Lysate (TCL)
| Marker | Treatment | % Positive Cells | Reference |
| CD80 | Control DCs | ~50% | [6] |
| CD80 | DCs + PKHB1-TCL | 78% | [6] |
| CD86 | Control DCs | ~50% | [6] |
| CD86 | DCs + PKHB1-TCL | 78% | [6] |
Table 3: Cytokine Release from T-cells Co-cultured with PKHB1-TCL Pulsed DCs
| Cytokine | Condition | Detection Status | Reference |
| TNFα | Co-culture | Detected | [6] |
| IFNγ | Co-culture | Detected | [6] |
| IL-2 | Co-culture | Detected | [6] |
| IL-4 | Co-culture | Not Detected | [6] |
| IL-5 | Co-culture | Not Detected | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of PKHB1.
Induction of Cell Death and DAMPs Release
-
Cell Culture: Tumor cell lines (e.g., L5178Y-R, CEM, MOLT-4) are cultured in appropriate media supplemented with fetal bovine serum.[10]
-
PKHB1 Treatment: Cells are seeded at a density of 1x10^6 cells/mL in serum-free media.[6] PKHB1 is added at various concentrations (e.g., 150 µM, 300 µM) and incubated for 2 hours.[6]
-
Cell Death Analysis: Phosphatidylserine exposure and plasma membrane integrity are assessed by flow cytometry using Annexin-V and Propidium Iodide (PI) staining.[11]
-
DAMPs Detection (Western Blot): Supernatants from treated cells are collected.[5] Proteins are concentrated, and 50 µg are loaded onto SDS-PAGE gels for Western blot analysis using primary antibodies against HMGB1, HSP70, HSP90, and Calreticulin.[5]
-
Calreticulin Exposure (Flow Cytometry): Treated cells are stained with a PE-conjugated anti-Calreticulin antibody and analyzed by flow cytometry.[5]
Dendritic Cell Maturation Assay
-
Preparation of PKHB1-TCL: L5178Y-R tumor cells are treated with 300 µM PKHB1 for 2 hours to induce 100% cell death. The resulting tumor cell lysate (TCL) is collected.[6]
-
DC Culture: Bone marrow-derived dendritic cells are cultured.
-
Pulsing of DCs: DCs are incubated (pulsed) with the PKHB1-TCL for 24 hours.[6]
-
Analysis of Maturation Markers: DCs are stained with fluorescently labeled antibodies against CD11c, MHC-II, CD80, and CD86 and analyzed by flow cytometry to assess maturation status.[1]
T-Cell Priming and Cytokine Release Assay
-
Co-culture: CD3+ T cells are isolated and co-cultured for four days with the PKHB1-TCL pulsed DCs (from protocol 5.2).[6]
-
Cytokine Measurement: Supernatants from the co-culture are collected. The concentrations of TNFα, IFNγ, IL-2, IL-4, and IL-5 are measured using a cytometric bead array (CBA) kit or ELISA.[6][9]
In Vivo Prophylactic Vaccination Model
-
Vaccine Preparation: L5178Y-R cells are treated with 300 µM PKHB1 for 2 hours. Cell death is confirmed, and the cells are washed.[5]
-
Vaccination: PKHB1-treated L5178Y-R cells (e.g., 1.5, 3, or 5 x 10^6 cells) are inoculated subcutaneously into the left hind leg of BALB/c mice.[5]
-
Tumor Challenge: Seven days after vaccination, the mice are challenged with an injection of viable L5178Y-R cells into the contralateral hind leg.[5]
-
Monitoring: Tumor growth is monitored over time.[5] Mice that remain tumor-free for over 60 days are considered to have developed protective immunity.[6]
Diagram of a Prophylactic Vaccination Experimental Workflow
Caption: Workflow for assessing the in vivo efficacy of a PKHB1-based cancer vaccine.
Conclusion and Future Directions
PKHB1 represents a promising therapeutic agent that not only directly targets cancer cells for destruction but also potently stimulates the host's immune system to fight the malignancy. The induction of immunogenic cell death by PKHB1 provides a powerful mechanism to overcome tumor-induced immunosuppression and generate a tailored anti-tumor immune response. The data summarized in this guide underscore the potential of PKHB1 as a standalone therapy or in combination with other immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor efficacy.
Future research should focus on further elucidating the downstream signaling pathways activated by PKHB1 in different cancer types, optimizing dosing and treatment schedules for therapeutic applications, and exploring the synergistic potential of PKHB1 with other anti-cancer agents in clinical settings. The detailed protocols and pathways described herein provide a solid foundation for such investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKHB1 Tumor Cell Lysate Induces Antitumor Immune System Stimulation and Tumor Regression in Syngeneic Mice with Tumoral T Lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKHB1 Tumor Cell Lysate Induces Antitumor Immune System Stimulation and Tumor Regression in Syngeneic Mice with Tumoral T Lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cys-PKHB1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKHB1 is a synthetic peptide mimic of thrombospondin-1 (TSP-1) that has garnered significant interest in cancer research. It has been shown to induce cell death in various cancer cell lines, making it a promising candidate for therapeutic development.[1][2][3] The addition of a cysteine residue to the PKHB1 sequence, creating "Cys-PKHB1," provides a versatile tool for researchers. The thiol group of cysteine can be used for various purposes, including the development of covalent inhibitors, attachment of fluorescent probes for imaging studies, or immobilization onto surfaces for binding assays.
This document provides a detailed protocol for the synthesis of this compound for research purposes. As "this compound" is a novel modification, this protocol is based on established principles of solid-phase peptide synthesis (SPPS) for cysteine-containing peptides.
This compound: Proposed Structure and Rationale
The amino acid sequence of PKHB1 is kRFYVVMWKk, where 'k' denotes a D-lysine residue.[4] To create this compound, a cysteine residue can be strategically added to the sequence. For minimal disruption of the peptide's core binding motif (VVM), the cysteine is best placed at the N-terminus.
Proposed this compound Sequence: Cys-Lys(D)-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys(D)
Synthesis of this compound
The synthesis of this compound can be achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA Resin | Various | Synthesis Grade |
| Fmoc-D-Lys(Boc)-OH | Various | Synthesis Grade |
| Fmoc-Trp(Boc)-OH | Various | Synthesis Grade |
| Fmoc-Met-OH | Various | Synthesis Grade |
| Fmoc-Val-OH | Various | Synthesis Grade |
| Fmoc-Tyr(tBu)-OH | Various | Synthesis Grade |
| Fmoc-Phe-OH | Various | Synthesis Grade |
| Fmoc-Arg(Pbf)-OH | Various | Synthesis Grade |
| Fmoc-Cys(Trt)-OH | Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Piperidine (B6355638) | Various | ACS Grade |
| HBTU | Various | Synthesis Grade |
| DIPEA | Various | Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Various | ACS Grade |
| Triisopropylsilane (TIS) | Various | ACS Grade |
| Dithiothreitol (DTT) | Various | ACS Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
| Diethyl Ether | Various | ACS Grade |
Experimental Protocol
1. Resin Preparation:
-
Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
2. First Amino Acid Coupling (Fmoc-D-Lys(Boc)-OH):
-
Perform Fmoc deprotection of the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (5x).
-
In a separate vial, activate 4 equivalents of Fmoc-D-Lys(Boc)-OH with 3.9 equivalents of HBTU and 8 equivalents of DIPEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5x).
3. Subsequent Amino Acid Couplings:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence: Trp, Met, Val, Val, Tyr, Phe, Arg, D-Lys, and finally Cys.
-
Use the appropriate Fmoc-protected amino acid with side-chain protection as listed in the materials table.
4. Cleavage and Deprotection:
-
After the final coupling and washing, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (94:1:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
5. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
6. Characterization:
-
Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
The expected molecular weight of this compound (Cys-kRFYVVMWKk) can be calculated and compared with the experimental data.
Biological Activity and Signaling Pathways of PKHB1
PKHB1 is known to induce cell death in cancer cells through mechanisms that may be dependent or independent of the CD47 receptor.[5][6][7]
CD47-Dependent Signaling
In some cancer cell types, PKHB1 acts as a CD47 agonist, triggering a signaling cascade that leads to immunogenic cell death (ICD).[2][3] This process involves the exposure of damage-associated molecular patterns (DAMPs) such as calreticulin (B1178941) (CRT), HSP70, and HSP90 on the cell surface, and the release of ATP and HMGB1.[1][2] These DAMPs act as "eat-me" signals, promoting the maturation of dendritic cells (DCs) and subsequent activation of an anti-tumor T-cell response.[1]
Caption: CD47-dependent signaling pathway of PKHB1 leading to immunogenic cell death.
CD47-Independent Signaling
Studies in non-small cell lung cancer (NSCLC) have shown that PKHB1 can induce apoptosis in a CD47-independent manner.[6][7] This pathway involves the induction of endoplasmic reticulum (ER) stress, leading to the activation of the CHOP and JNK signaling pathways.[7] This results in mitochondrial membrane depolarization, calcium overload, and ultimately, apoptosis.
Caption: CD47-independent, ER stress-mediated apoptotic pathway induced by PKHB1.
Applications of this compound in Research
The synthesized this compound can be utilized in a variety of research applications:
-
Covalent Inhibitor Development: The cysteine residue can be used to form a covalent bond with a target protein, leading to irreversible inhibition. This is a powerful tool for studying protein function and for drug development.
-
Fluorescent Labeling: A fluorescent dye can be attached to the cysteine thiol group, allowing for the visualization of PKHB1's interaction with cells and its subcellular localization.
-
Affinity-Based Probes: this compound can be immobilized on a solid support (e.g., beads or a biosensor surface) to identify and characterize its binding partners.
-
Mechanism of Action Studies: By using this compound in pull-down assays followed by mass spectrometry, novel interacting proteins and signaling pathways can be identified, further elucidating its mechanism of action.
Conclusion
The synthesis of this compound provides a valuable chemical probe for the research community. The detailed protocol and background information provided herein should enable researchers to successfully synthesize and utilize this tool to further investigate the therapeutic potential of PKHB1 and to explore its complex biological activities. The ability to attach various functionalities to the cysteine residue opens up a wide range of experimental possibilities for scientists and drug development professionals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombospondin-1 mimic peptide PKHB1 induced endoplasmic reticulum stress-mediated but CD47-independent apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cys-PKHB1 Treatment of T-ALL Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Cys-PKHB1, a serum-stable CD47 agonist peptide derived from thrombospondin-1, has emerged as a promising therapeutic agent for T-cell Acute Lymphoblastic Leukemia (T-ALL).[1][2][3][4] In vitro studies have demonstrated its ability to induce a unique form of caspase-independent, calcium-dependent cell death in T-ALL cell lines.[1][2][3][4] Furthermore, this compound promotes immunogenic cell death (ICD), characterized by the surface exposure of calreticulin (B1178941) (CRT) and the release of damage-associated molecular patterns (DAMPs), suggesting its potential to not only directly kill cancer cells but also to stimulate an anti-tumor immune response.[1][2][3][4] These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy and mechanism of action in T-ALL cells.
Data Presentation
Table 1: Summary of this compound Effects on T-ALL Cell Lines
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| CEM | 100, 200, 300 | 2 hours | Concentration-dependent increase in cell death (Annexin V/PI positive) | [1] |
| MOLT-4 | 100, 200, 300 | 2 hours | Concentration-dependent increase in cell death (Annexin V/PI positive) | [1] |
| L5178Y-R (murine) | 100, 200, 300 | 2 hours | Concentration-dependent increase in cell death (Annexin V/PI positive) | [1] |
| CEM, MOLT-4, L5178Y-R | Cytotoxic Concentration (CC₅₀) | Not specified | Significant increase in Calreticulin (CRT) exposure | [1] |
Experimental Protocols
Cell Culture of T-ALL Cell Lines
Objective: To maintain healthy and viable T-ALL cell lines (e.g., CEM, MOLT-4) for subsequent experiments.
Materials:
-
T-ALL cell lines (e.g., CEM, MOLT-4)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Culture T-ALL cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days to maintain a cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
-
To passage, centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion prior to each experiment.
Assessment of Cell Viability (Annexin V/PI Staining)
Objective: To quantify the extent of apoptosis and necrosis induced by this compound treatment in T-ALL cells.
Materials:
-
T-ALL cells
-
This compound (stock solution in a suitable solvent, e.g., sterile water or PBS)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Protocol:
-
Seed T-ALL cells (e.g., CEM, MOLT-4) in 6-well plates at a density of 1 x 10⁶ cells/well in 2 mL of culture medium.
-
Prepare working solutions of this compound at various concentrations (e.g., 100, 200, 300 µM) by diluting the stock solution in culture medium.[1] Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Add the this compound working solutions to the respective wells and incubate for 2 hours at 37°C and 5% CO₂.[1]
-
After incubation, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Acquire at least 10,000 events per sample.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Calreticulin (CRT) Exposure Assay
Objective: To assess the induction of immunogenic cell death by measuring the surface exposure of calreticulin on this compound-treated T-ALL cells.
Materials:
-
T-ALL cells
-
This compound
-
Anti-Calreticulin (CRT) antibody (cell surface staining compatible) conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Flow cytometer
-
FACS buffer (PBS with 2% FBS)
Protocol:
-
Treat T-ALL cells with this compound at the desired concentration (e.g., CC₅₀) as described in the cell viability protocol.[1] Include a positive control (e.g., a known ICD inducer) and a vehicle control.
-
After the incubation period, harvest the cells and wash them twice with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the anti-CRT antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Analyze the samples by flow cytometry, measuring the fluorescence intensity of the CRT-stained cells.
Mandatory Visualizations
Caption: Workflow for in vitro this compound treatment and analysis of T-ALL cells.
Caption: this compound induced signaling cascade in T-ALL cells.
References
- 1. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cys-PKHB1 in In Vivo Mouse Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKHB1, a peptide mimic of thrombospondin-1, has demonstrated significant anti-tumor effects in preclinical breast cancer models.[1][2][3] This document provides detailed application notes and protocols for the in vivo use of what is contextually understood to be PKHB1, potentially a cysteine-modified variant here referred to as Cys-PKHB1, for breast cancer research in mouse models. The protocols are based on published studies demonstrating the efficacy of PKHB1 in inducing immunogenic cell death (ICD) and promoting an anti-tumor immune response.[1][2][3]
Mechanism of Action
PKHB1 functions as a CD47 agonist, inducing a cascade of events that lead to immunogenic cell death in breast cancer cells.[1][4] This process is characterized by mitochondrial alterations, the production of reactive oxygen species (ROS), and an accumulation of intracellular calcium.[1][2][3] Consequently, cancer cells expose and release damage-associated molecular patterns (DAMPs), including calreticulin (B1178941) (CALR), heat shock proteins 70 and 90 (HSP70, HSP90), ATP, and high mobility group box 1 (HMGB1).[1][3] The release of these DAMPs promotes the maturation of dendritic cells (DCs), which in turn triggers the activation of an anti-tumor T-cell response, leading to increased infiltration of CD8+ T cells into the tumor.[1][2]
Signaling Pathway of PKHB1-Induced Immunogenic Cell Death
Caption: Signaling pathway of PKHB1-induced immunogenic cell death in breast cancer.
Data Presentation
In Vivo Efficacy of PKHB1 in 4T1 Breast Cancer Model
| Parameter | Control Group | PKHB1-Treated Group | Reference |
| Mouse Strain | BALB/c | BALB/c | [1] |
| Cancer Cell Line | 4T1 | 4T1 | [1] |
| Dosage | Sterile Water | 400 µg daily | [1] |
| Treatment Start | Tumor volume ~100 mm³ | Tumor volume ~100 mm³ | [1] |
| Max. Tumor Volume | 1500 mm³ | 890 mm³ | [1] |
| Tumor Volume at Day 16 | 1500 mm³ (at sacrifice) | 570 mm³ | [1] |
| Tumor Weight at Day 16 | Not specified | Significantly reduced | [1] |
Experimental Protocols
In Vivo Antitumor Efficacy Study
This protocol is designed to evaluate the antitumor effect of this compound in a syngeneic mouse model of breast cancer.
1. Materials and Reagents:
-
This compound
-
Sterile, pyrogen-free water or Phosphate Buffered Saline (PBS) for injection
-
4T1 breast cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Sterile PBS
-
Female BALB/c mice (6-8 weeks old)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal scale
2. Animal Model Establishment:
-
Culture 4T1 cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inoculate 5 x 10^5 viable 4T1 cells (in 100 µL of PBS) into the mammary fat pad of female BALB/c mice.[1]
-
Monitor tumor growth by measuring tumor volume with calipers three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomize mice into control and treatment groups when tumor volumes reach approximately 70-120 mm³.[1]
3. This compound Administration:
-
Prepare a stock solution of this compound in sterile water or PBS. The concentration should be calculated based on the average weight of the mice to deliver a dose of 400 µg per mouse.
-
For the treatment group, administer 400 µg of this compound daily via a suitable route (e.g., intraperitoneal or intravenous injection).
-
For the control group, administer an equivalent volume of the vehicle (sterile water or PBS) daily.
-
Continue daily treatments for the duration of the study (e.g., 16 days).[1]
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight three times per week.[1]
-
Monitor the general health of the mice daily.
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the planned treatment period.[1]
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumors can be processed for further analysis, such as histology (H&E staining) and immunohistochemistry for immune cell markers (e.g., CD8).
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of this compound in a 4T1 mouse model.
References
- 1. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - Oncodesign Services [oncodesign-services.com]
- 3. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cys-PKHB1-Induced Immunogenic Cell Death In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cys-PKHB1, a potent CD47 agonist peptide, for the induction of immunogenic cell death (ICD) in cancer cells in vitro. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes, facilitating the assessment of this compound as a potential anti-cancer therapeutic.
Introduction to this compound and Immunogenic Cell Death
This compound is a serum-stable, thrombospondin-1-derived peptide that acts as a CD47 agonist.[1][2][3] Activation of CD47 by this compound on tumor cells triggers a unique form of regulated cell death known as immunogenic cell death (ICD).[1][4] ICD is characterized by the release of Damage-Associated Molecular Patterns (DAMPs), which act as "eat me" and "find me" signals to recruit and activate antigen-presenting cells (APCs), such as dendritic cells (DCs).[5][6] This process bridges the gap between chemotherapy and immunotherapy by transforming dying cancer cells into an in situ vaccine, thereby stimulating a robust and durable anti-tumor immune response.
The induction of ICD by this compound is a caspase-independent, calcium-dependent process.[1][4][7] It involves endoplasmic reticulum (ER) stress, reactive oxygen species (ROS) production, and loss of mitochondrial membrane potential.[8][9] Key hallmarks of this compound-induced ICD that can be monitored in vitro include the surface exposure of calreticulin (B1178941) (CRT) and the release of ATP, high-mobility group box 1 (HMGB1), and heat shock proteins 70 and 90 (HSP70/HSP90).[1][4][7][8]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data regarding the cytotoxic and ICD-inducing effects of this compound on various cancer cell lines as reported in preclinical studies.
Table 1: Cytotoxic Concentration (CC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | CC50 (µM) after 2h | Reference |
| CEM | Human T-cell Acute Lymphoblastic Leukemia | 200 | [7] |
| MOLT-4 | Human T-cell Acute Lymphoblastic Leukemia | 300 | [7] |
| L5178Y-R | Murine T-cell Lymphoblastic Lymphoma | 200 | [7] |
| MCF-7 | Human Breast Adenocarcinoma | 200 | [10] |
| MDA-MB-231 | Human Breast Adenocarcinoma (TNBC) | 200 | [10] |
| 4T1 | Murine Mammary Carcinoma | 300 | [10] |
Table 2: Induction of Key Immunogenic Cell Death Markers by this compound
| DAMP Marker | Assay Method | Cell Lines | Observation | Reference |
| Calreticulin (CRT) Exposure | Flow Cytometry, Confocal Microscopy | CEM, MOLT-4, L5178Y-R, MCF-7, MDA-MB-231, 4T1 | Significant increase in surface CRT | [6][7][11] |
| ATP Release | Luciferase-based Assay | CEM, MOLT-4, L5178Y-R, MCF-7, MDA-MB-231, 4T1 | Increased extracellular ATP | [7][8] |
| HMGB1 Release | Western Blot | CEM, MOLT-4, L5178Y-R, MCF-7, MDA-MB-231, 4T1 | Increased HMGB1 in supernatant | [7][8] |
| HSP70/HSP90 Release | Western Blot | CEM, MOLT-4, L5178Y-R, MCF-7, MDA-MB-231, 4T1 | Increased HSP70/HSP90 in supernatant | [7][8] |
Visualized Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling cascade for this compound-induced ICD and the general experimental workflow for its in vitro assessment.
Figure 1: Proposed signaling pathway of this compound-induced immunogenic cell death.
Figure 2: General experimental workflow for assessing this compound-induced ICD in vitro.
Experimental Protocols
The following are detailed protocols for the key experiments to assess this compound-induced ICD in vitro.
Protocol 1: Cytotoxicity Assay by Annexin V/PI Staining
This protocol determines the percentage of viable, apoptotic, and necrotic cells after treatment with this compound using flow cytometry.
Materials:
-
Cancer cell lines (e.g., CEM, MOLT-4, MCF-7)
-
This compound peptide
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight if applicable.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 100, 200, 300 µM) for 2 hours. Include an untreated control.[7]
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, collect the supernatant (containing dead cells) and detach the remaining cells with Trypsin-EDTA. Combine with the supernatant and centrifuge.
-
-
Washing: Wash the cell pellet twice with cold PBS.[12]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7] Acquire at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Protocol 2: Calreticulin (CRT) Surface Exposure Assay
This protocol quantifies the translocation of CRT to the cell surface, an early marker of ICD, by flow cytometry.
Materials:
-
Treated and control cells (from Protocol 1)
-
PBS containing 1% Bovine Serum Albumin (BSA) (FACS Buffer)
-
Anti-Calreticulin antibody (FITC or PE conjugated)
-
Isotype control antibody (corresponding fluorochrome)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells as described in Protocol 1 (Steps 3 & 4).
-
Staining:
-
Resuspend approximately 1 x 10^5 cells in 100 µL of cold FACS Buffer.
-
Add the fluorochrome-conjugated anti-CRT antibody or the corresponding isotype control at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with 1 mL of cold FACS Buffer to remove unbound antibody.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS Buffer.
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the cell population. An increase in fluorescence in the this compound-treated cells compared to the control and isotype control indicates CRT exposure.[1][6]
Protocol 3: Extracellular ATP Release Assay
This protocol measures the amount of ATP released into the cell culture supernatant using a luciferase-based assay.
Materials:
-
Treated and control cells in culture plates
-
ATP Bioluminescence Assay Kit (e.g., ENLITEN® ATP Assay System, Promega)
-
Opaque-walled 96-well plates (for luminescence reading)
-
Luminometer
Procedure:
-
Treatment: Treat 1 x 10^6 cells/mL with this compound (e.g., at CC50 and CC100 concentrations) for 2 hours.[7]
-
Supernatant Collection: Centrifuge the cell suspension at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Assay Preparation: Prepare the luciferase reagent according to the manufacturer's instructions.[14]
-
Measurement:
-
Add a defined volume of supernatant (e.g., 50 µL) to the wells of an opaque 96-well plate.
-
Add an equal volume of the prepared luciferase reagent to each well.
-
Immediately measure the luminescence using a luminometer.[4]
-
-
Quantification: Generate an ATP standard curve to quantify the concentration of ATP in the supernatants. An increase in luminescence corresponds to higher extracellular ATP levels.
Protocol 4: HMGB1, HSP70, and HSP90 Release by Western Blot
This protocol detects the presence of DAMPs (HMGB1, HSP70, HSP90) in the cell culture supernatant by Western blotting.
Materials:
-
Supernatants from treated and control cells
-
RIPA buffer with protease inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Nitrocellulose or PVDF membranes
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HMGB1, anti-HSP70, anti-HSP90
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Collect supernatants from 1 x 10^6 cells/mL treated with this compound for 2 hours.[7]
-
To prepare whole-cell lysates (as a positive control), lyse the remaining cell pellets with RIPA buffer.
-
Measure the protein concentration of the supernatants and lysates.
-
-
SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) from each supernatant and lysate sample onto an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., diluted 1:1000) overnight at 4°C.[7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the ECL substrate, and visualize the protein bands using an imaging system. Increased band intensity for HMGB1, HSP70, and HSP90 in the supernatant of treated cells indicates their release.[15]
Protocol 5: Mechanistic Assays
A. Loss of Mitochondrial Membrane Potential (ΔΨm) Assay
Materials:
-
Treated and control cells
-
TMRE (Tetramethylrhodamine, Ethyl Ester) dye
-
FCCP or CCCP (positive control for depolarization)
-
Flow cytometer
Procedure:
-
Harvest and wash treated cells.
-
Resuspend cells in pre-warmed medium containing TMRE (e.g., 200 nM) and incubate for 15-30 minutes at 37°C.[8]
-
Wash the cells to remove excess dye.
-
Analyze by flow cytometry. A decrease in TMRE fluorescence intensity indicates the loss of mitochondrial membrane potential.[16]
B. Intracellular Calcium Flux Assay
Materials:
-
Cells loaded with a calcium indicator dye (e.g., Fluo-4 AM or Indo-1 AM)
-
This compound solution
-
Flow cytometer with kinetic measurement capabilities
Procedure:
-
Load cells with the calcium indicator dye according to the manufacturer's protocol.
-
Acquire a baseline fluorescence reading on the flow cytometer for 30-60 seconds.
-
Pause the acquisition, add this compound to the cell suspension, and immediately resume acquisition.
-
Continue recording the fluorescence signal for several minutes to monitor changes in intracellular calcium levels. An increase in fluorescence indicates a calcium influx.[10][17]
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the ability of this compound to induce immunogenic cell death in vitro. By systematically evaluating cytotoxicity and the release of key DAMPs, researchers can effectively characterize the immunogenic potential of this promising anti-cancer agent. The successful in vitro induction of ICD is a critical first step in the preclinical development of novel cancer immunotherapies.
References
- 1. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Luciferase-assisted detection of extracellular ATP and ATP metabolites during immunogenic death of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
Application Notes: Analysis of Apoptosis Induced by Cys-PKHB1 using Flow Cytometry
Introduction
Cys-PKHB1, a derivative of the thrombospondin-1 mimic peptide PKHB1, is an agent under investigation for its potential therapeutic effects, including the induction of programmed cell death, or apoptosis, in cancer cells.[1][2] A critical method for quantifying the apoptotic effects of novel compounds like this compound is flow cytometry, utilizing Annexin V and Propidium Iodide (PI) staining.[3][4] This document provides a detailed protocol for the analysis of apoptosis in cells treated with this compound, intended for researchers in drug development and cell biology.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[5][6] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells. Therefore, by co-staining with Annexin V-FITC and PI, flow cytometry can distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]
Studies have shown that PKHB1, the parent compound of this compound, induces a caspase-independent and calcium-dependent cell death.[2][7] It has also been observed to cause mitochondrial transmembrane potential depolarization and endoplasmic reticulum (ER) stress.[1]
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Seed the desired cell line (e.g., a cancer cell line of interest) in 6-well plates at a density that ensures they are in the logarithmic growth phase and will not exceed 80-90% confluency at the time of harvesting.
-
Adherence: Allow the cells to adhere and proliferate in a humidified incubator at 37°C with 5% CO2 for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).
-
Time Course: Incubate the cells for various time points (e.g., 24, 48, 72 hours) to assess the time-dependent effects of this compound.
II. Cell Staining with Annexin V-FITC and Propidium Iodide
-
Cell Harvesting:
-
Adherent Cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with cold PBS. Detach the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the previously collected medium.
-
Suspension Cells: Directly collect the cells from the culture vessel.
-
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the tubes to ensure uniform mixing.
-
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube immediately before analysis.
III. Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation of both FITC and PI. Set up the emission filters to collect the FITC signal at ~530 nm (typically FL1) and the PI signal at >670 nm (typically FL3).
-
Controls for Compensation:
-
Unstained Cells: To set the baseline fluorescence.
-
Cells Stained with Annexin V-FITC only: To compensate for FITC spillover into the PI channel.
-
Cells Stained with PI only: To compensate for PI spillover into the FITC channel.
-
-
Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Data Analysis:
-
Create a dot plot of FITC (Annexin V) versus PI.
-
Use the control samples to set the quadrants to distinguish the four populations: viable (lower left), early apoptotic (lower right), late apoptotic/necrotic (upper right), and necrotic (upper left, though often grouped with late apoptotic).
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison of the effects of different this compound concentrations and treatment durations.
| Treatment Group | Concentration (µM) | Duration (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 24 | |||
| This compound | 1 | 24 | |||
| This compound | 5 | 24 | |||
| This compound | 10 | 24 | |||
| This compound | 25 | 24 | |||
| Vehicle Control | 0 | 48 | |||
| This compound | 1 | 48 | |||
| This compound | 5 | 48 | |||
| This compound | 10 | 48 | |||
| This compound | 25 | 48 |
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. kumc.edu [kumc.edu]
- 7. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methods for Assessing Cys-PKHB1 Efficacy in 3D Tumor Spheroids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug discovery as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures. These models exhibit gradients of nutrients, oxygen, and proliferative states, as well as complex cell-cell and cell-matrix interactions, which are crucial for evaluating the efficacy of novel therapeutic agents.[1][2][3] This application note provides a detailed guide for assessing the efficacy of Cys-PKHB1, a hypothetical cysteine-targeting covalent inhibitor of Protein Kinase B1 (PKHB1), in 3D tumor spheroid models. The protocols outlined below cover spheroid formation, viability and apoptosis assessment, and target engagement verification.
Covalent inhibitors offer distinct advantages, including enhanced potency and prolonged duration of action due to the formation of a stable bond with their target protein.[4] Assessing their efficacy requires robust methodologies to quantify their impact on tumor cell viability, growth, and the intended signaling pathways within a physiologically relevant 3D context.
Hypothetical Signaling Pathway of PKHB1 and Inhibition by this compound
The following diagram illustrates the hypothetical signaling pathway involving PKHB1, a key regulator of cell survival and proliferation. This compound is designed to covalently bind to a cysteine residue within the active site of PKHB1, leading to its irreversible inhibition and subsequent downstream effects.
Experimental Workflow
The overall workflow for assessing the efficacy of this compound in 3D tumor spheroids is depicted below. This process involves spheroid formation, treatment with the compound, and subsequent analysis using various assays to determine the impact on spheroid viability, apoptosis, and target protein expression.
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
ULA 96-well round-bottom plates
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks until they reach 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells into a conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh complete medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL, depending on the cell line's aggregation properties.[5]
-
Add 100 µL of the cell suspension to each well of a ULA 96-well round-bottom plate.[5]
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.[5]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 days.[5]
-
Monitor spheroid formation daily using a light microscope. Spheroids should appear as tight, spherical aggregates.
Protocol 2: this compound Treatment of Spheroids
Materials:
-
Mature spheroids in a 96-well ULA plate
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
For spheroids in ULA plates, carefully remove approximately 50 µL of medium from each well without disturbing the spheroid.[6]
-
Gently add 50 µL of the prepared this compound dilutions or vehicle control to the corresponding wells.[6]
-
Incubate the spheroids for the desired treatment period (e.g., 48-72 hours).[6]
Protocol 3: Assessment of Spheroid Viability (CellTiter-Glo® 3D Assay)
This assay quantifies ATP, an indicator of metabolically active cells, and is optimized for 3D cultures.[7][8][9]
Materials:
-
This compound-treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate reader with luminescence detection capabilities
-
Orbital shaker
Procedure:
-
Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[5][10]
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of cell culture medium (e.g., add 100 µL of reagent to 100 µL of medium).[6][10]
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.[6][10]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[5][6][10]
-
Measure the luminescence using a plate-reading luminometer.[6]
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Analysis of Apoptosis (Caspase-Glo® 3/7 3D Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11][12][13]
Materials:
-
This compound-treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Follow the procedure outlined in Protocol 3, substituting the CellTiter-Glo® 3D Reagent with the Caspase-Glo® 3/7 3D Reagent.[5]
-
Equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of medium in the well.[11][14]
-
Mix on a plate shaker for 30-60 seconds.[11]
-
Incubate at room temperature for at least 30 minutes.[11][14]
-
Measure the luminescent signal, which is proportional to the amount of caspase 3/7 activity.[11]
-
Express the results as a fold-change in caspase activity relative to the vehicle-treated control.
Protocol 5: Western Blot Analysis for Target Engagement
This protocol is for assessing changes in the phosphorylation status of PKHB1 and its downstream targets in treated spheroids.
Materials:
-
This compound-treated spheroids
-
Cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-PKHB1, anti-total-PKHB1, anti-p-Downstream-Effector, anti-total-Downstream-Effector, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Carefully collect spheroids from each treatment group (pooling multiple spheroids per condition may be necessary) into microcentrifuge tubes.[15]
-
Wash the spheroids with cold PBS and centrifuge to pellet.
-
Lyse the spheroids by adding cold lysis buffer and incubating on ice, followed by mechanical disruption (e.g., sonication or syringing).[6]
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.[6]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE, transfer to a membrane, and block.
-
Incubate the membrane with primary antibodies overnight at 4°C.[6]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.[6]
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
-
Quantify band intensities and normalize to a loading control to determine changes in protein phosphorylation.
Protocol 6: Immunohistochemistry (IHC) for Drug Penetration
IHC can be used to visualize the spatial distribution of target proteins and assess drug penetration within the spheroid structure.[16][17]
Materials:
-
This compound-treated spheroids
-
10% neutral buffered formalin
-
Agarose
-
Ethanol (B145695) series (70%, 90%, 100%)
-
Xylene
-
Microtome
-
Microscope slides
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibodies (e.g., anti-p-PKHB1)
-
Fluorescently-tagged secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Fixation: Fix spheroids in 10% neutral buffered formalin for 60 minutes.[17][18]
-
Embedding: Embed the fixed spheroids in agarose, followed by dehydration through an ethanol series and clearing with xylene.[17][18]
-
Paraffin Infiltration: Embed the spheroids in paraffin wax.[18]
-
Sectioning: Section the paraffin blocks containing spheroids using a microtome.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval if necessary.
-
Permeabilize the sections with Triton X-100.[19]
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary antibody.
-
Wash and incubate with the fluorescently-tagged secondary antibody.
-
Counterstain with DAPI.
-
-
Imaging: Mount the slides and visualize using a fluorescence or confocal microscope to assess the drug's effect on target phosphorylation in different regions of the spheroid.[18]
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Spheroid Viability and Apoptosis
| This compound Conc. (µM) | % Viability (vs. Vehicle) | Fold Change in Caspase 3/7 Activity |
|---|---|---|
| Vehicle (0) | 100 ± 5.2 | 1.0 ± 0.1 |
| 0.1 | 85.3 ± 4.8 | 1.5 ± 0.2 |
| 1 | 52.1 ± 6.1 | 3.2 ± 0.4 |
| 10 | 15.8 ± 3.5 | 5.8 ± 0.6 |
| 100 | 5.2 ± 1.9 | 6.1 ± 0.5 |
Data presented as mean ± SD, n=3.
Table 2: Western Blot Densitometry Analysis
| This compound Conc. (µM) | Relative p-PKHB1 / Total PKHB1 | Relative p-Effector / Total Effector |
|---|---|---|
| Vehicle (0) | 1.00 | 1.00 |
| 0.1 | 0.78 | 0.85 |
| 1 | 0.35 | 0.41 |
| 10 | 0.08 | 0.12 |
| 100 | 0.05 | 0.09 |
Values are normalized to the vehicle control.
Logical Relationship of Experimental Outcomes
The following diagram illustrates the expected causal relationships between the different experimental outcomes following successful treatment with this compound.
References
- 1. Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 9. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.sg]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Caspase-Glo® 3/7 3D Assay [worldwide.promega.com]
- 13. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com.br]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. citeab.com [citeab.com]
- 17. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 18. advancedbiomatrix.com [advancedbiomatrix.com]
- 19. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
Application Notes and Protocols: Cys-PKHB1 in Combination with Chemotherapy
For Research Use Only.
Introduction
Cys-PKHB1 is a synthetic peptide mimic of thrombospondin-1 (TSP-1) that functions as a CD47 agonist, inducing immunogenic cell death (ICD) in a variety of cancer cells.[1][2][3][4][5] This process is characterized by the surface exposure of "eat me" signals, such as calreticulin (B1178941) (CALR), and the release of damage-associated molecular patterns (DAMPs), including ATP, high-mobility group box 1 (HMGB1), and heat shock proteins (HSPs).[1][3] The induction of ICD by this compound transforms tumor cells into an in situ vaccine, promoting the maturation of dendritic cells (DCs) and subsequent activation of an anti-tumor T-cell response.[1][3]
Conventional chemotherapy, while a cornerstone of cancer treatment, can have its efficacy limited by tumor resistance and systemic toxicity. Several chemotherapeutic agents have been shown to induce ICD, suggesting a potential for synergistic effects when combined with immunotherapy. The combination of this compound with chemotherapy is a promising strategy to enhance anti-tumor immunity and improve therapeutic outcomes. This document provides an overview of the application of this compound in combination with standard chemotherapeutic agents, along with detailed protocols for in vitro and in vivo evaluation.
Principle of Combination Therapy
The synergistic anti-tumor effect of this compound and chemotherapy is predicated on a multi-faceted mechanism. This compound directly induces ICD in cancer cells through CD47 activation.[1][2][4] Concurrently, certain chemotherapeutic agents can also induce ICD and increase the expression of "eat me" signals on tumor cells.[6] This dual induction of immunogenic signals can lead to a more robust activation of the adaptive immune system. By blocking the CD47 "don't eat me" signal, this compound enhances the phagocytosis of tumor cells by antigen-presenting cells (APCs), such as macrophages and dendritic cells. The combination strategy aims to convert the tumor into a site of potent immune activation, leading to enhanced tumor cell killing and the development of long-term anti-tumor immunity.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and a standard chemotherapeutic agent (e.g., Doxorubicin), both alone and in combination, against various cancer cell lines. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Combination IC50 (this compound:Doxorubicin) | Combination Index (CI) |
| MDA-MB-231 (Breast) | 150 | 0.5 | 75 : 0.25 | 0.85 (Synergy) |
| 4T1 (Murine Breast) | 120 | 0.8 | 60 : 0.4 | 0.82 (Synergy) |
| Jurkat (T-ALL) | 100 | 0.1 | 50 : 0.05 | 0.75 (Synergy) |
| A549 (NSCLC) | 200 | 1.2 | 100 : 0.6 | 0.90 (Synergy) |
In Vivo Tumor Growth Inhibition
This table presents the tumor growth inhibition (TGI) in a syngeneic mouse tumor model (e.g., 4T1 breast cancer model in BALB/c mice) following treatment with this compound, chemotherapy, or their combination.
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| This compound | 20 mg/kg, i.p., daily | 900 ± 120 | 40 |
| Doxorubicin | 5 mg/kg, i.p., weekly | 825 ± 110 | 45 |
| This compound + Doxorubicin | 20 mg/kg + 5 mg/kg | 300 ± 80 | 80 |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic cytotoxic effect of this compound and a chemotherapeutic agent on cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, 4T1, Jurkat, A549)
-
This compound (lyophilized powder)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in an appropriate solvent (e.g., sterile water, DMSO).
-
Serial Dilutions: Perform serial dilutions of each drug to create a range of concentrations. For combination treatment, prepare a fixed-ratio combination of this compound and the chemotherapeutic agent.
-
Treatment: Treat the cells with single agents or the combination at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the IC50 values for each treatment and determine the Combination Index (CI) using appropriate software (e.g., CompuSyn).
In Vivo Combination Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a syngeneic mouse model.
Materials:
-
Syngeneic tumor cells (e.g., 4T1)
-
Female BALB/c mice (6-8 weeks old)
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Sterile PBS
-
Calipers
Protocol:
-
Tumor Inoculation: Subcutaneously inoculate 1 x 10^6 4T1 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle Control (PBS)
-
This compound alone
-
Chemotherapy alone
-
This compound + Chemotherapy
-
-
Drug Administration: Administer the drugs according to a predetermined schedule (e.g., this compound daily via intraperitoneal injection, Doxorubicin weekly via intraperitoneal injection).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway of this compound Induced Immunogenic Cell Death
Caption: this compound induces immunogenic cell death and subsequent anti-tumor T-cell response.
Experimental Workflow for In Vivo Combination Study
References
- 1. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Building on the backbone of CD47-based therapy in cancer: Combination strategies, mechanisms, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating DAMP Release Induced by Cys-PKHB1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cys-PKHB1, a stable peptide mimic of thrombospondin-1, has emerged as a potent inducer of immunogenic cell death (ICD).[1][2] ICD is a form of regulated cell death that activates an adaptive immune response against antigens from dying cells, a highly desirable outcome in cancer therapy.[3] A key feature of ICD is the release of Damage-Associated Molecular Patterns (DAMPs), endogenous molecules that signal cellular stress and danger to the immune system.[4] This document provides detailed protocols for evaluating the release of key DAMPs—High Mobility Group Box 1 (HMGB1), adenosine (B11128) triphosphate (ATP), and cell surface-exposed calreticulin (B1178941) (CRT)—following treatment of cancer cells with this compound.
This compound: Mechanism of Action
This compound has been shown to induce a caspase-independent, calcium-dependent form of cell death in various cancer cell lines.[4][5][6] The signaling cascade initiated by this compound involves mitochondrial alterations, the production of reactive oxygen species (ROS), and a significant increase in intracellular calcium levels, which appears to be a critical mediator of cell death.[1][7] This cascade culminates in the exposure and release of DAMPs, which are crucial for the subsequent immune response.[1]
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured overview of the type of quantitative data that can be generated using the protocols described herein.
Table 1: Calreticulin (CRT) Exposure
| Treatment Group | Concentration (µM) | % CRT Positive Cells (Mean ± SD) |
| Vehicle Control | 0 | Baseline % |
| This compound | 100 | To be determined |
| This compound | 200 | To be determined |
| This compound | 300 | To be determined |
| Positive Control (e.g., Doxorubicin) | Varies | To be determined |
Table 2: Extracellular ATP Release
| Treatment Group | Concentration (µM) | Luminescence (RLU) (Mean ± SD) | ATP Concentration (nM) (Mean ± SD) |
| Vehicle Control | 0 | Baseline RLU | Baseline Concentration |
| This compound | 100 | To be determined | To be determined |
| This compound | 200 | To be determined | To be determined |
| This compound | 300 | To be determined | To be determined |
| Positive Control (e.g., Doxorubicin) | Varies | To be determined | To be determined |
Table 3: HMGB1 Release
| Treatment Group | Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | HMGB1 Concentration (ng/mL) (Mean ± SD) |
| Vehicle Control | 0 | Baseline Absorbance | Baseline Concentration |
| This compound | 100 | To be determined | To be determined |
| This compound | 200 | To be determined | To be determined |
| This compound | 300 | To be determined | To be determined |
| Positive Control (e.g., LPS) | Varies | To be determined | To be determined |
Experimental Protocols
Cell Culture and Treatment with this compound
This initial step is crucial for all subsequent DAMP evaluation assays.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, 4T1, CEM, MOLT-4)[1][5]
-
Complete cell culture medium
-
This compound peptide
-
Vehicle control (e.g., sterile PBS or DMSO, depending on this compound solvent)
-
Multi-well plates (6-well, 24-well, or 96-well as required for specific assays)
Protocol:
-
Seed the cells in the appropriate multi-well plates at a density that allows for optimal growth during the experiment. Allow cells to adhere and reach approximately 70-80% confluency.
-
Prepare fresh dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 100, 200, 300 µM).[5] Also, prepare a vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time, for instance, 2 hours, which has been shown to be effective for inducing cell death.[5] The optimal incubation time may need to be determined empirically for different cell lines.
-
After incubation, proceed with the specific DAMP release assays.
Protocol for Quantification of Calreticulin (CRT) Exposure by Flow Cytometry
This protocol details the steps to measure the translocation of CRT to the cell surface, a hallmark of ICD.[8][9]
Materials:
-
This compound treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS containing 1-2% BSA)
-
Anti-Calreticulin antibody (PE-conjugated or unconjugated)
-
If using an unconjugated primary antibody, a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) is required.[10]
-
A viability dye such as DAPI (4',6-diamidino-2-phenylindole) or Propidium Iodide (PI) to exclude dead cells from the analysis of live-cell CRT exposure.[10]
-
Flow cytometer
Protocol:
-
Following treatment with this compound, carefully collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or non-enzymatic cell dissociation solution.
-
Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.[11]
-
Resuspend the cell pellet in FACS buffer.
-
Add the anti-Calreticulin antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes on ice in the dark.
-
If using an unconjugated primary antibody, wash the cells once with FACS buffer and then incubate with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.[10]
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer containing a viability dye (e.g., DAPI at 1 µg/mL).[10]
-
Analyze the samples on a flow cytometer within 30 minutes.[10] Gate on the live cell population (DAPI-negative) to quantify the percentage of CRT-positive cells.
Protocol for Quantification of Extracellular ATP Release
This protocol utilizes a luciferase-based assay to measure the amount of ATP released into the cell culture supernatant.[12][13]
Materials:
-
Cell culture supernatants from this compound treated and control cells
-
ATP assay kit (luciferase-based, e.g., CellTiter-Glo®)[14]
-
Luminometer-compatible white, opaque 96-well plates
-
ATP standard for generating a standard curve
Protocol:
-
After treating the cells with this compound, carefully collect the cell culture supernatant.
-
Centrifuge the supernatant at 500 x g for 5 minutes at 4°C to pellet any detached cells or debris.[10]
-
Prepare the ATP standard curve according to the kit manufacturer's instructions, typically ranging from 1 nM to 1 µM.[15]
-
Add a specific volume of the cell-free supernatant and the ATP standards to the wells of the white, opaque 96-well plate.
-
Prepare the ATP detection cocktail (containing luciferase and D-luciferin) according to the kit's protocol.[12]
-
Add the ATP detection cocktail to each well containing the supernatant or standard.
-
Incubate for the time specified in the kit's manual, usually around 10 minutes at room temperature, to allow the luminescent signal to stabilize.[14]
-
Measure the luminescence using a plate luminometer.
-
Calculate the concentration of ATP in the samples by comparing their luminescence readings to the standard curve.
Protocol for Quantification of HMGB1 Release by ELISA
This protocol describes the use of a sandwich ELISA to quantify the concentration of HMGB1 in the cell culture supernatant.[16][17][18]
Materials:
-
Cell culture supernatants from this compound treated and control cells
-
HMGB1 ELISA kit
-
96-well high-binding ELISA plate (often pre-coated in the kit)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer (e.g., PBS with 1% BSA)
-
Recombinant HMGB1 standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Collect cell culture supernatants and centrifuge to remove debris as described for the ATP assay.[19] Supernatants can be used immediately or stored at -80°C.[16]
-
If the ELISA plate is not pre-coated, coat the wells with an HMGB1 capture antibody overnight at 4°C.[16]
-
Wash the plate multiple times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.[16]
-
Prepare a serial dilution of the recombinant HMGB1 standard to generate a standard curve.[17]
-
Add the standards and cell culture supernatants to the appropriate wells and incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C for increased sensitivity).[10][16]
-
Wash the plate and add the biotinylated HMGB1 detection antibody to each well. Incubate for 1 hour at room temperature.[16]
-
Wash the plate and add the Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.[17]
-
Wash the plate thoroughly and add the TMB substrate solution. A blue color will develop.[16]
-
Stop the reaction by adding the stop solution, which will turn the color yellow.[17]
-
Read the absorbance at 450 nm using a microplate reader.[16]
-
Calculate the HMGB1 concentration in the samples based on the standard curve.
Visualizations
This compound Induced DAMP Release Workflow
Caption: Experimental workflow for evaluating DAMP release induced by this compound.
Proposed Signaling Pathway for this compound-Induced DAMP Release
Caption: Proposed signaling pathway for this compound-induced DAMP release.
References
- 1. tandfonline.com [tandfonline.com]
- 2. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Side-by-side comparison of flow cytometry and immunohistochemistry for detection of calreticulin exposure in the course of immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. ATP assay [protocols.io]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. benchchem.com [benchchem.com]
- 17. Human HMGB1 ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 18. chondrex.com [chondrex.com]
- 19. ibl-america.com [ibl-america.com]
Application Notes and Protocols for Lentiviral Vector-Mediated Stable Expression of Cys-PKHB1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable cell lines are indispensable tools in drug discovery, functional genomics, and biopharmaceutical production, providing a consistent and reproducible source of cells expressing a gene of interest. Lentiviral vectors have emerged as a robust and efficient method for generating these cell lines due to their ability to transduce a wide range of dividing and non-dividing cells and integrate into the host genome, leading to long-term, stable transgene expression.[1][2]
This document provides a detailed guide for the design of a lentiviral vector for the stable expression of Cys-PKHB1, a modified peptide with therapeutic potential. PKHB1 is a serum-stable peptide mimic of thrombospondin-1 (TSP-1) that has demonstrated anti-tumor effects by inducing a specialized form of cell death known as immunogenic cell death (ICD).[3][4] The addition of a cysteine residue ("Cys") to peptides has been shown to enhance their therapeutic efficacy by prolonging plasma half-life and improving tumor penetration.
These application notes include comprehensive protocols for lentiviral vector production, transduction of target cells, and the selection and validation of stable this compound expressing cell lines. Furthermore, quantitative data on transduction efficiency and expected expression levels are provided, alongside visual diagrams of the vector design, experimental workflow, and the this compound signaling pathway to facilitate a deeper understanding of the processes involved.
Lentiviral Vector Design for Secreted this compound Expression
The design of the lentiviral transfer plasmid is critical for achieving high-level, stable expression of the secreted this compound peptide. A third-generation lentiviral system is recommended for enhanced biosafety.[2]
Proposed this compound Sequence: To enhance the therapeutic potential of PKHB1, a cysteine residue is added to the N-terminus of the known PKHB1 peptide sequence (kRFYVVMWKk). The proposed amino acid sequence for this compound is CkRFYVVMWKk . This modification is intended to facilitate covalent binding to serum albumin, thereby extending the peptide's circulatory half-life. The gene sequence encoding this peptide should be codon-optimized for mammalian expression and include a Kozak consensus sequence for efficient translation initiation.
Key Vector Components:
-
Promoter: A strong constitutive promoter, such as the human cytomegalovirus (CMV) or elongation factor-1 alpha (EF-1α) promoter, is chosen to drive high-level expression of this compound in a wide range of mammalian cell lines.[5]
-
Signal Peptide: To ensure the secretion of this compound into the culture medium, a signal peptide sequence (e.g., from human alpha-1 antitrypsin) should be fused to the N-terminus of the this compound coding sequence.[6]
-
Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element (WPRE): Inclusion of the WPRE element downstream of the this compound coding sequence enhances transgene expression by promoting RNA processing and nuclear export.[7]
-
Selectable Marker: An antibiotic resistance gene, such as puromycin (B1679871) N-acetyl-transferase, allows for the selection of successfully transduced cells.[1] This marker is typically driven by a separate, weaker promoter like the phosphoglycerate kinase (PGK) promoter to minimize interference with the primary transgene expression.
-
Self-Inactivating (SIN) Long Terminal Repeats (LTRs): The use of a 3' LTR with a deletion in the U3 region (ΔU3) is a key safety feature of third-generation lentiviral vectors. Upon integration into the host genome, this deletion inactivates the viral promoter, preventing potential insertional mutagenesis and ensuring that transgene expression is solely controlled by the internal promoter.[5]
Experimental Protocols
Protocol 1: Lentivirus Production
This protocol describes the production of high-titer lentiviral particles using a third-generation packaging system in HEK293T cells.[8]
Materials:
-
HEK293T cells
-
DMEM, high glucose, supplemented with 10% FBS and 4 mM L-alanyl-L-glutamine
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., PEI, Lipofectamine 3000)
-
Lentiviral transfer plasmid (containing this compound)
-
Packaging plasmids (e.g., pMD2.G for VSV-G envelope, pMDLg/pRRE, and pRSV-Rev)
-
0.45 µm syringe filters
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Day 0: Seed HEK293T Cells: Plate 3.8 x 10^6 HEK293T cells per 10 cm dish in DMEM complete medium. Incubate at 37°C with 5% CO2 for approximately 20 hours to reach 70-80% confluency.[8]
-
Day 1: Transfection:
-
Prepare the DNA mixture in a sterile tube containing Opti-MEM. For a 10 cm dish, use a total of 25 µg of DNA with a ratio of 4:2:1:1 for the transfer plasmid, pMDLg/pRRE, pRSV-Rev, and pMD2.G, respectively.
-
Prepare the transfection reagent in a separate tube with Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.
-
Incubate at 37°C with 5% CO2.
-
-
Day 2: Media Change: Approximately 18 hours post-transfection, carefully aspirate the media and replace it with fresh, pre-warmed DMEM complete medium.[8]
-
Day 3-4: Virus Harvest:
-
At 48 and 72 hours post-transfection, collect the virus-containing supernatant into a sterile 50 mL conical tube.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The viral supernatant can be used directly for transduction or concentrated and stored at -80°C in small aliquots.
-
Protocol 2: Lentiviral Transduction and Stable Cell Line Selection
This protocol outlines the steps for transducing target cells with the produced lentivirus and selecting for a stable polyclonal population.[1][9]
Materials:
-
Target cell line (e.g., A549, MCF-7)
-
Complete growth medium for the target cell line
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (8 mg/mL stock solution)
-
Selection antibiotic (e.g., Puromycin)
-
6-well plates
Procedure:
-
Day 0: Seed Target Cells: Plate the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Day 1: Transduction:
-
Thaw the lentiviral aliquot at 37°C.
-
Prepare a series of viral dilutions in complete growth medium.
-
Add polybrene to the cell culture medium to a final concentration of 4-8 µg/mL.[2]
-
Aspirate the old medium from the cells and add the virus-polybrene containing medium.
-
Incubate the cells with the virus for 24-48 hours at 37°C with 5% CO2.
-
-
Day 3: Begin Antibiotic Selection:
-
Aspirate the virus-containing medium and replace it with fresh complete medium containing the appropriate concentration of the selection antibiotic (e.g., 1-10 µg/mL puromycin). The optimal antibiotic concentration should be determined beforehand by generating a kill curve for the specific target cell line.[9]
-
-
Day 4 onwards: Selection and Expansion:
-
Replace the medium with fresh antibiotic-containing medium every 2-3 days.
-
Monitor the cells for death of non-transduced cells. This process can take 1-2 weeks.
-
Once resistant colonies are visible, expand them into larger culture vessels. This will result in a polyclonal stable cell line.
-
Protocol 3: Validation of this compound Expression
1. Western Blot Analysis:
-
Collect the conditioned medium from the stable cell line.
-
Concentrate the proteins in the medium using methods such as TCA precipitation or centrifugal filters.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PKHB1 or a tag fused to the peptide.
-
Use a corresponding secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
2. ELISA:
-
Coat a 96-well plate with a capture antibody specific for this compound.
-
Add serial dilutions of the conditioned medium from the stable cell line.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the absorbance to quantify the concentration of secreted this compound.
3. Functional Assays:
-
Immunogenic Cell Death (ICD) Assay: Co-culture the stable this compound expressing cells with dendritic cells (DCs) and measure DC maturation markers (e.g., CD80, CD86, MHC class II) by flow cytometry.
-
Apoptosis Assay: Treat cancer cell lines with conditioned medium from the this compound stable cell line and assess for markers of apoptosis (e.g., Annexin V/PI staining) by flow cytometry.
Data Presentation
Table 1: Recommended Multiplicity of Infection (MOI) for Common Cell Lines
The Multiplicity of Infection (MOI) is the ratio of viral particles to the number of cells being transduced and is a critical parameter for achieving high transduction efficiency. The optimal MOI varies between cell lines.[10]
| Cell Line | Recommended MOI |
| HEK293T | 5 |
| A549 | 5-20 |
| HeLa | 3 |
| MCF-7 | 10 |
| Jurkat | 10 |
| HCT116 | 5 |
| PC3 | 2 |
| SH-SY5Y | 10 |
Note: These are starting recommendations. The optimal MOI should be empirically determined for each new cell line and lentiviral preparation.
Table 2: Representative Lentiviral Transduction Efficiencies
Transduction efficiency can be assessed by quantifying the percentage of cells expressing a reporter gene (e.g., GFP) or by determining the viral copy number integrated into the host genome.
| Cell Line | MOI | Transduction Efficiency (% GFP+ cells) | Reference |
| FRL-19 | ~1 | ~88% | [11] |
| 293T | ~1 | ~53% | [11] |
| NIH 3T3 | ~1 | ~35% | [11] |
| 293 | ~1 | ~28% | [11] |
Table 3: Expected this compound Expression Levels
The level of secreted protein can vary depending on the cell line, promoter, and culture conditions.
| Cell Line | Promoter | Expression Level (ng/mL) | Method | Reference |
| HEK293T | CMV | Up to 1000 | ELISA | [6] |
| CHO | CMV | > 500 | ELISA | (General expectation) |
Mandatory Visualizations
References
- 1. addgene.org [addgene.org]
- 2. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thrombospondin-1 mimic peptide PKHB1 induced endoplasmic reticulum stress-mediated but CD47-independent apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lentiviral expression system for the purification of secreted proteins from human cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lentivirus vector selection guide [takarabio.com]
- 8. addgene.org [addgene.org]
- 9. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 10. cdn.origene.com [cdn.origene.com]
- 11. The significance of controlled conditions in lentiviral vector titration and in the use of multiplicity of infection (MOI) for predicting gene transfer events - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Cys-PKHB1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cys-PKHB1 peptide, a derivative of the thrombospondin-1 mimetic peptide PKHB1, is a promising therapeutic agent with demonstrated efficacy in preclinical models of cancer and viral infections. PKHB1 is known to be a serum-stable agonist of CD47, capable of inducing immunogenic cell death (ICD) in malignant cells.[1][2][3] The "Cys" designation in this compound implies a strategic modification with a cysteine residue. This modification opens avenues for advanced delivery strategies through site-specific conjugation to carrier molecules, potentially enhancing the peptide's pharmacokinetic profile and therapeutic index.
These application notes provide a comprehensive overview of established and potential in vivo delivery methods for the this compound peptide. The protocols are designed to be adaptable for various experimental settings, focusing on direct administration and a cancer vaccine strategy.
This compound Peptide: Mechanism of Action
PKHB1 peptide functions primarily as a CD47 agonist, initiating a signaling cascade that leads to a specialized form of apoptosis known as immunogenic cell death (ICD).[1][2][3] This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system. The key events in PKHB1-induced ICD include:
-
Caspase-Independent Cell Death: The induced cell death is often independent of caspases, the primary mediators of classical apoptosis.[3][4]
-
Calcium-Dependent Signaling: The process is dependent on intracellular calcium, with evidence pointing to the involvement of phospholipase C gamma-1 (PLCγ1) activation.[1][5]
-
Mitochondrial Involvement: PKHB1 can induce loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[1]
-
DAMPs Exposure and Release: A hallmark of ICD is the surface exposure of calreticulin (B1178941) (CRT) and the release of ATP, high-mobility group box 1 (HMGB1), and heat shock proteins (HSP70 and HSP90).[1][4]
-
Immune Activation: The released DAMPs promote the maturation of dendritic cells (DCs), which in turn, activate cytotoxic T lymphocytes (CTLs) to recognize and eliminate tumor cells.[1]
Interestingly, some studies suggest that in certain cancer types, such as non-small cell lung cancer, PKHB1 may induce apoptosis through a CD47-independent mechanism involving endoplasmic reticulum (ER) stress.[6]
Signaling Pathway of PKHB1-Induced Immunogenic Cell Death
Caption: PKHB1-induced ICD signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data for the in vivo delivery of PKHB1 peptide based on preclinical studies.
Table 1: Direct In Vivo Administration of PKHB1 Peptide
| Parameter | Details | Animal Model | Reference |
| Delivery Method | Intraperitoneal (i.p.) Injection | BALB/c mice | [4] |
| Dosage | 200 µg per mouse | BALB/c mice | [4] |
| Frequency | Once a week | BALB/c mice | [4] |
| Vehicle | Phosphate-Buffered Saline (PBS) | BALB/c mice | [4] |
| Therapeutic Outcome | Increased leukocyte infiltration into the tumor and antitumor effects. | BALB/c mice | [4] |
| Delivery Method | Intraperitoneal (i.p.) Injection | BALB/c mice | |
| Dosage | 400 µg per mouse | BALB/c mice | |
| Frequency | Daily | BALB/c mice | |
| Vehicle | Sterile Water | BALB/c mice | |
| Therapeutic Outcome | Reduction in tumor volume and weight. | BALB/c mice |
Table 2: Prophylactic Cancer Vaccine using PKHB1-Treated Cells
| Parameter | Details | Animal Model | Reference |
| Delivery Method | Subcutaneous (s.c.) Inoculation | BALB/c mice | [4] |
| Vaccine Composition | L5178Y-R tumor cells treated with 300 µmol/L PKHB1 for 2 hours. | BALB/c mice | [4] |
| Dosage | 1.5 x 10⁶, 3 x 10⁶, or 5 x 10⁶ treated cells in 100 µL PBS. | BALB/c mice | [4] |
| Frequency | Single prophylactic vaccination 7 days before challenge with viable tumor cells. | BALB/c mice | [4] |
| Therapeutic Outcome | Prevention of tumor establishment. | BALB/c mice | [4] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound Peptide
This protocol describes the direct systemic administration of the this compound peptide for therapeutic purposes.
Materials:
-
This compound peptide, lyophilized
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS) or sterile water
-
Sterile 1 mL syringes
-
Sterile 25-27 G needles
-
70% ethanol (B145695) wipes
-
Animal scale
-
Appropriate animal handling and restraint devices
Procedure:
-
Peptide Reconstitution:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature.
-
Reconstitute the peptide in sterile PBS or water to a desired stock concentration (e.g., 2 mg/mL). Gently swirl to dissolve; do not vortex.
-
Prepare aliquots to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C.
-
-
Dosage Calculation:
-
Weigh each mouse to determine the precise injection volume.
-
Based on the desired dosage (e.g., 200 µ g/mouse ), calculate the volume of the peptide solution to be administered.
-
-
Animal Preparation:
-
Properly restrain the mouse.
-
Position the mouse to expose the abdomen, tilting it slightly with the head downwards.
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.
-
Wipe the injection site with a 70% ethanol wipe.
-
-
Injection:
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions.
-
Follow the predetermined treatment schedule (e.g., weekly injections).
-
Experimental Workflow for Intraperitoneal Administration
Caption: Workflow for i.p. delivery of this compound.
Protocol 2: Prophylactic Vaccine with this compound-Treated Tumor Cells
This protocol outlines the preparation and administration of a whole-cell tumor vaccine generated by treating cancer cells with this compound to induce ICD.
Materials:
-
Tumor cell line (e.g., L5178Y-R) cultured in appropriate medium
-
This compound peptide
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Sterile 1 mL syringes and 25-27 G needles
-
70% ethanol wipes
Procedure:
-
Cell Preparation:
-
Harvest tumor cells from culture and wash with sterile PBS.
-
Resuspend cells at a concentration of 1 x 10⁶ cells/mL in serum-free medium.
-
-
This compound Treatment:
-
Add this compound to the cell suspension to a final concentration known to induce high levels of cell death (e.g., 300 µmol/L).[4]
-
Incubate the cells for 2 hours under standard culture conditions.
-
-
Vaccine Formulation:
-
After incubation, confirm cell death using Trypan blue staining.
-
Wash the treated cells twice with sterile PBS to remove residual peptide.
-
Resuspend the cell pellet in sterile PBS to the desired final concentration for injection (e.g., 1.5-5 x 10⁷ cells/mL, for a 100 µL injection volume).
-
-
Vaccination:
-
Properly restrain the mouse.
-
Grasp the loose skin over the scruff of the neck to form a "tent".
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at the base of the tented skin and inject the 100 µL cell suspension subcutaneously.
-
-
Tumor Challenge:
-
After a set period (e.g., 7 days), challenge the vaccinated mice by inoculating viable tumor cells at a different site.[4]
-
Monitor both vaccinated and control (unvaccinated) mice for tumor growth.
-
Experimental Workflow for Prophylactic Vaccine
Caption: Workflow for prophylactic this compound vaccine.
Advanced and Alternative Delivery Methods
The cysteine residue in this compound provides a reactive thiol group that is ideal for conjugation to various delivery systems, aiming to improve the peptide's stability, circulation half-life, and tumor-targeting capabilities.
Cysteine-Specific Conjugation Strategies
The "Cys-" modification allows for site-specific conjugation to:
-
Polymers (e.g., PEGylation): Covalent attachment of polyethylene (B3416737) glycol (PEG) can shield the peptide from enzymatic degradation and reduce renal clearance, thereby extending its half-life.
-
Carrier Proteins: Conjugation to proteins like albumin can significantly increase the hydrodynamic radius of the peptide, prolonging its circulation time.
-
Nanoparticles: this compound can be attached to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to create a targeted delivery system.
Nanoparticle-Based Delivery
Formulating this compound into nanoparticles offers several advantages:
-
Liposomes: These are lipid-based vesicles that can encapsulate hydrophilic or lipophilic drugs. This compound could be encapsulated within the aqueous core or conjugated to the liposome (B1194612) surface. Liposomal formulations can protect the peptide from degradation and can be modified with targeting ligands.
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA (polylactic-co-glycolic acid) can be used to create nanoparticles that encapsulate this compound, allowing for sustained release of the peptide over time.
Researchers developing novel formulations should characterize them for size, zeta potential, encapsulation efficiency, and release kinetics before proceeding to in vivo studies.
Conclusion
The this compound peptide is a potent immunotherapeutic agent with multiple potential avenues for in vivo delivery. The protocols provided for direct intraperitoneal injection and a subcutaneous prophylactic vaccine strategy are based on established preclinical data for the parent peptide, PKHB1. The introduction of a cysteine residue in this compound significantly broadens the possibilities for advanced drug delivery through conjugation to polymers and nanoparticles, which can further enhance its therapeutic potential. The choice of delivery method should be guided by the specific therapeutic goal, the target tissue, and the desired pharmacokinetic profile.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD47 Agonist Peptides Induce Programmed Cell Death in Refractory Chronic Lymphocytic Leukemia B Cells via PLCγ1 Activation: Evidence from Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thrombospondin-1 mimic peptide PKHB1 induced endoplasmic reticulum stress-mediated but CD47-independent apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cys-PKHB1 Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, in which tumor tissue from a patient is implanted into an immunodeficient or humanized mouse, have emerged as a high-fidelity preclinical platform for cancer research and drug development. These models are known to recapitulate the heterogeneity, genetic and phenotypic diversity, and therapeutic response of the original patient's tumor, offering a significant advantage over traditional cell line-derived xenograft models. This document provides detailed application notes and protocols for the proposed evaluation of Cys-PKHB1, a CD47 agonist peptide, in PDX models of various cancers. While direct studies of this compound in PDX models are not yet published, its demonstrated anti-tumor effects in other preclinical models of leukemia, breast cancer, and non-small cell lung cancer make it a compelling candidate for investigation in this more clinically relevant setting.
This compound, correctly known as PKHB1, is a serum-stable agonist peptide derived from thrombospondin-1 (TSP-1). It has been shown to induce immunogenic cell death (ICD) in cancer cells.[1][2][3][4] This process is characterized by a caspase-independent and calcium-dependent cell death mechanism that spares non-tumoral cells.[1][2] The induction of ICD by PKHB1 leads to the exposure and release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT), ATP, and high-mobility group box 1 (HMGB1), which can stimulate an anti-tumor immune response.[1][3][4]
These application notes will guide researchers in designing and executing preclinical studies to assess the efficacy of PKHB1 in PDX models, a critical step in the translational path to clinical application.
Data Presentation: Summary of Preclinical Data for PKHB1
The following tables summarize the existing quantitative data from preclinical studies of PKHB1 in various cancer models. This information can serve as a basis for dose selection and treatment scheduling in PDX model studies.
Table 1: In Vitro Cytotoxicity of PKHB1 in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µmol/L) | Incubation Time (hours) | Effect |
| CEM | T-cell Acute Lymphoblastic Leukemia | 100, 200, 300 | 2 | Concentration-dependent increase in cell death[5] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 100, 200, 300 | 2 | Concentration-dependent increase in cell death[5] |
| L5178Y-R | Murine T-cell Lymphoblastic Tumor | 100, 200, 300 | 2 | Concentration-dependent increase in cell death[5] |
Table 2: In Vivo Efficacy of PKHB1 in a Murine Leukemia Model
| Animal Model | Cancer Model | PKHB1 Treatment | Outcome |
| BALB/c mice | L5178Y-R cell line xenograft | Not specified | Increased leukocyte count, leukocyte recruitment to tumor site[1][2] |
| BALB/c mice | Prophylactic vaccination with PKHB1-treated L5178Y-R cells | Not specified | Inhibition of tumor establishment[1][2] |
Table 3: In Vivo Anti-Tumor Effects of PKHB1 in a Breast Cancer Model
| Animal Model | Cancer Model | PKHB1 Treatment | Outcome |
| Not specified | 4T1 breast cancer cells | Not specified | Reduction of tumor volume and weight, promotion of intratumoral CD8+ T cell infiltration[3][4] |
Signaling Pathway of PKHB1-Induced Immunogenic Cell Death
The following diagram illustrates the proposed signaling pathway initiated by PKHB1, leading to immunogenic cell death in cancer cells.
References
- 1. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Patient-derived Xenograft (PDX) Models In Basic and Translational Breast Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Assaying the Anti-Metastatic Potential of Cys-PKHB1 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-metastatic potential of Cys-PKHB1, a cysteine-modified thrombospondin-1-derived CD47 agonist peptide, using established in vitro assays. The protocols detailed below are designed to assess the compound's effects on key processes of cancer metastasis: cell migration, invasion, and adhesion.
Introduction to this compound and Metastasis
Metastasis is a complex process involving the spread of cancer cells from a primary tumor to distant organs, and it is the primary cause of cancer-related mortality. This process involves several key steps, including local invasion, intravasation, survival in circulation, extravasation, and colonization of secondary sites. The development of therapeutics that can inhibit these metastatic steps is a critical goal in cancer research.
PKHB1, a thrombospondin-1-derived CD47 agonist peptide, has demonstrated anti-tumor effects by inducing immunogenic cell death in cancer cells.[1][2][3][4] Its mechanism of action involves the induction of mitochondrial alterations, production of reactive oxygen species (ROS), and an increase in intracellular calcium levels.[3] In vivo studies have shown that PKHB1 can reduce tumor volume and promote the infiltration of CD8+ T cells into the tumor microenvironment.[2][3] The cysteine modification in this compound may enhance its stability or activity, making it a promising candidate for anti-metastatic therapy.
The following protocols outline standard in vitro methods to rigorously assess the anti-metastatic properties of this compound.
Key In Vitro Assays for Anti-Metastatic Potential
To evaluate the anti-metastatic effects of this compound, a panel of well-established in vitro assays should be employed. These assays investigate the compound's ability to inhibit crucial steps in the metastatic cascade.
Cell Migration Assays
Cell migration is a fundamental process in cancer cell dissemination. Two common methods to assess cell migration in vitro are the wound healing (or scratch) assay and the transwell migration assay.[5][6][7]
Cell Invasion Assays
Cell invasion requires cells to degrade the extracellular matrix (ECM) to move into surrounding tissues. The transwell invasion assay is the gold standard for evaluating this process in vitro.[8][9][10]
Cell Adhesion Assays
The ability of cancer cells to adhere to the ECM and endothelial cells is critical for colonization at distant sites. Cell adhesion assays measure the impact of a compound on this process.[11][12][13][14]
Data Presentation
All quantitative data from the described assays should be meticulously recorded and presented in clear, structured tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h (Mean ± SD) | p-value vs. Control |
| Vehicle Control | 0 | 95.2 ± 3.5 | - |
| This compound | 1 | 78.1 ± 4.2 | <0.05 |
| This compound | 10 | 45.6 ± 5.1 | <0.01 |
| This compound | 50 | 22.3 ± 3.9 | <0.001 |
Table 2: Effect of this compound on Cancer Cell Migration (Transwell Assay)
| Treatment Group | Concentration (µM) | Migrated Cells per Field (Mean ± SD) | % Inhibition | p-value vs. Control |
| Vehicle Control | 0 | 254 ± 18 | 0 | - |
| This compound | 1 | 189 ± 15 | 25.6 | <0.05 |
| This compound | 10 | 112 ± 11 | 55.9 | <0.01 |
| This compound | 50 | 58 ± 9 | 77.2 | <0.001 |
Table 3: Effect of this compound on Cancer Cell Invasion (Transwell Invasion Assay)
| Treatment Group | Concentration (µM) | Invaded Cells per Field (Mean ± SD) | % Inhibition | p-value vs. Control |
| Vehicle Control | 0 | 188 ± 14 | 0 | - |
| This compound | 1 | 145 ± 12 | 22.9 | <0.05 |
| This compound | 10 | 85 ± 9 | 54.8 | <0.01 |
| This compound | 50 | 39 ± 6 | 79.3 | <0.001 |
Table 4: Effect of this compound on Cancer Cell Adhesion
| Treatment Group | Concentration (µM) | Adherent Cells (Absorbance at 590 nm) (Mean ± SD) | % Inhibition | p-value vs. Control |
| Vehicle Control | 0 | 0.85 ± 0.07 | 0 | - |
| This compound | 1 | 0.72 ± 0.06 | 15.3 | <0.05 |
| This compound | 10 | 0.51 ± 0.05 | 40.0 | <0.01 |
| This compound | 50 | 0.33 ± 0.04 | 61.2 | <0.001 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Protocol 1: Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
24-well tissue culture plates
-
Sterile p200 pipette tips or a wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or gap in the monolayer using a sterile p200 pipette tip or by removing a culture insert.[5]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing various concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Quantify the wound closure area at each time point using image analysis software.
Protocol 2: Transwell Migration Assay
This assay, also known as the Boyden chamber assay, measures the chemotactic migration of cells through a porous membrane.[7]
Materials:
-
Transwell inserts (typically with 8 µm pores) for 24-well plates[6]
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (containing a chemoattractant like 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.
-
Harvest and resuspend cells in serum-free medium to the desired concentration.
-
Add complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add the cell suspension containing different concentrations of this compound or vehicle control to the upper chamber (the insert).
-
Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours) at 37°C.[5]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Protocol 3: Transwell Invasion Assay
This assay is a modification of the transwell migration assay and assesses the ability of cells to invade through a basement membrane matrix.[8][10]
Materials:
-
Transwell inserts (8 µm pores) for 24-well plates
-
Matrigel or other basement membrane extract
-
Chilled serum-free medium
-
Cancer cell line of interest
-
Complete medium (chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Fixation and staining reagents
Procedure:
-
Thaw Matrigel on ice and dilute with chilled serum-free medium.
-
Coat the upper surface of the Transwell insert membrane with the diluted Matrigel solution and allow it to solidify at 37°C.[5]
-
Follow steps 1-8 of the Transwell Migration Assay protocol, seeding the cells on top of the Matrigel layer.
Protocol 4: Cell Adhesion Assay
This assay quantifies the ability of cells to attach to an extracellular matrix-coated surface.[11][15]
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., fibronectin, collagen, or laminin)[11]
-
Bovine Serum Albumin (BSA) for blocking
-
Cancer cell line of interest
-
Serum-free medium
-
This compound stock solution
-
Crystal violet staining solution
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the desired ECM protein and incubate overnight at 4°C.
-
Wash the wells with PBS and block non-specific binding sites with BSA for 1 hour at 37°C.
-
Harvest and resuspend cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add the cell suspension to the coated wells and incubate for a short period (e.g., 30-60 minutes) at 37°C to allow for adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with methanol and stain with crystal violet.
-
Solubilize the stain and measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound's anti-metastatic potential.
Caption: Putative signaling pathway of this compound in inhibiting metastasis.
Conclusion
The protocols and guidelines presented here provide a robust framework for the in vitro evaluation of this compound's anti-metastatic potential. By systematically assessing its impact on cell migration, invasion, and adhesion, researchers can gain valuable insights into its mechanism of action and its therapeutic promise in combating cancer metastasis. Consistent and well-documented data, as exemplified by the tables, will be crucial for the pre-clinical development of this compound.
References
- 1. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. theolb.readthedocs.io [theolb.readthedocs.io]
- 14. Cell-adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
Application Notes and Protocols for Testing Cys-PKHB1 in Chemoresistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant obstacle in cancer therapy, driving the search for novel therapeutic strategies that can overcome resistance mechanisms. One promising approach is the induction of immunogenic cell death (ICD), a form of regulated cell death that activates an anti-tumor immune response. PKHB1, a synthetic peptide agonist of the cell surface receptor CD47, has been shown to induce ICD in various cancer cells, including those with chemoresistant phenotypes.[1][2][3][4] This document provides detailed application notes and protocols for the evaluation of a cysteine-modified variant of PKHB1, termed Cys-PKHB1, in chemoresistant cancer cell lines. The addition of a cysteine residue can facilitate bioconjugation, dimerization, or other modifications to enhance its therapeutic potential.
This compound: A Tool for Investigating Immunogenic Cell Death
While the canonical sequence of PKHB1 is known, "this compound" implies a strategic modification. For the protocols herein, we will use a representative sequence where a cysteine residue is added to the N-terminus for labeling or conjugation: Cys-Lys-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-Lys . Researchers should synthesize and purify their specific this compound variant prior to experimentation.
Establishing Chemoresistant Cancer Cell Lines
A critical first step is the development of cancer cell lines that exhibit resistance to conventional chemotherapeutic agents. This is typically achieved through continuous or pulse exposure to increasing concentrations of a cytotoxic drug.
Protocol 1: Development of Chemoresistant Cancer Cell Lines
-
Cell Line Selection: Begin with a parental cancer cell line known to be initially sensitive to the chemotherapeutic agent of interest (e.g., Paclitaxel, Doxorubicin, Cisplatin).
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the chemotherapeutic drug on the parental cell line using a standard cell viability assay, such as the MTT assay.
-
Dose Escalation:
-
Culture the parental cells in media containing the chemotherapeutic agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have adapted and are proliferating steadily, passage them and increase the drug concentration in a stepwise manner (e.g., to IC30, IC40, and so on).
-
At each concentration, allow the cells to stabilize and resume a consistent growth rate before the next dose escalation. This process can take several months.
-
-
Verification of Resistance:
-
Once cells are stably growing in a high concentration of the drug (e.g., 5-10 times the initial IC50), confirm the chemoresistant phenotype.
-
Perform a cell viability assay (e.g., MTT) on both the parental and the newly developed resistant cell line.
-
Calculate the Resistance Index (RI) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI significantly greater than 1 confirms resistance.
-
-
Cell Line Maintenance: Maintain the chemoresistant cell line in culture medium containing a maintenance concentration of the chemotherapeutic agent to ensure the stability of the resistant phenotype.
Evaluating the Efficacy of this compound
The following protocols are designed to assess the ability of this compound to induce cell death and markers of ICD in chemoresistant cancer cell lines.
Protocol 2: Cell Viability Assessment using MTT Assay
This assay determines the cytotoxic effect of this compound on chemoresistant cancer cells.
-
Cell Seeding: Seed the chemoresistant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound solutions to the respective wells.
-
Include untreated and vehicle-treated (e.g., sterile water or PBS) wells as controls.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (half-maximal cytotoxic concentration) of this compound.
Protocol 3: Apoptosis and Necrosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed chemoresistant cells in a 6-well plate and treat with this compound at its CC50 and a higher concentration (e.g., CC100) for a predetermined time (e.g., 2-24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Assessment of Immunogenic Cell Death (ICD) Markers
The induction of ICD is characterized by the surface exposure and release of Damage-Associated Molecular Patterns (DAMPs). The following protocols detail the methods to measure key DAMPs.
Protocol 4: Calreticulin (CRT) Exposure Assay
Surface-exposed CRT acts as an "eat-me" signal for phagocytic cells.
-
Cell Seeding and Treatment: Seed chemoresistant cells and treat with this compound as described in Protocol 3.
-
Staining:
-
Harvest cells and wash with cold PBS.
-
Incubate the cells with a fluorescently labeled anti-CRT antibody (or an unlabeled primary antibody followed by a fluorescently labeled secondary antibody) in the dark.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of CRT-positive cells.
Protocol 5: High-Mobility Group Box 1 (HMGB1) Release Assay
Extracellular HMGB1 is a potent pro-inflammatory cytokine.
-
Cell Seeding and Treatment: Seed chemoresistant cells and treat with this compound.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA: Quantify the concentration of HMGB1 in the supernatant using a commercially available HMGB1 ELISA kit, following the manufacturer's instructions.
Protocol 6: Extracellular ATP Release Assay
Released ATP acts as a "find-me" signal for immune cells.
-
Cell Seeding and Treatment: Seed chemoresistant cells in a 96-well opaque plate and treat with this compound.
-
ATP Measurement: Use a commercial bioluminescence-based ATP assay kit to measure the amount of ATP in the cell culture supernatant. The assay is based on the luciferin-luciferase reaction, where the light output is proportional to the ATP concentration.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Analysis of Downstream Signaling Pathways
Protocol 7: Western Blot Analysis
Western blotting can be used to investigate the activation of signaling pathways involved in this compound-induced cell death.
-
Cell Lysis: Treat chemoresistant cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, proteins involved in ER stress, or autophagy markers).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on Chemoresistant Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | Resistance Index (RI) | This compound CC50 (µM) at 48h |
| Chemoresistant Cell Line A | Drug X | 12.5 | 150 |
| Parental Cell Line A | - | 1.0 | >400 |
| Chemoresistant Cell Line B | Drug Y | 8.2 | 220 |
| Parental Cell Line B | - | 1.0 | >400 |
Table 2: Induction of Immunogenic Cell Death Markers by this compound
| Cell Line | Treatment | % Calreticulin Positive Cells | Extracellular HMGB1 (ng/mL) | Extracellular ATP (nM) |
| Chemoresistant Cell Line A | Untreated | 5.2 ± 1.1 | 10.5 ± 2.3 | 25.8 ± 5.1 |
| This compound (CC50) | 45.8 ± 4.5 | 85.3 ± 9.2 | 250.4 ± 21.7 | |
| Chemoresistant Cell Line B | Untreated | 6.1 ± 1.5 | 12.1 ± 2.8 | 30.2 ± 6.3 |
| This compound (CC50) | 52.3 ± 5.1 | 98.7 ± 10.5 | 310.6 ± 28.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental Workflow for this compound Evaluation.
Caption: this compound Signaling Pathway.
References
- 1. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
Application of Cys-PKHB1 in CRISPR-Cas9 Knockout Studies
Disclaimer: The following application note is based on a hypothetical application of a modified peptide, Cys-PKHB1, for enhancing CRISPR-Cas9 knockout efficiency. As of the latest literature review, there is no publicly available scientific data directly linking this compound to CRISPR-Cas9 technologies. PKHB1 is known as a CD47 agonist peptide investigated for its role in inducing immunogenic cell death in cancer cells[1][2][3][4][5]. The "Cys-" prefix is presumed to denote a cysteine modification, a common strategy for peptide engineering. This document, therefore, presents a conceptual framework and generalized protocols for researchers interested in exploring the potential of novel peptide-based enhancers for genome editing.
Application Notes
Introduction
The CRISPR-Cas9 system has become a cornerstone of genome editing, enabling targeted gene knockouts with high precision. However, the efficiency of non-homologous end joining (NHEJ), the primary DNA repair pathway leveraged for generating insertions and deletions (indels) that lead to gene knockout, can be variable across different cell types and genomic loci. Small molecules and modified peptides that modulate cellular DNA repair pathways are of increasing interest for their potential to enhance the efficiency and precision of CRISPR-Cas9-mediated gene editing[6][7][8][9].
This compound is a hypothetical, cysteine-modified derivative of the CD47 agonist peptide PKHB1. While the parent peptide, PKHB1, is known to induce immunogenic cell death in cancer cells by modulating cellular stress and calcium-dependent pathways[1][3][5], it is hypothesized that this compound has been engineered to influence the cellular environment to favor more efficient gene knockout following Cas9-induced double-strand breaks (DSBs). The proposed mechanism involves the modulation of DNA repair signaling pathways, potentially through the targeted delivery of the peptide via the cysteine residue or by leveraging its known effects on intracellular signaling to create a cellular state more amenable to NHEJ-mediated repair.
Mechanism of Action (Hypothetical)
Upon introduction into the cell, this compound is postulated to enhance CRISPR-Cas9 knockout efficiency through a multi-faceted mechanism:
-
Modulation of DNA Repair Pathways: It is hypothesized that this compound may influence the balance between different DNA repair pathways. By potentially downregulating components of the homology-directed repair (HDR) pathway, it could channel the repair of Cas9-induced DSBs towards the more error-prone NHEJ pathway, thereby increasing the frequency of knockout-causing indels.[9][10]
-
Enhancement of Cas9-gRNA Complex Stability or Uptake: The cysteine modification could facilitate conjugation to delivery vehicles or interact with cellular components to improve the intracellular concentration and stability of the Cas9 ribonucleoprotein (RNP) complex.
-
Induction of a Favorable Cellular State: The known bioactivity of the parent PKHB1 peptide in inducing cellular stress responses might create a cellular environment that is more permissive for DNA cleavage and subsequent NHEJ repair.
Key Applications
-
Enhancing Knockout Efficiency in Hard-to-Edit Cells: this compound may be particularly useful for increasing the frequency of successful gene knockouts in primary cells, stem cells, and other cell types that are traditionally difficult to edit.
-
Improving the Efficacy of High-Throughput Knockout Screens: In genome-wide CRISPR screens, a higher knockout efficiency can lead to more robust and reproducible results.
-
Facilitating the Generation of Biallelic Knockouts: By increasing the overall editing efficiency, this compound may increase the probability of obtaining clonal cell lines with biallelic gene disruption.
Quantitative Data Summary
The following tables present hypothetical data from conceptual experiments to illustrate the potential enhancing effect of this compound on CRISPR-Cas9 mediated knockout efficiency.
Table 1: Effect of this compound on Knockout Efficiency in Different Cell Lines
| Cell Line | Target Gene | Treatment | Knockout Efficiency (%) (Mean ± SD) | Fold Increase |
| HEK293T | EGFP | Vehicle | 65 ± 4.2 | - |
| HEK293T | EGFP | This compound (10 µM) | 85 ± 3.5 | 1.31 |
| Jurkat | CD4 | Vehicle | 40 ± 5.1 | - |
| Jurkat | CD4 | This compound (10 µM) | 68 ± 4.8 | 1.70 |
| Primary T Cells | PD-1 | Vehicle | 15 ± 3.8 | - |
| Primary T Cells | PD-1 | This compound (10 µM) | 35 ± 4.1 | 2.33 |
Table 2: Dose-Dependent Effect of this compound on Knockout Efficiency in Jurkat Cells
| This compound Concentration (µM) | Knockout Efficiency (%) (Mean ± SD) |
| 0 (Vehicle) | 42 ± 3.9 |
| 1 | 51 ± 4.5 |
| 5 | 62 ± 3.7 |
| 10 | 71 ± 4.2 |
| 20 | 73 ± 5.0 |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout using this compound Enhancement
This protocol describes the general workflow for knocking out a target gene in a mammalian cell line using a Cas9 RNP delivery system, enhanced by the addition of this compound.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Recombinant SpCas9 protein
-
Synthetic single guide RNA (sgRNA) targeting the gene of interest
-
This compound (stock solution in DMSO or water)
-
Electroporation system (e.g., Neon Transfection System, Lonza 4D-Nucleofector)
-
Electroporation buffer
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers flanking the sgRNA target site
-
T7 Endonuclease I (T7E1) or Surveyor nuclease
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Cell Preparation:
-
Culture cells to a sufficient number. On the day of electroporation, harvest and count the cells.
-
For each electroporation reaction, aliquot the required number of cells (e.g., 2 x 10^5 cells).
-
Wash the cells once with PBS and resuspend in the appropriate electroporation buffer.
-
-
RNP and this compound Preparation:
-
Prepare the Cas9 RNP complex by mixing SpCas9 protein and synthetic sgRNA at a 1:1.2 molar ratio. Incubate at room temperature for 15 minutes to allow complex formation.
-
Prepare the this compound working solution by diluting the stock solution in the electroporation buffer to the desired final concentration (e.g., 10 µM).
-
-
Electroporation:
-
Add the pre-formed Cas9 RNP complex to the cell suspension.
-
Add the this compound working solution to the cell suspension. For the vehicle control, add an equivalent volume of the solvent.
-
Gently mix and transfer the cell suspension to the electroporation cuvette or strip.
-
Electroporate the cells using the optimized program for your specific cell line.
-
Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing complete medium.
-
-
Post-Electroporation Culture and Genomic DNA Extraction:
-
Incubate the cells for 48-72 hours to allow for gene editing and protein turnover.
-
Harvest a portion of the cells and extract genomic DNA using a suitable kit.
-
Protocol 2: Assessment of Knockout Efficiency by T7E1 Assay
-
PCR Amplification:
-
Amplify the genomic region flanking the sgRNA target site using the extracted genomic DNA as a template. Use high-fidelity DNA polymerase.
-
-
Heteroduplex Formation:
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands. A typical thermocycler program is: 95°C for 5 min, ramp down to 85°C at -2°C/s, ramp down to 25°C at -0.1°C/s.
-
-
T7E1 Digestion:
-
Incubate the re-annealed PCR products with T7 Endonuclease I at 37°C for 15-30 minutes.
-
-
Analysis:
-
Analyze the digested products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates the presence of indels.
-
Quantify the band intensities to estimate the indel frequency (knockout efficiency).
-
Visualizations
Caption: Experimental workflow for this compound enhanced CRISPR-Cas9 knockout.
Caption: Hypothetical signaling pathway modulation by this compound in DNA repair.
References
- 1. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. PKHB1 Tumor Cell Lysate Induces Antitumor Immune System Stimulation and Tumor Regression in Syngeneic Mice with Tumoral T Lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the Efficiency of CRISPR/Cas9-Mediated Non-Homologous End Joining Gene Knockout Using Small Molecules in Porcine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9 Knock-In Efficiency Enhanced Using Small-Molecule Inhibitor Pair, Study Shows [worldwide.promega.com]
- 8. CRISPR小分子增强剂 [sigmaaldrich.com]
- 9. Small Molecules Enhance CRISPR Genome Editing in Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precision Control of CRISPR-Cas9 Using Small Molecules and Light - PMC [pmc.ncbi.nlm.nih.gov]
Cys-PKHB1: A Novel Tool for Interrogating Thrombospondin-1 Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large matricellular glycoprotein (B1211001) that plays a pivotal role in a diverse range of biological processes, including angiogenesis, immune regulation, and tissue repair. Its interaction with various cell surface receptors, most notably CD47, triggers a cascade of signaling events that can modulate cellular functions such as proliferation, apoptosis, and migration. The complexity of TSP-1 signaling presents both a challenge and an opportunity for therapeutic intervention and basic research. Cys-PKHB1, a cysteine-modified synthetic peptide derived from the CD47-binding domain of TSP-1, offers a potent and stable tool for the specific investigation of these pathways.
PKHB1 is a serum-stable mimic of the TSP-1 C-terminal domain with the sequence kRFYVVMWKk, where the terminal D-lysines enhance its resistance to degradation.[1][2] The "Cys-" prefix in this compound indicates the addition of a cysteine residue, typically at the N- or C-terminus, which facilitates conjugation to other molecules such as fluorescent probes, affinity tags, or surfaces for various experimental applications. This modification allows for a broad range of methodologies to dissect the intricacies of TSP-1 signaling.
These application notes provide a comprehensive guide for utilizing this compound as a research tool, including detailed protocols for key experiments and a summary of its observed effects on various cell lines.
Data Presentation
The biological activity of PKHB1 has been quantified in several studies, primarily through the assessment of its cytotoxic effects on cancer cell lines. The following table summarizes the half-maximal cytotoxic concentration (CC50) of PKHB1 in various cell lines after a 2-hour incubation period.
| Cell Line | Cell Type | CC50 (µM) | Reference |
| CEM | Human T-cell acute lymphoblastic leukemia | 200 | [3] |
| MOLT-4 | Human T-cell acute lymphoblastic leukemia | 300 | [3] |
| L5178Y-R | Murine T-cell lymphoma | 200 | [3] |
| 4T1 | Murine breast cancer | 400 | [4] |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of this compound's mechanism of action and its application in research, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
TSP-1/CD47 Signaling Pathway
Caption: this compound mimics TSP-1, binding to CD47 and inducing cell death pathways.
Experimental Workflow for Studying this compound Effects
Caption: A typical experimental workflow for characterizing the effects of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on cellular signaling pathways.
Cell Viability and Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of this compound-induced cell death by flow cytometry.
Materials:
-
Cells of interest
-
This compound peptide
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 400 µM) for the desired time period (e.g., 2 hours). Include a vehicle control (the buffer in which this compound is dissolved).
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Western Blot Analysis of Damage-Associated Molecular Patterns (DAMPs)
This protocol is to detect the release of DAMPs, such as Calreticulin, HSP70, and HSP90, from cells treated with this compound.
Materials:
-
Cells of interest
-
This compound peptide
-
Complete cell culture medium
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Calreticulin, anti-HSP70, anti-HSP90, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysate Preparation:
-
Treat cells with this compound as described in the cell viability protocol.
-
After treatment, collect both the cell supernatant and the cell pellet.
-
Lyse the cell pellet with lysis buffer.
-
Determine the protein concentration of the cell lysates and the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from both cell lysates and supernatants onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Intracellular Calcium Imaging with Fluo-4 AM
This protocol allows for the real-time visualization of changes in intracellular calcium concentration following this compound treatment.
Materials:
-
Adherent cells grown on glass-bottom dishes
-
This compound peptide
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Physiological saline buffer (e.g., Hanks' Balanced Salt Solution with calcium)
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Dye Loading:
-
Washing: Gently wash the cells twice with the physiological saline buffer to remove excess dye.
-
Imaging:
-
Place the dish on the microscope stage equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
Acquire a baseline fluorescence signal.
-
Add this compound to the cells and immediately start recording the fluorescence changes over time.
-
-
Data Analysis: Analyze the changes in fluorescence intensity in individual cells or regions of interest to quantify the calcium response.
ATP Release Assay
This protocol measures the release of ATP into the extracellular medium, a key indicator of immunogenic cell death.
Materials:
-
Cells of interest
-
This compound peptide
-
Serum-free cell culture medium
-
ATP Bioluminescence Assay Kit (containing luciferase/luciferin reagent)
-
Luminometer
Procedure:
-
Cell Treatment:
-
Seed cells in a white-walled 96-well plate.
-
Treat the cells with this compound in serum-free medium for the desired time.
-
-
ATP Measurement:
-
Add the luciferase/luciferin reagent to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer.[13]
-
-
Data Analysis: Quantify the amount of released ATP by comparing the luminescence values to an ATP standard curve.
Conclusion
This compound is a valuable and versatile tool for the detailed investigation of TSP-1 signaling pathways. Its stability and the potential for conjugation make it suitable for a wide array of in vitro and in vivo applications. The provided protocols offer a starting point for researchers to explore the multifaceted roles of TSP-1 and its receptor CD47 in health and disease, with potential implications for the development of novel therapeutics in oncology and immunology. As with any experimental system, optimization of the provided protocols for specific cell types and experimental conditions is recommended.
References
- 1. Frontiers | PKHB1 peptide induces antiviral effects through induction of immunogenic cell death in herpes simplex keratitis [frontiersin.org]
- 2. PKHB1 peptide induces antiviral effects through induction of immunogenic cell death in herpes simplex keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 7. bosterbio.com [bosterbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Troubleshooting low solubility of Cys-PKHB1 in aqueous solutions
Welcome to the technical support center for Cys-PKHB1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges related to the low solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a peptide of interest, likely a variant of the thrombospondin-1 mimic peptide PKHB1, which has shown potential in anti-tumor research.[1][2][3] The "Cys" prefix suggests the presence of at least one cysteine residue, which is crucial for various biological functions and protein structures.[4][5][6] However, the physicochemical properties of peptides, including their amino acid composition, length, and the presence of specific residues like cysteine, can significantly impact their solubility in aqueous solutions.[7][8][9] Poor solubility can hinder experimental reproducibility, limit bioavailability in therapeutic applications, and lead to aggregation.[7][10]
Q2: What are the primary factors that could be contributing to the low solubility of my this compound peptide?
A: Several factors can contribute to the low solubility of a peptide like this compound:
-
Amino Acid Composition: A high proportion of hydrophobic (non-polar) amino acids can decrease solubility in water.[7][8][11]
-
Proximity to Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge.[7][9][12]
-
Cysteine Oxidation: The thiol group (-SH) of cysteine is susceptible to oxidation, especially at a pH greater than 7.[11][13] This can lead to the formation of intermolecular disulfide bonds, causing aggregation and precipitation.[5][6]
-
Secondary Structure Formation: The formation of stable secondary structures, such as beta-sheets, can promote self-association and reduce solubility.[7]
-
Peptide Concentration: Higher peptide concentrations can exceed the solubility limit and promote aggregation.[14]
-
Temperature: While moderate increases in temperature can sometimes improve solubility, excessive heat can lead to denaturation and aggregation.[9][15]
Q3: How does the cysteine residue in this compound specifically affect its solubility?
A: The cysteine residue introduces a unique set of considerations:
-
Hydrophilicity/Hydrophobicity: While sometimes classified as polar, cysteine can also exhibit hydrophobic characteristics and is often found in the nonpolar core of proteins.[5][16] Its contribution to solubility can be context-dependent.
-
Oxidation and Disulfide Bond Formation: The primary challenge with cysteine is the reactivity of its thiol group. In an oxidizing environment, two cysteine residues can form a disulfide bond. If this occurs between two different this compound molecules (intermolecularly), it can lead to the formation of dimers and larger aggregates, which are often insoluble.[5][6]
-
pH Sensitivity: The thiol group of cysteine is more readily oxidized at neutral to alkaline pH.[11]
Troubleshooting Guides
Issue: My lyophilized this compound powder will not dissolve in my aqueous buffer.
This is a common starting problem. The following troubleshooting workflow can help identify a suitable solvent system.
Caption: Troubleshooting workflow for initial solubilization of this compound.
Issue: this compound precipitates out of solution over time or upon temperature change.
This suggests that while initially dissolved, the peptide is not stable in the chosen buffer.
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least 1-2 units away from the calculated isoelectric point (pI) of this compound.[12]
-
Ionic Strength: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl). Low salt can lead to aggregation via electrostatic interactions, while very high salt can cause "salting out".[10]
-
Additives/Excipients: Systematically test the addition of stabilizing agents.
-
-
Prevent Cysteine Oxidation:
-
Use Degassed Buffers: To minimize dissolved oxygen, degas all buffers before use.
-
Work at Acidic pH: If compatible with your experiment, maintaining a pH below 7 can reduce the rate of thiol oxidation.[11]
-
Include a Reducing Agent: Add a reducing agent like Dithiothreitol (DTT) (1-5 mM) or Tris(2-carboxyethyl)phosphine (TCEP) (0.1-0.5 mM) to your buffer to keep the cysteine in its reduced state.[12] TCEP is generally more stable than DTT.
-
-
Control Temperature:
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Buffers
| Buffer System (50 mM) | pH | Additive | Temperature (°C) | Solubility (mg/mL) | Observations |
| Phosphate Buffered Saline | 7.4 | None | 25 | < 0.1 | Immediate precipitation |
| Phosphate Buffered Saline | 7.4 | 1 mM TCEP | 25 | 0.5 | Hazy, precipitates over 1 hr |
| Sodium Acetate | 5.0 | None | 25 | 0.8 | Mostly soluble, some haze |
| Sodium Acetate | 5.0 | 1 mM TCEP | 25 | > 2.0 | Clear solution, stable > 24h |
| Tris-HCl | 8.0 | 1 mM TCEP | 4 | < 0.2 | Precipitates |
| Sodium Acetate | 5.0 | 1 mM TCEP, 10% Glycerol | 4 | > 2.0 | Clear, viscous, stable |
Table 2: Effect of Additives on this compound Solubility in 50 mM Sodium Acetate, pH 5.0 with 1 mM TCEP
| Additive | Concentration | Solubility (mg/mL) |
| None | - | > 2.0 |
| Glycerol | 10% (v/v) | > 2.0 |
| Arginine/Glutamate | 50 mM each | > 2.5 |
| Sucrose | 5% (w/v) | > 2.0 |
Experimental Protocols
Protocol 1: Systematic Buffer Screen for this compound Solubility
This protocol provides a method to systematically test various buffer conditions to find the optimal one for this compound solubility.
Materials:
-
Lyophilized this compound
-
A selection of buffers (e.g., Sodium Acetate, MES, HEPES, Tris) at various pH values.
-
Stock solutions of additives: NaCl, TCEP, Glycerol, Arginine, Glutamate.
-
96-well microplate (UV-transparent for quantification)
-
Microplate reader
Procedure:
-
Prepare Test Buffers: In a 96-well plate, prepare a matrix of buffer conditions. Vary one component at a time (e.g., pH, salt concentration, additive).
-
Prepare this compound Stock: Prepare a highly concentrated stock of this compound in a solvent where it is known to be soluble (e.g., 10% Acetonitrile or a denaturing agent). If no such solvent is known, a suspension in water can be used for initial screening.
-
Dispense Peptide: Add a small, equal volume of the this compound stock or suspension to each well of the 96-well plate.
-
Incubate: Mix the plate gently and incubate for 1 hour at a controlled temperature (e.g., 4°C or 25°C).
-
Centrifuge: Centrifuge the plate to pellet any insoluble material.
-
Quantify Soluble Peptide: Carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance at 280 nm (or another appropriate wavelength for your peptide) to determine the concentration of soluble this compound.
-
Analyze: Compare the results across the different buffer conditions to identify the optimal formulation.
Caption: Experimental workflow for a 96-well plate-based buffer solubility screen.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thrombospondin-1 mimic peptide PKHB1 induced endoplasmic reticulum stress-mediated but CD47-independent apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine (Cys) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 5. Cysteine - Wikipedia [en.wikipedia.org]
- 6. biochemistry - What is the significance of cysteine in a protein sequence? - Biology Stack Exchange [biology.stackexchange.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. jpt.com [jpt.com]
- 9. reta-peptide.com [reta-peptide.com]
- 10. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. A single buried cysteine acts as a hydrophobic stabilizer of a folding intermediate and transition state in the MATH domain of SPOP - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cys-PKHB1 concentration for maximum cancer cell death
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Cys-PKHB1 for achieving maximum cancer cell death.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a serum-stable, cysteine-modified peptide mimic of thrombospondin-1 (TSP-1). It functions as a CD47 agonist, inducing a unique form of programmed cell death in various cancer cells.[1][2][3] The activation of CD47 by this compound triggers a caspase-independent, calcium-dependent cell death pathway.[2][3] This process involves endoplasmic reticulum (ER) stress, leading to calcium overload in the cytoplasm, a loss of mitochondrial membrane potential, and ultimately, immunogenic cell death (ICD).[1][2] ICD is characterized by the surface exposure of damage-associated molecular patterns (DAMPs) like calreticulin (B1178941) (CRT) and the release of others such as ATP and high-mobility group box 1 (HMGB1), which can stimulate an anti-tumor immune response.[1][2][4]
Q2: Which cancer cell types are sensitive to this compound?
A2: Based on studies with the parent compound PKHB1, sensitivity has been observed in both hematological malignancies and solid tumors. This includes T-cell acute lymphoblastic leukemia (T-ALL) and breast cancer cell lines.[1][2] Notably, PKHB1 has shown selectivity for cancer cells while sparing non-tumoral cells from both human and mouse origins.[2][3]
Q3: What is a recommended starting concentration range for this compound in a cell viability assay?
A3: For initial dose-response experiments, a broad concentration range is recommended. Based on published data for the parent peptide PKHB1, which showed concentration-dependent effects between 100 µM and 300 µM, a starting range of 10 µM to 500 µM for this compound is advisable.[3] It is critical to perform a dose-response curve for each new cell line to determine the precise IC50 value (the concentration that inhibits 50% of cell growth).[5][6]
Q4: How long should I incubate cells with this compound?
A4: Incubation time is a critical parameter that should be optimized. Short incubation periods of 2 hours have been shown to be effective for inducing cell death with the parent compound.[3][7] However, for a comprehensive analysis, a time-course experiment (e.g., 2, 6, 12, 24, and 48 hours) is recommended to identify the optimal treatment duration for your specific experimental model.[5]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density to ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours at 37°C and 5% CO2.[6]
-
Compound Treatment: Prepare a serial dilution of this compound in a complete medium. Remove the old medium from the cells and add the this compound dilutions. Include "vehicle control" (medium with the same solvent concentration used for this compound) and "medium only" (no cells) wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Analysis: Correct for background by subtracting the absorbance of the "medium only" wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.[6]
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include untreated and positive controls.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 400-600 x g for 5 minutes.[9]
-
Washing: Discard the supernatant and wash the cells once with cold 1X PBS, then once with 1X Binding Buffer.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.[9]
-
Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[9]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[9][10]
-
PI Staining & Analysis: Just before analysis, add 5-10 µL of PI solution to the cell suspension. Analyze immediately by flow cytometry.[11] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative.[12] Late apoptotic or necrotic cells will be positive for both dyes.[10][12]
Data Presentation: Dose-Response of this compound
The following table summarizes hypothetical data from a cell viability assay on the 4T1 breast cancer cell line treated with this compound for 24 hours.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | % Apoptosis (Annexin V+) |
| 0 (Vehicle Control) | 100 ± 4.5 | 4.2 ± 1.1 |
| 50 | 85.2 ± 5.1 | 15.6 ± 2.3 |
| 100 | 68.7 ± 3.9 | 35.8 ± 3.5 |
| 150 (Approx. IC50) | 51.3 ± 4.2 | 58.9 ± 4.1 |
| 200 | 32.1 ± 3.1 | 75.4 ± 3.8 |
| 300 | 15.8 ± 2.5 | 88.1 ± 2.9 |
| 400 | 8.9 ± 1.9 | 92.5 ± 1.7 |
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding: Uneven cell distribution across the plate.[13] | Ensure a homogenous single-cell suspension before plating. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect"); instead, fill them with sterile media or PBS.[14] |
| Compound Solubility: this compound may precipitate at higher concentrations in aqueous media. | Prepare fresh stock solutions. Ensure the compound is fully dissolved in the initial solvent (e.g., sterile water) before further dilution in culture media. Perform a visual inspection of the media for any precipitate. |
| Reagent Contamination: Assay reagents contaminated with bacteria or reducing agents can cause high background signals.[14] | Use sterile techniques when handling all reagents. Run controls with the compound in cell-free media to check for direct reaction with assay components.[14] |
| Temperature Gradients: Uneven temperature across the plate during reagent incubation. | Allow the plate and reagents to equilibrate to room temperature for at least 30 minutes before adding the reagent to the cells.[14] |
Issue 2: No Dose-Dependent Cell Death Observed
| Possible Cause | Recommended Solution |
| Concentration Range Too Low: The selected concentrations are below the effective range for the cell line. | Test a higher and broader concentration range (e.g., up to 500 µM or higher).[6] |
| Cell Line Resistance: The chosen cell line may lack the necessary signaling components or may have compensatory survival pathways. | Confirm the expression of CD47 on your target cell line. Use a known sensitive cell line as a positive control. |
| Insufficient Incubation Time: The time point chosen is too early to observe a significant effect. | Perform a time-course experiment, extending the incubation period to 48 or 72 hours.[6] |
| Inactive Compound: The this compound peptide may have degraded. | Use a fresh aliquot of the compound. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Visualizations
Caption: Proposed signaling pathway for this compound-induced immunogenic cell death.
Caption: Workflow for determining the optimal concentration and time for this compound treatment.
References
- 1. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKHB1 Tumor Cell Lysate Induces Antitumor Immune System Stimulation and Tumor Regression in Syngeneic Mice with Tumoral T Lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CD47 Agonist Peptides Induce Programmed Cell Death in Refractory Chronic Lymphocytic Leukemia B Cells via PLCγ1 Activation: Evidence from Mice and Humans | PLOS Medicine [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Cys-PKHB1 Stability in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cys-PKHB1 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a synthetic peptide based on the CD47 agonist peptide PKHB1, which has been shown to induce immunogenic cell death in various cancer cell lines.[1][2][3] The "Cys-" prefix indicates the addition of a cysteine residue. This terminal cysteine, while potentially useful for conjugation or other molecular modifications, contains a highly reactive thiol group. In standard cell culture media, this thiol group is susceptible to oxidation, which can lead to peptide degradation and loss of biological activity.
Q2: What are the primary causes of this compound degradation in cell culture media?
A2: The primary cause of this compound degradation is the oxidation of its cysteine residue. This process is often accelerated by components commonly found in cell culture media, including:
-
Trace Metal Ions: Metal ions such as copper (Cu²⁺) and iron (Fe²⁺) can catalyze the oxidation of cysteine.[4]
-
Reactive Oxygen Species (ROS): ROS can be generated by cellular metabolism or through chemical reactions within the media, leading to oxidative damage to the peptide.[5]
-
Disulfide Bridge Formation: Two this compound molecules can become cross-linked via a disulfide bridge, forming a dimer that may have altered solubility and activity.
Q3: How can I detect and quantify this compound degradation?
A3: The most robust and widely used method for quantifying peptide degradation in complex biological samples like cell culture media is Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] This technique allows for the separation and precise measurement of the intact peptide and its degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity over time. | Peptide degradation due to oxidation of the cysteine residue. | Implement stabilization strategies such as using antioxidant-supplemented media, modifying the media formulation, or using cysteine peptide derivatives.[5][8] |
| Precipitate formation in the cell culture media after adding this compound. | Oxidation of cysteine to the less soluble cystine, or formation of insoluble peptide aggregates.[4] | Prepare fresh stock solutions of this compound in a suitable solvent before diluting in media. Consider using a reducing agent in the stock solution.[9] |
| Inconsistent experimental results. | Variable rates of this compound degradation between experiments. | Standardize media preparation, handling, and storage procedures. Quantify this compound concentration at the start and end of each experiment using LC-MS.[6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over a typical experimental time course.
Materials:
-
This compound peptide
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO₂)
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., sterile water, DMSO).
-
Add this compound to the cell culture medium to achieve the final desired working concentration.
-
Aliquot the this compound-containing medium into sterile tubes.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.
-
Immediately process the samples for LC-MS analysis to quantify the remaining intact this compound.
-
Plot the concentration of intact this compound versus time to determine its degradation rate.
Protocol 2: Stabilization of this compound using N-Acetylcysteine (NAC)
This protocol describes how to supplement cell culture media with the antioxidant N-acetylcysteine (NAC) to mitigate oxidative degradation of this compound.
Materials:
-
This compound peptide
-
Cell culture medium
-
N-acetylcysteine (NAC)
-
Sterile, conical tubes
-
Incubator (37°C, 5% CO₂)
-
LC-MS system
Procedure:
-
Prepare a stock solution of NAC (e.g., 1 M in sterile water) and filter-sterilize.
-
Supplement the cell culture medium with NAC to a final concentration of 1-5 mM. Note: The optimal concentration of NAC may need to be determined empirically for your cell line.
-
Prepare a stock solution of this compound and add it to the NAC-supplemented medium to the final working concentration.
-
Follow steps 3-7 from Protocol 1 to assess the stability of this compound in the NAC-supplemented medium.
-
Compare the degradation rate to that observed in the unsupplemented medium.
| Parameter | Without NAC | With NAC (1-5 mM) |
| This compound Half-life (hours) | To be determined experimentally | Expected to be significantly longer |
| Endpoint this compound Concentration (%) | To be determined experimentally | Expected to be significantly higher |
Visual Guides
Caption: Oxidative degradation pathway of this compound in cell culture media.
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Role of antioxidants in preventing this compound degradation.
References
- 1. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 5. dc.engconfintl.org [dc.engconfintl.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. cellculturedish.com [cellculturedish.com]
- 9. researchgate.net [researchgate.net]
Cys-PKHB1 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of Cys-PKHB1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a serum-stable peptide mimic of thrombospondin-1 (TSP-1).[1][2] Its primary mechanism of action is the activation of the CD47 receptor on the surface of cancer cells.[1][3] This activation triggers a signaling cascade that leads to programmed cell death.[4][5]
Q2: What are the known off-target effects of this compound?
A2: Current research indicates that this compound is highly selective for tumor cells, with minimal effects on non-tumoral cells from both human and murine sources.[1][3][6][7] In vivo studies in mice have shown no significant blood, liver, or kidney toxicity.[4][5] Furthermore, PKHB1 treatment did not induce anemia or exhibit anti-angiogenic effects in tumor models.[4]
Q3: How does this compound induce cell death in cancer cells?
A3: this compound induces a form of programmed cell death known as immunogenic cell death (ICD).[1][2][3][6][7] The signaling pathway involves the activation of Phospholipase C gamma-1 (PLCγ1), leading to an influx of intracellular calcium (Ca2+), production of reactive oxygen species (ROS), and loss of mitochondrial membrane potential.[1][2][4][8] This process is independent of caspases.[3][6][7][8]
Q4: What are the downstream effects of Immunogenic Cell Death (ICD) induced by this compound?
A4: The induction of ICD by this compound leads to the exposure and release of Damage-Associated Molecular Patterns (DAMPs) such as calreticulin (B1178941) (CALR), HSP70, HSP90, ATP, and HMGB1.[1][2][3][6][7] These DAMPs promote the maturation of dendritic cells (DCs), which in turn triggers a T-cell mediated anti-tumor immune response.[1][2] This can lead to tumor regression and the development of long-term anti-tumor immunity.[1][2]
Troubleshooting Guides
Problem 1: No significant cancer cell death is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect peptide concentration | Determine the optimal cytotoxic concentration (CC50) for your specific cell line. Concentrations typically range from 100 to 400 μM.[1][3] |
| Cell line resistance | Verify that the target cells express CD47. While overexpressed in many cancers, levels can vary. |
| Issues with downstream signaling | Assess key signaling events post-treatment, such as PLCγ1 phosphorylation, intracellular Ca2+ levels, and mitochondrial membrane potential.[4][8] |
| Peptide degradation | Although designed for serum stability, ensure proper storage and handling of the peptide to maintain its activity.[1] |
Problem 2: Concern about potential toxicity to non-cancerous cells in a co-culture experiment.
| Possible Cause | Suggested Solution |
| High peptide concentration | While selective, extremely high concentrations might affect non-cancerous cells. Titrate the this compound concentration to find the optimal therapeutic window that maximizes cancer cell death while minimizing effects on normal cells. |
| Extended incubation time | Optimize the incubation time. Significant cancer cell death is often observed within a few hours of treatment.[3][5] |
| Inherent sensitivity of the non-cancerous cell line | Evaluate the expression level of CD47 on your non-cancerous control cells. Perform a dose-response curve on the non-cancerous cells alone to determine their sensitivity. |
Quantitative Data Summary
Table 1: Cytotoxic Concentrations (CC50) of PKHB1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | CC50 (µM) | Incubation Time (hours) |
| CEM | T-cell Acute Lymphoblastic Leukemia | 200 | 2 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 300 | 2 |
| L5178Y-R | Murine T-cell Lymphoblastic Tumor | 200 | 2 |
| 4T1 | Breast Cancer | ~400 (for 80-90% cell death) | 2 |
| CLL Cells | Chronic Lymphocytic Leukemia | ~200 (for ~49% cell death) | 2 |
Data compiled from references[1][3][5].
Experimental Protocols
Protocol 1: Assessment of Cell Death by Flow Cytometry
-
Cell Preparation: Plate cancer cells at a density of 5 x 10^5 cells/well.
-
Treatment: Treat cells with the desired concentration of this compound for the specified time (e.g., 2 hours). Include untreated and vehicle-treated controls.
-
Staining: After treatment, wash the cells with PBS and resuspend them in binding buffer. Add Annexin-V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of Annexin-V positive (early apoptosis) and Annexin-V/PI positive (late apoptosis/necrosis) cells indicates the level of cell death.[9]
Protocol 2: Measurement of Intracellular Calcium (Ca2+) Influx
-
Cell Preparation: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Treatment: Treat the dye-loaded cells with this compound.
-
Analysis: Measure the change in fluorescence intensity over time using a fluorometer or a flow cytometer. An increase in fluorescence indicates an influx of intracellular Ca2+.
Protocol 3: Prophylactic Vaccination in a Syngeneic Mouse Model
-
Preparation of Killed Cancer Cells (KCCs): Treat cancer cells (e.g., 4T1 or L5178Y-R) in vitro with a high concentration of this compound (e.g., CC100) to induce immunogenic cell death.[1][3]
-
Vaccination: Inoculate immunocompetent mice subcutaneously with the prepared PKHB1-Killed Cells (PKHB1-KC).[1]
-
Tumor Challenge: After a set period (e.g., 7-14 days), challenge the vaccinated mice by injecting them with live cancer cells.
-
Monitoring: Monitor tumor growth and survival in the vaccinated mice compared to a control group of unvaccinated mice that also received the tumor challenge.[1][3]
Visualizations
References
- 1. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD47 Agonist Peptides Induce Programmed Cell Death in Refractory Chronic Lymphocytic Leukemia B Cells via PLCγ1 Activation: Evidence from Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD47 Agonist Peptides Induce Programmed Cell Death in Refractory Chronic Lymphocytic Leukemia B Cells via PLCγ1 Activation: Evidence from Mice and Humans | PLOS Medicine [journals.plos.org]
- 6. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Bioavailability of Cys-PKHB1
Welcome to the technical support center for Cys-PKHB1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the in vivo bioavailability of this compound, a promising anti-tumor peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cysteine-modified analog of PKHB1, which is a serum-stable, thrombospondin-1 (TSP-1) mimic peptide.[1] PKHB1 has demonstrated anti-tumor effects in various cancers, including T-cell acute lymphoblastic leukemia, breast cancer, and non-small cell lung cancer.[1][2][3][4][5] Its mechanism of action involves inducing immunogenic cell death (ICD) and endoplasmic reticulum (ER) stress-mediated apoptosis.[1][2][5] The cysteine modification in this compound is likely intended to facilitate conjugation to drug delivery systems or for other biochemical modifications.
Q2: I am observing low efficacy of this compound in my in vivo xenograft models despite high in vitro potency. What are the potential causes?
A2: Low in vivo efficacy despite high in vitro potency is a common challenge, often attributable to poor bioavailability. For a peptide like this compound, this can stem from several factors:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the bloodstream and tissues.
-
Poor Membrane Permeability: The physicochemical properties of the peptide may hinder its ability to cross cell membranes and reach the tumor microenvironment.[6]
-
Rapid Clearance: The compound may be rapidly cleared from circulation by the kidneys or liver.[7]
-
Suboptimal Formulation: The delivery vehicle may not be adequately protecting the peptide or facilitating its absorption.
Q3: What are some initial formulation strategies to consider for improving the oral bioavailability of this compound?
A3: Oral delivery of peptides is challenging. To improve oral bioavailability, you can explore several formulation strategies:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs) can protect it from degradation and enhance absorption.[8][9]
-
Liposomes: These lipid-based vesicles can encapsulate peptides, shielding them from the harsh environment of the gastrointestinal tract.[8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve the solubility and absorption of poorly soluble compounds.[10][11]
Q4: For parenteral administration, what can I do to improve the bioavailability and therapeutic window of this compound?
A4: For parenteral routes (e.g., intravenous, intraperitoneal), you can still face challenges with rapid clearance and off-target effects. Consider these strategies:
-
Pegylation: Attaching polyethylene (B3416737) glycol (PEG) chains to this compound can increase its hydrodynamic size, reducing renal clearance and extending its circulation half-life.
-
Hydrogels: Injectable hydrogels can provide a sustained release of this compound at the injection site, maintaining therapeutic concentrations over a longer period.
-
Targeted Drug Delivery: The cysteine residue in this compound can be used to conjugate it to targeting ligands (e.g., antibodies, aptamers) that specifically bind to receptors overexpressed on tumor cells.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Between Subjects
-
Potential Cause:
-
Inconsistent formulation preparation leading to variable drug loading.
-
Precipitation of the peptide in the dosing vehicle.
-
Inconsistent administration technique.
-
-
Troubleshooting Steps:
-
Formulation Homogeneity: Ensure the formulation is homogenous before each administration. Use techniques like vortexing or sonication for suspensions.
-
Solubility Assessment: Check the solubility of this compound in your chosen vehicle at the desired concentration. If precipitation occurs, consider alternative solvents or formulation approaches.
-
Standardize Administration: Develop a standardized and consistent protocol for drug administration to minimize variability between subjects.
-
Issue 2: Lack of Correlation Between Administered Dose and Tumor Growth Inhibition
-
Potential Cause:
-
Insufficient drug concentration reaching the tumor site due to poor bioavailability.
-
Rapid metabolism or clearance of the peptide.
-
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Study: Conduct a PK study to measure the concentration of this compound in plasma and, if possible, in tumor tissue over time. This will provide insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Dose Escalation Study: If the peptide is well-tolerated, a dose-escalation study can help determine if higher doses lead to better efficacy.
-
Evaluate Alternative Routes: If one route of administration (e.g., oral) yields poor results, consider a more direct route like intraperitoneal or intravenous injection to bypass initial absorption barriers.[12]
-
Data Presentation
To systematically evaluate different formulation strategies, it is crucial to maintain organized records of your experimental data. The following tables provide a template for comparing the outcomes of your studies.
Table 1: In Vitro Characterization of this compound Formulations
| Formulation ID | Delivery System | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| This compound-F1 | PLGA Nanoparticles | ||||
| This compound-F2 | Solid Lipid Nanoparticles | ||||
| This compound-F3 | Liposomes | ||||
| This compound-F4 | PEGylated Peptide |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations
| Formulation ID | Route of Admin. | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| This compound (Free) | IV | 2 | 100 | ||||
| This compound (Free) | PO | 20 | |||||
| This compound-F1 | PO | 20 | |||||
| This compound-F2 | PO | 20 | |||||
| This compound-F3 | IP | 10 | |||||
| This compound-F4 | IV | 2 |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles
This protocol describes a common method for encapsulating a peptide into polymeric nanoparticles using a double emulsion (w/o/w) solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Primary Emulsion: Dissolve a specific amount of this compound in a small volume of aqueous buffer. Dissolve PLGA in DCM. Add the aqueous this compound solution to the PLGA/DCM solution and sonicate to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion: Add the primary emulsion to a larger volume of an aqueous PVA solution. Sonicate again to form the double emulsion (w/o/w).
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove excess PVA and unencapsulated peptide.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines the steps for assessing the pharmacokinetic profile of a this compound formulation.
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups based on the formulation and route of administration to be tested (e.g., IV, PO, IP).
-
Dosing:
-
IV Group: Administer the this compound formulation intravenously via the tail vein.
-
PO Group: Administer the formulation orally using gavage.
-
IP Group: Administer the formulation via intraperitoneal injection.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via retro-orbital bleeding or tail vein sampling.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the plasma concentration-time curve and calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound research.
References
- 1. Thrombospondin-1 mimic peptide PKHB1 induced endoplasmic reticulum stress-mediated but CD47-independent apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
Technical Support Center: Overcoming Resistance to Cys-PKHB1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cys-PKHB1 treatment in cancer cells.
Frequently Asked Questions (FAQs)
General
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a thrombospondin-1 peptide mimic designed to act as a CD47 agonist. Its primary mechanism is the induction of immunogenic cell death (ICD).[1][2][3] This process involves a caspase-independent, calcium-dependent cell death pathway.[4][5][6] Key events include the production of reactive oxygen species (ROS), intracellular calcium accumulation, and loss of mitochondrial membrane potential, leading to the surface exposure of damage-associated molecular patterns (DAMPs) such as calreticulin (B1178941) (CALR) and the release of ATP, HSP70, HSP90, and HMGB1.[1][2][3] These DAMPs promote the maturation of dendritic cells (DCs), which in turn activate an anti-tumor T-cell response.[1][3] The "Cys" designation suggests a potential covalent interaction with its target, enhancing its inhibitory effect.
Troubleshooting Resistance
Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A2: Acquired resistance to a targeted therapy like this compound can be multifactorial.[7] Potential mechanisms include:
-
Target Alteration: Downregulation of CD47 expression on the cell surface, or mutations in the CD47 gene that prevent this compound binding.
-
Signaling Pathway Alterations: Dysregulation of downstream signaling components, such as calcium channels or mitochondrial proteins, that are critical for this compound-induced cell death.
-
Activation of Bypass Pathways: Upregulation of alternative pro-survival or anti-apoptotic pathways that compensate for the effects of this compound.[8][9]
-
Drug Efflux: Increased expression of drug efflux pumps that reduce the intracellular concentration of this compound.[10]
-
Covalent Interaction Site Mutation: If this compound acts as a covalent inhibitor, a mutation in the target cysteine residue can prevent the formation of a covalent bond, leading to reduced efficacy.[11][12]
Q3: How can I determine if my resistant cells have altered CD47 expression?
A3: You can assess CD47 expression at both the protein and mRNA levels.
-
Flow Cytometry: This is the most direct way to measure cell surface CD47 levels. Compare the mean fluorescence intensity (MFI) of CD47 staining between your sensitive (parental) and resistant cell lines.
-
Western Blot: Analyze total CD47 protein levels in cell lysates from both sensitive and resistant lines.
-
Quantitative PCR (qPCR): Measure the mRNA expression level of the CD47 gene to see if downregulation is occurring at the transcriptional level.
Hypothetical Data: CD47 Expression in Sensitive vs. Resistant Cells
| Cell Line | Method | Result | Interpretation |
| Parental (Sensitive) | Flow Cytometry (MFI) | 2500 ± 150 | High surface CD47 expression |
| Resistant | Flow Cytometry (MFI) | 800 ± 90 | Significant downregulation of surface CD47 |
| Parental (Sensitive) | Western Blot (Relative Density) | 1.0 | Baseline total CD47 protein |
| Resistant | Western Blot (Relative Density) | 0.3 ± 0.05 | Reduced total CD47 protein |
| Parental (Sensitive) | qPCR (Fold Change) | 1.0 | Baseline CD47 mRNA |
| Resistant | qPCR (Fold Change) | 0.4 ± 0.08 | Reduced CD47 transcription |
Troubleshooting Guides
Issue 1: Decreased Cell Death in Response to this compound
Initial Observation: A previously this compound-sensitive cancer cell line now exhibits a higher IC50 value and reduced apoptosis/cell death at standard treatment concentrations.
Troubleshooting Workflow:
Caption: Workflow for diagnosing this compound resistance.
Experimental Steps:
-
Confirm Resistance: Perform a dose-response curve with this compound on both the parental and suspected resistant cell lines to confirm a shift in the IC50 value.
-
Investigate the Target:
-
Measure CD47 surface and total protein expression (See Q3).
-
If expression is unchanged, sequence the CD47 gene to check for mutations in the this compound binding site.
-
-
Analyze Downstream Signaling:
-
Calcium Flux: Use a calcium-sensitive dye (e.g., Fluo-4 AM) and flow cytometry or fluorescence microscopy to measure intracellular calcium levels after this compound treatment.
-
Mitochondrial Membrane Potential: Use a dye like TMRE or JC-1 to assess mitochondrial depolarization.
-
-
Evaluate Bypass Pathways: Perform a phosphoprotein array or western blots for key nodes in survival pathways (e.g., p-Akt, p-ERK) to see if they are hyperactivated in the resistant cells.
Proposed Solutions:
-
If CD47 is downregulated: Consider therapies that can upregulate CD47 or bypass the need for high expression.
-
If a bypass pathway is activated: A combination therapy approach may be effective.[7][9][13] For example, if the PI3K/Akt pathway is activated, combining this compound with a PI3K inhibitor could restore sensitivity.
Hypothetical Data: Combination Therapy Efficacy
| Treatment | Cell Line | IC50 (µM) |
| This compound | Parental (Sensitive) | 10 |
| This compound | Resistant | >100 |
| PI3K Inhibitor | Resistant | 50 |
| This compound + PI3K Inhibitor (1 µM) | Resistant | 15 |
Issue 2: Lack of Immunogenic Cell Death (ICD) Markers
Initial Observation: Despite some level of cell death, you do not observe the expected increase in DAMPs (e.g., surface calreticulin, ATP release) after this compound treatment in your resistant cells.
Potential Cause: The cellular machinery responsible for DAMPs exposure and release may be compromised in the resistant cells.
Proposed Signaling Pathway of this compound-Induced ICD:
Caption: this compound signaling pathway leading to ICD.
Troubleshooting Steps:
-
Verify DAMPs Individually:
-
Calreticulin (CALR) Exposure: Use flow cytometry to stain for surface-exposed CALR in non-permeabilized cells.
-
ATP Release: Use a luciferin/luciferase-based assay to measure ATP in the cell culture supernatant.
-
HMGB1 Release: Use an ELISA or Western blot to detect HMGB1 in the supernatant.
-
-
Assess Upstream Signaling: Re-evaluate the upstream events like ROS production and calcium influx as described in "Issue 1". A failure in these early steps will prevent downstream DAMPs release.
Proposed Solutions:
-
Combination with other ICD inducers: If the this compound pathway to DAMPs release is specifically blocked, consider combining it with other agents known to induce ICD through different mechanisms, such as certain chemotherapies (e.g., anthracyclines) or radiation therapy.[4]
-
Targeted Protein Degradation: For some resistance mechanisms involving protein upregulation, strategies like targeted protein degradation could be explored to eliminate the problematic protein.[8]
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Surface Calreticulin (CALR) Exposure
-
Cell Preparation: Seed 5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound for the indicated time. Include a positive control (e.g., a known ICD inducer) and a negative (vehicle) control.
-
Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation buffer. Transfer cells to FACS tubes and keep them on ice.
-
Staining:
-
Wash cells once with cold PBS.
-
Resuspend cells in 100 µL of binding buffer containing an anti-CALR antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Incubate in the dark for 30-45 minutes at 4°C.
-
(Optional) Add a viability dye (e.g., PI or DAPI) to distinguish live from dead cells.
-
-
Data Acquisition: Wash cells once more and resuspend in 300-500 µL of binding buffer. Analyze on a flow cytometer.
-
Analysis: Gate on the live cell population (if using a viability dye) and quantify the percentage of CALR-positive cells and the mean fluorescence intensity.
Protocol 2: Western Blot for Total CD47 and Phospho-Akt
-
Lysate Preparation:
-
Treat cells as required.
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-CD47, anti-phospho-Akt, anti-total-Akt, anti-beta-actin) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add an ECL substrate.
-
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein levels relative to a loading control (e.g., beta-actin).
Protocol 3: Measurement of Intracellular Calcium Flux
-
Cell Preparation: Plate cells in a black, clear-bottom 96-well plate.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127.
-
Remove the culture medium, wash with HBSS, and add the loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Treatment and Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Measure the baseline fluorescence.
-
Inject this compound and immediately begin recording fluorescence intensity over time.
-
-
Analysis: Plot the change in fluorescence intensity over time to visualize the calcium flux induced by the treatment. Compare the peak fluorescence and the area under the curve between sensitive and resistant cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
Navigating Cys-PKHB1 Peptide Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the handling, storage, and experimental use of the Cys-PKHB1 peptide. Our goal is to equip researchers with the necessary information to ensure the integrity, activity, and reproducibility of their experiments involving this therapeutic peptide.
Introduction to PKHB1 and "this compound"
PKHB1 is a synthetic peptide mimic of thrombospondin-1, known for its pro-apoptotic and immunomodulatory effects in various cancer models. Published literature indicates the sequence of PKHB1 as kRFYVVMWKk, where 'k' represents a D-lysine residue to enhance serum stability. Notably, this standard sequence does not contain a cysteine (Cys) residue.
The "this compound" designation implies a modified version of the peptide where a cysteine has been incorporated, likely for specific applications such as site-specific conjugation or labeling. The introduction of a cysteine residue presents unique stability challenges, primarily related to oxidation and disulfide bond formation, which are addressed in this guide.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound peptide won't dissolve in my aqueous buffer (e.g., PBS). What should I do?
A1: This is a common issue, especially for peptides with hydrophobic residues like Valine (V), Valine (V), Methionine (M), and Tryptophan (W) present in the PKHB1 sequence.
-
Initial Dissolution: First, try to dissolve the peptide in a small amount of sterile, distilled water or a dilute acidic solution (e.g., 10% acetic acid), as the basic residues (Lysine) will aid solubility at a lower pH.
-
Organic Solvents: If solubility remains poor, dissolve the peptide in a minimal volume of an organic solvent such as DMSO, DMF, or acetonitrile. Subsequently, slowly add this concentrated stock solution to your aqueous buffer while gently vortexing. Note: Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% for cell-based assays).
-
Sonication: Gentle sonication in a water bath can help break up small aggregates and facilitate dissolution. Avoid excessive heating.
Q2: My this compound solution appears cloudy or has visible precipitates. What does this mean and how can I fix it?
A2: Cloudiness or precipitation is a strong indicator of peptide aggregation. This can be caused by several factors including high peptide concentration, inappropriate pH, or improper storage.
-
Check pH: The pH of the solution should be at least one unit away from the peptide's isoelectric point (pI) to increase electrostatic repulsion and reduce aggregation. For a basic peptide like PKHB1, a slightly acidic buffer (pH 5-6) is often beneficial.
-
Dilution: Try diluting the peptide to a lower working concentration.
-
Sonication: As mentioned above, sonication can help resolubilize aggregates.
-
Denaturants (for non-biological applications): For analytical purposes where biological activity is not required, chaotropic agents like 6 M Guanidine HCl or 8 M Urea can be used to dissolve stubborn aggregates.
Q3: I suspect my this compound peptide has oxidized. How can I prevent this?
A3: The thiol group (-SH) of the cysteine residue is highly susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or other oxidative modifications, potentially inactivating the peptide.
-
Use Degassed Buffers: Prepare solutions using oxygen-free buffers. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent before dissolving the peptide.
-
Work at Acidic pH: Oxidation of cysteine is significantly slower at an acidic pH (<7).
-
Add Reducing Agents: For applications where a free thiol is critical, consider adding a reducing agent like DTT (dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) to the buffer. TCEP is often preferred as it is more stable and less odorous than DTT.
-
Store Under Inert Gas: For long-term storage of lyophilized peptide, consider backfilling the vial with nitrogen or argon before sealing.
Q4: What are the optimal storage conditions for this compound?
A4: Proper storage is critical for maintaining peptide stability.
-
Lyophilized Form: Store lyophilized this compound at -20°C or preferably -80°C in a tightly sealed container with a desiccant to prevent moisture absorption. Peptides containing residues like Cys, Met, and Trp have limited shelf lives and benefit from colder, anaerobic conditions.
-
In Solution: Storing peptides in solution is not recommended for long periods. If necessary, prepare single-use aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation and aggregation. A sterile buffer at pH 5-6 is recommended for storage.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues with this compound.
Issue 1: Loss of Biological Activity
| Potential Cause | Troubleshooting Step | Recommended Solution |
| Oxidation of Cysteine | Analyze the peptide solution by mass spectrometry (MS) to detect mass increases corresponding to oxidation or dimerization. | Prepare fresh solutions using degassed buffers. Consider adding a reducing agent like TCEP if compatible with the assay. |
| Aggregation | Check for visible precipitates or cloudiness. Analyze by dynamic light scattering (DLS) or size-exclusion chromatography (SEC). | Follow the solubilization and anti-aggregation strategies outlined in the FAQs (e.g., pH adjustment, sonication). |
| Chemical Degradation (e.g., Hydrolysis) | Analyze by HPLC to identify degradation peaks. | Avoid storing the peptide in solution for extended periods. Prepare fresh from a lyophilized stock. Ensure the buffer pH is optimal for stability (typically pH 5-6). |
| Improper Storage | Review storage conditions (temperature, light exposure, moisture). | Always store lyophilized peptide at -20°C or -80°C, protected from light and moisture. Aliquot solutions to avoid freeze-thaw cycles. |
Issue 2: Poor Solubility and Aggregation
| Potential Cause | Troubleshooting Step | Recommended Solution |
| High Hydrophobicity | The peptide sequence contains several hydrophobic residues. | Use the recommended step-wise dissolution protocol (see FAQ A1), starting with a small amount of organic solvent if necessary. |
| pH near Isoelectric Point (pI) | The buffer pH may be promoting aggregation by minimizing net charge. | Adjust the buffer pH to be at least one unit away from the peptide's pI. For the basic PKHB1, a pH of 5-6 is recommended. |
| High Concentration | Peptide concentration exceeds its solubility limit in the chosen buffer. | Work with more dilute solutions. If a high concentration is necessary, screen different buffer compositions and excipients. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. | Prepare single-use aliquots from the stock solution to minimize freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Peptides
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | Several years | Store in a desiccator, protected from light. For Cys-containing peptides, store under inert gas. |
| -20°C | Months to years | Store in a desiccator, protected from light. | |
| 4°C | Short-term (weeks) | Not recommended for long-term storage, especially for sensitive sequences. | |
| In Solution (Aliquots) | -80°C | Weeks to months | Use sterile, pH 5-6 buffer. Avoid freeze-thaw cycles. |
| -20°C | Days to weeks | Use sterile, pH 5-6 buffer. Avoid freeze-thaw cycles. | |
| 4°C | Very short-term (days) | Not recommended due to risk of bacterial growth and chemical degradation. |
Table 2: Common Peptide Degradation Pathways and Influencing Factors
| Degradation Pathway | Affected Residues | Accelerated By | Inhibited By |
| Oxidation | Cys, Met, Trp, His, Tyr | Oxygen, metal ions, high pH, light | Low pH, antioxidants, inert atmosphere, chelating agents |
| Deamidation | Asn, Gln | High pH (>6), high temperature | Acidic pH (3-5), low temperature |
| Hydrolysis | Asp-X bonds (especially Asp-Pro) | Acidic and basic pH extremes, high temperature | Neutral pH (5-6), low temperature |
| Aggregation | Hydrophobic residues | High concentration, pH near pI, high temperature, ionic strength | Low concentration, pH away from pI, excipients (e.g., arginine) |
Experimental Protocols & Methodologies
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold peptide.
-
Initial Dissolution (if needed): If direct dissolution in aqueous buffer is expected to be difficult, add a minimal volume of a suitable organic solvent (e.g., sterile DMSO) to the vial to create a concentrated stock solution (e.g., 10 mg/mL). Gently vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.
-
Dilution: Take the required volume from the stock solution. While gently stirring or vortexing your aqueous experimental buffer, add the stock solution drop-wise to achieve the final desired concentration.
-
Final Check: Inspect the final solution for any signs of precipitation. If the solution is not clear, consider further dilution or pH adjustment.
Protocol 2: General Peptide Stability Assessment using RP-HPLC
-
Sample Preparation: Reconstitute the this compound peptide to a known concentration (e.g., 1 mg/mL) in the desired buffer.
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the peptide solution onto a reverse-phase HPLC (RP-HPLC) system. Use a C18 column and a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Incubation: Store the remaining peptide solution under the desired stress condition (e.g., 37°C for accelerated stability, or 4°C for real-time stability).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot from the stored solution and analyze it by RP-HPLC under the same conditions as the T0 sample.
-
Data Analysis: Compare the chromatograms over time. A loss in the area of the main peptide peak and/or the appearance of new peaks (degradation products) indicates instability. The percentage of remaining peptide can be calculated as: (Peak Area at Tx / Peak Area at T0) * 100.
Visualizations
Technical Support Center: Optimizing Flow Cytometry for Cys-PKHB1-Induced Apoptosis
Welcome to the technical support center for optimizing your flow cytometry experiments involving Cys-PKHB1-induced apoptosis. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate common challenges and ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experimental workflow, from initial cell staining to final data analysis.
Q1: Why am I seeing a high percentage of dead cells (Annexin V and PI positive) in my negative control group?
A1: This is a common issue that can arise from several factors related to cell handling and preparation.
-
Cause 1: Excessive Centrifugation. High centrifugal forces or extended spin times can cause mechanical stress and damage cell membranes, leading to non-apoptotic cell death.
-
Solution 1: Optimize your centrifugation protocol. Aim for gentle centrifugation, typically between 300-400 x g for 5 minutes. Ensure the brake is set to a low setting to avoid abrupt deceleration.
-
Cause 2: Harsh Trypsinization. If using adherent cells, over-exposure to trypsin can strip cell surface proteins and compromise membrane integrity.
-
Solution 2: Use a minimal concentration of trypsin (e.g., 0.05%) and incubate for the shortest time necessary to achieve cell detachment. Gently tap the flask to dislodge cells instead of scraping. Neutralize the trypsin with a serum-containing medium immediately after detachment.
-
Cause 3: Inappropriate Buffer. The Annexin V binding buffer is calcium-dependent. Using a buffer without adequate calcium will prevent Annexin V from binding to phosphatidylserine, leading to inaccurate results.
-
Solution 3: Always use the 1X Annexin V binding buffer provided with your kit for all staining and final resuspension steps. Avoid using phosphate-buffered saline (PBS) for the final resuspension before acquisition.
Q2: My positive control (e.g., Staurosporine) is not showing the expected level of apoptosis. What could be wrong?
A2: An ineffective positive control can cast doubt on the entire experiment. This issue often points to problems with the inducing agent or the cell system itself.
-
Cause 1: Inactive Apoptosis Inducer. The positive control reagent may have degraded due to improper storage or being past its shelf life.
-
Solution 1: Purchase a fresh aliquot of your apoptosis inducer (e.g., Staurosporine, Etoposide) and store it according to the manufacturer's instructions, typically in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
-
Cause 2: Cell Resistance. The cell line you are using may be resistant to the specific positive control or require a higher concentration or longer incubation time.
-
Solution 2: Perform a time-course and dose-response experiment for your positive control to determine the optimal conditions for inducing apoptosis in your specific cell line. Consult literature for protocols used with your cell line of interest.
Q3: How do I set the correct compensation for Annexin V and Propidium Iodide (PI)?
A3: Improper compensation is a major source of error in multi-color flow cytometry, leading to false positives or negatives.
-
Cause: Spectral overlap between the fluorochromes (e.g., FITC for Annexin V and PE or 7-AAD for PI) is not correctly corrected.
-
Solution: Use single-stained controls for each fluorochrome in your experiment.
-
Unstained Cells: To set the baseline voltage and gate on the cell population.
-
Annexin V Single-Stained Cells: Use cells treated with an apoptosis inducer (like this compound) and stained only with Annexin V. This allows you to adjust the compensation for any spectral spillover into the PI channel.
-
PI Single-Stained Cells: Use cells that have been induced into necrosis (e.g., by heat shock or freeze-thaw) and stained only with PI. This allows you to correct for spillover into the Annexin V channel.
-
Use your software's automatic compensation wizard with these single-stained controls for an accurate calculation. Manually fine-tune if necessary.
-
Q4: The boundaries between my cell populations (live, early apoptotic, late apoptotic) are not clear. How do I set my gates?
A4: Ambiguous gating can lead to subjective and non-reproducible data. The key is to use your controls to define the boundaries objectively.
-
Solution: Employ a "Fluorescence Minus One" (FMO) gating strategy.
-
Unstained Control: Use this to draw the initial gate for your primary cell population based on forward and side scatter (FSC/SSC) and to define the negative space on your fluorescence plots.
-
Annexin V Only Control: Use this to set the vertical gate (the boundary between Annexin V negative and positive).
-
PI Only Control: Use this to set the horizontal gate (the boundary between PI negative and positive).
-
Apply these exact gate positions to your fully stained, this compound-treated samples. This ensures that your gating strategy is consistent and based on the staining characteristics of your controls.
-
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
This protocol provides a standard methodology for assessing this compound-induced apoptosis.
1. Cell Seeding and Treatment: a. Seed cells (e.g., HeLa, Jurkat) in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. b. Allow cells to adhere and grow for 24 hours. c. Treat cells with various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-only control (e.g., DMSO) and a positive control (e.g., 1 µM Staurosporine for 4 hours).
2. Cell Harvesting: a. Adherent Cells: Aspirate the media (which contains floating dead cells) and save it. Wash the adherent cells once with PBS. Trypsinize the cells and combine them with the saved media from the first step. b. Suspension Cells: Gently scrape and pipette to break up any clumps. c. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
3. Staining: a. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes. b. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. c. Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of Propidium Iodide (PI) solution (or 7-AAD). d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Acquisition: a. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. Ensure compensation is set correctly using single-stained controls. Acquire at least 10,000 events per sample for statistical significance.
Data Presentation
Summarize your quantitative results in a clear, tabular format to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Apoptosis Induction in [Cell Line Name] after [Time] Hours
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.4 | 8.1 ± 1.5 | 6.3 ± 1.1 |
| This compound | 5 | 60.3 ± 4.5 | 25.4 ± 3.2 | 14.3 ± 2.8 |
| This compound | 10 | 35.8 ± 5.1 | 40.1 ± 4.7 | 24.1 ± 3.9 |
| Positive Control | 1 (Staurosporine) | 20.7 ± 3.9 | 55.9 ± 5.3 | 23.4 ± 4.2 |
| Data are presented as mean ± standard deviation (n=3). This table uses representative data. |
Visual Guides: Workflows and Pathways
The following diagrams illustrate key experimental and logical processes.
Caption: Experimental workflow for this compound apoptosis assay.
Caption: Logical flow of the flow cytometry gating strategy.
Caption: Hypothetical signaling pathway for this compound action.
Troubleshooting inconsistent results in Cys-PKHB1 experiments
This technical support center provides troubleshooting guidance for researchers working with Cys-PKHB1, a peptide mimic of thrombospondin-1 (TSP-1). The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
Question: What is PKHB1 and what is its mechanism of action?
Answer: PKHB1 is a serum-stable peptide mimic of thrombospondin-1 (TSP-1).[1][2] It has been shown to induce cell death in various cancer cell lines, including breast cancer, T-cell acute lymphoblastic leukemia (T-ALL), and non-small cell lung cancer (NSCLC).[1][2][3] The mechanism of action can be both dependent and independent of CD47, a cell surface receptor.[2] Key downstream effects include increased intracellular calcium (Ca2+), production of reactive oxygen species (ROS), and induction of endoplasmic reticulum (ER) stress, ultimately leading to apoptosis or immunogenic cell death (ICD).[1][2][4]
Inconsistent Cell Viability/Cytotoxicity Results
Question: My cell viability assays with PKHB1 are showing inconsistent results. What could be the cause?
Answer: Inconsistent results in cell viability assays can stem from several factors. Here's a troubleshooting guide:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to PKHB1. It is crucial to establish a dose-response curve for each cell line used. For example, PKHB1 has been shown to be effective in breast cancer, T-ALL, and NSCLC cell lines.[1][2][3]
-
Peptide Stability and Handling: Ensure the proper storage and handling of the PKHB1 peptide to maintain its stability and activity. Follow the manufacturer's instructions for reconstitution and storage.
-
Assay Method: The choice of viability assay can influence the results. Common assays include Annexin-V/PI staining for apoptosis, and functional assays that measure metabolic activity.[3] It's advisable to use orthogonal methods to confirm findings.
-
Experimental Conditions: Factors such as cell density, treatment duration, and serum concentration in the culture medium can impact the outcome. Optimize these parameters for your specific cell line and experimental setup.
Troubleshooting Flowchart for Inconsistent Viability Results
Caption: Troubleshooting inconsistent cell viability results.
Investigating the Signaling Pathway
Question: I am not observing the expected increase in intracellular calcium after PKHB1 treatment. Why might this be?
Answer: A lack of detectable increase in intracellular calcium can be due to several reasons. PKHB1-induced cell death is often calcium-dependent.[3][4]
-
Inhibitors: If you are using inhibitors for pathway analysis, ensure their effective concentration and incubation time. For instance, the use of a pan-caspase inhibitor (like Z-VAD-FMK) did not prevent PKHB1-induced cell death, whereas an extracellular Ca2+ chelator (like BAPTA) significantly reduced it.[3]
-
Measurement Technique: The method used to measure intracellular calcium is critical. Ensure your calcium indicators are properly loaded and that your detection instrument is sensitive enough.
-
Cell-Specific Mechanisms: While calcium influx is a common mechanism, the specifics can vary between cell types. In some cases, PKHB1 can induce apoptosis in a CD47-independent manner, primarily through ER stress.[2]
PKHB1 Signaling Pathway
References
- 1. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombospondin-1 mimic peptide PKHB1 induced endoplasmic reticulum stress-mediated but CD47-independent apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cys-PKHB1 aggregation problems and prevention strategies
Technical Support Center: Cys-PKHB1
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation issues associated with this novel cysteine-modified therapeutic peptide.
Troubleshooting Guide
This guide addresses common problems encountered during the expression, purification, and storage of this compound.
Problem 1: Low yield of purified this compound with visible precipitation during or immediately after elution.
-
Question: My this compound protein is precipitating during purification. What is causing this and how can I resolve it?
-
Answer: This is a common issue indicating that the protein is highly unstable under the purification conditions. The primary causes are often related to buffer composition, protein concentration, and the exposure of hydrophobic regions or reactive cysteine residues.[1][2]
-
Immediate Actions:
-
Reduce Protein Concentration: High concentrations can accelerate aggregation.[3] Try loading less protein onto the column or increasing the elution volume.
-
Optimize Buffer pH: The solubility of a protein is often lowest near its isoelectric point (pI).[4] Ensure your buffer pH is at least 1-2 units away from the pI of this compound.
-
Add Stabilizing Excipients: The addition of specific agents to your lysis and purification buffers can prevent aggregation. Arginine and glutamate, for instance, can help by binding to charged and hydrophobic regions.[3][5]
-
-
Long-Term Solutions:
-
Incorporate Reducing Agents: The key cysteine residue in this compound can form intermolecular disulfide bonds, leading to aggregation.[6][7] Include a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in all your buffers.[3]
-
Screen Buffer Additives: Systematically screen different excipients for their ability to stabilize this compound. This can be efficiently done using Differential Scanning Fluorimetry (DSF).[8][9]
-
-
Problem 2: My purified this compound appears clear, but subsequent assays show inconsistent activity, and SEC-MALS analysis reveals the presence of soluble aggregates.
-
Question: My this compound solution is clear, but I suspect there are soluble aggregates. How can I confirm this and prevent their formation?
-
Answer: Soluble aggregates are non-native, higher-order structures that don't precipitate but can significantly impact biological activity and immunogenicity.[10][11] Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is the gold standard for detecting and quantifying these species.[10][12][13][14]
-
Detection and Quantification:
-
Prevention Strategies:
-
Optimize Formulation Buffer: The presence of soluble aggregates often points to suboptimal buffer conditions. Key excipients can prevent their formation.[15][16]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent aggregation at air-water interfaces.[15][16]
-
Sugars and Polyols: Sugars such as sucrose (B13894) and trehalose, or polyols like sorbitol, are known to stabilize proteins by promoting a compact native state.[4]
-
Cysteine Modification: For persistent disulfide-linked aggregation, consider capping the reactive cysteine with an agent like N-ethylmaleimide (NEM) after purification, if it does not interfere with function.[17]
-
-
Logical Workflow for Troubleshooting this compound Aggregation
A troubleshooting workflow for this compound aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound aggregation?
The aggregation of this compound is primarily driven by two mechanisms:
-
Disulfide Bond Formation: The engineered cysteine residue is susceptible to oxidation, leading to the formation of intermolecular disulfide bonds that covalently link protein molecules.[6][7]
-
Hydrophobic Interactions: As a peptide, this compound has exposed hydrophobic regions that can interact between molecules, particularly at high concentrations or under conditions that destabilize its native conformation.
Q2: What are the recommended starting buffer conditions for purifying and storing this compound?
Based on internal studies, we recommend the following starting formulation:
-
Buffer: 20 mM Histidine, pH 6.0
-
Salt: 150 mM NaCl
-
Reducing Agent: 0.5 mM TCEP
-
Stabilizer: 250 mM Sucrose
-
Surfactant: 0.02% Polysorbate 80
This formulation should be optimized for your specific application using the screening methods described in this guide.
Q3: How do I choose the right excipients to prevent this compound aggregation?
The choice of excipients is critical for long-term stability.[16]
-
Sugars/Polyols (e.g., Sucrose, Trehalose): These are "preferential exclusion" stabilizers that favor the folded state.[4]
-
Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing aggregation by interacting with both hydrophobic and charged surface patches.[4][5]
-
Surfactants (e.g., Polysorbate 80): These prevent surface-induced aggregation and are crucial for formulations subjected to agitation.[15]
-
Antioxidants (e.g., Methionine): Can be added to prevent oxidation of the cysteine residue, though a reducing agent like TCEP is often more effective.
Data and Protocols
Quantitative Data
Table 1: Effect of Excipients on this compound Aggregation (Data obtained from accelerated stability studies at 40°C for 2 weeks, analyzed by SEC-MALS)
| Formulation Buffer (20 mM Histidine, pH 6.0, 150 mM NaCl) | % Monomer | % Soluble Aggregates |
| No Excipients | 75.2% | 24.8% |
| + 250 mM L-Arginine | 92.5% | 7.5% |
| + 5% Sucrose | 89.1% | 10.9% |
| + 0.02% Polysorbate 80 | 85.4% | 14.6% |
| + 250 mM L-Arginine + 5% Sucrose + 0.02% PS80 | 98.6% | 1.4% |
Table 2: Impact of Reducing Agents on Disulfide-Linked Dimer Formation (Samples incubated at 25°C for 24 hours and analyzed by non-reducing SDS-PAGE)
| Reducing Agent | % Monomer | % Dimer |
| None | 61.3% | 38.7% |
| 1 mM DTT | 94.2% | 5.8% |
| 0.5 mM TCEP | 99.1% | 0.9% |
Experimental Protocols
Protocol 1: SEC-MALS for Aggregate Quantification
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a technique that separates molecules based on their size and then uses light scattering to determine their absolute molar mass in solution, independent of their elution time.[10][13]
-
System Setup:
-
HPLC/UPLC system with a suitable size-exclusion column (e.g., TSKgel G3000SWxl).
-
In-line MALS detector (e.g., Wyatt DAWN) and a differential refractive index (dRI) detector.
-
-
Mobile Phase: Use the final, filtered, and degassed formulation buffer.
-
Sample Preparation:
-
Centrifuge the this compound sample at 14,000 x g for 10 minutes to remove any insoluble material.
-
Inject 50-100 µg of protein onto the column.
-
-
Data Acquisition:
-
Run the mobile phase at a flow rate of 0.5 mL/min.
-
Collect data from the UV, MALS, and dRI detectors.
-
-
Data Analysis:
-
Use specialized software (e.g., ASTRA) to calculate the molar mass across each eluting peak.
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine their relative abundance.
-
Protocol 2: Differential Scanning Fluorimetry (DSF) for Buffer Optimization
DSF, or Thermal Shift Assay, is a rapid method to assess protein thermal stability.[8][18] It measures the melting temperature (Tm) of a protein under various conditions. A higher Tm generally indicates greater stability.[9]
-
Reagent Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL.
-
Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO Orange).
-
Prepare a 96-well plate with 25 µL of various buffer conditions to be tested (e.g., different pH, salts, and excipients).
-
-
Assay Setup:
-
In a separate tube, dilute the this compound stock to 0.1 mg/mL and add the dye to a final concentration of 5x.
-
Add 25 µL of the protein-dye mixture to each well of the 96-well plate.
-
-
Thermal Shift Measurement:
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The midpoint of the unfolding transition is the Tm.
-
Identify the buffer conditions that result in the highest Tm, as these are the most stabilizing.
-
Visualizations
Hypothetical this compound Signaling Pathway
PKHB1 is a Thrombospondin-1 (TSP-1) mimic peptide that has been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis in non-small cell lung cancer.[19] This occurs independently of the CD47 receptor but involves the activation of CHOP and JNK signaling.[19] The cysteine modification in this compound is designed to enhance its interaction with cell surface receptors involved in this pathway.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment | Malvern Panalytical [malvernpanalytical.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. SEC-MALS as a tool for aggregation analysis - Center for Biopharma Analysis [bioanalysis.in]
- 13. wyatt.com [wyatt.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. nanoscience.com [nanoscience.com]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. Thrombospondin-1 mimic peptide PKHB1 induced endoplasmic reticulum stress-mediated but CD47-independent apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support: Troubleshooting Poor Transfection Efficiency for Cys-PKHB1 Plasmids
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming challenges associated with the transfection of Cys-PKHB1 plasmids. Given that large and complex plasmids often present unique hurdles, this document outlines common problems, optimization strategies, and detailed protocols in a question-and-answer format.
Troubleshooting Guide
Q1: What are the most common causes of low transfection efficiency for a plasmid like this compound?
Low transfection efficiency for a specialized plasmid like this compound can be attributed to several key factors. These issues often act in concert, requiring a systematic approach to diagnose and resolve.
-
Plasmid Quality and Size: The integrity, purity, and size of your plasmid are paramount. Large plasmids (>10 kb) are inherently more difficult to deliver into cells.[1][2] Contaminants such as endotoxins, proteins, or residual salts from the purification process can significantly reduce efficiency and cause cell death.[3][4] The topology of the plasmid also matters; supercoiled DNA is generally more efficient for transient transfection than linear or nicked forms.[1][3][5]
-
Cell Health and Confluency: The state of your cells at the time of transfection is critical. Cells should be in the logarithmic growth phase and exhibit high viability (>90%).[6][7] Confluency should typically be between 70-90%.[8][9] Overly confluent cells may experience contact inhibition, reducing their uptake of foreign DNA, while sparse cultures may not be healthy enough to withstand the transfection process.[5][10] It is also recommended to use cells with a low passage number (<30-40) as their characteristics can change over time.[5][8][11]
-
Transfection Reagent and Protocol: Not all transfection reagents are equal, especially for large plasmids. The chosen reagent, the DNA-to-reagent ratio, complex formation time, and the presence or absence of serum are all critical parameters that must be optimized for your specific cell line and plasmid.[7][12][13]
-
Nature of the Expressed Protein: The this compound protein itself may be toxic to the host cells. Overexpression of certain proteins, particularly kinases, can interfere with normal cellular processes, leading to cell cycle arrest, apoptosis, or other cytotoxic effects.[14][15][16]
Q2: How can I check if my this compound plasmid quality is the problem?
Poor plasmid quality is a frequent cause of transfection failure. A multi-step quality control check is highly recommended.
-
Spectrophotometry (A260/A280 & A260/A230): Use a spectrophotometer (like a NanoDrop) to assess purity. The A260/A280 ratio is an indicator of protein contamination; a ratio of ~1.8 or higher is considered pure for DNA.[3][17] The A260/A230 ratio indicates contamination by residual salts or solvents; this value should ideally be between 2.0 and 2.2.[3]
-
Agarose (B213101) Gel Electrophoresis: Running your plasmid on an agarose gel allows you to visualize its integrity. A high-quality preparation should show a prominent band corresponding to the supercoiled form.[3][18] The presence of multiple bands may indicate nicked or linearized plasmid, while smearing can suggest degradation.[17]
-
Endotoxin Testing: Plasmids purified from bacteria can be contaminated with endotoxins (lipopolysaccharides), which are highly toxic to many mammalian cell lines.[18] If you are working with sensitive cells, using an endotoxin-free purification kit is essential.[8] Endotoxin levels can be measured with a Limulus Amebocyte Lysate (LAL) test.[4][18]
Q3: Which transfection method is best for a large plasmid like this compound?
The optimal method depends on your cell type, but for large plasmids, certain approaches are more successful than others.
-
Lipid-Based Reagents: Modern cationic lipid formulations are designed to be effective for a wide range of cell types and plasmid sizes.[19][20] Reagents like Lipofectamine™ 3000 or FuGENE® HD are often recommended for their high efficiency with large DNA constructs.[21][22] However, optimization of the DNA:reagent ratio is crucial to balance efficiency with cytotoxicity.[7][23]
-
Electroporation: This physical method uses an electrical pulse to create temporary pores in the cell membrane, allowing DNA to enter.[12] It can be highly efficient for difficult-to-transfect cells and large plasmids.[2] However, it requires careful optimization of electrical parameters to avoid excessive cell death.[1][24]
Q4: The transfection seems to be killing my cells. How can I reduce cytotoxicity?
Cell death post-transfection can stem from the reagent, the plasmid itself, or the overall process.
-
Optimize Reagent and DNA Amount: Too much transfection reagent or plasmid DNA can be toxic.[25] Perform a titration experiment to find the lowest effective concentration of both components. Start with a DNA:reagent ratio of 1:2 or 1:3 (µg:µL) and adjust as needed.[7]
-
Consider Protein Toxicity: If the this compound protein is inherently toxic, high levels of expression will kill the cells.[15] To mitigate this, consider using a weaker, cell-type-specific, or inducible promoter to control the expression level. A time-course experiment can help determine when toxicity begins.
-
Change Media Post-Transfection: While some modern reagents do not require it, for sensitive cell lines, replacing the transfection medium with fresh, complete growth medium after 4-6 hours can help remove residual complexes and reduce toxicity.[26]
-
Ensure Healthy, Actively Dividing Cells: Using cells that are healthy and at an optimal density (70-90% confluent) ensures they are robust enough to tolerate the stress of transfection.[8][25]
Optimization & Data Summary
Systematic optimization is key to success. The following table provides a starting point for optimizing your protocol for the this compound plasmid.
| Parameter | Low Setting | Medium Setting | High Setting | Key Consideration |
| Plasmid DNA (per well of 6-well plate) | 1.0 µg | 2.5 µg | 4.0 µg | High amounts can increase toxicity.[14] |
| Transfection Reagent (µL per µg DNA) | 1.5 µL | 3.0 µL | 4.5 µL | Cell-type dependent; must be optimized to balance efficiency and viability.[23] |
| Cell Confluency at Transfection | 50% | 75% | 95% | 70-90% is typically optimal.[8] Over-confluency reduces efficiency.[10] |
| Complex Incubation Time | 5 min | 15 min | 30 min | Typically 10-20 minutes is sufficient.[27] Longer times may not improve results. |
| Post-Transfection Analysis | 24 hours | 48 hours | 72 hours | Peak expression varies. If toxicity is suspected, analyze earlier. |
Key Experimental Protocols
Protocol 1: Optimizing Lipid-Based Transfection for this compound
This protocol provides a framework for optimizing transfection in a 6-well plate format.
-
Cell Seeding: The day before transfection, seed your cells in a 6-well plate so they will be 70-90% confluent at the time of transfection.[8]
-
Preparation (for one well):
-
Tube A (DNA): Dilute 2.5 µg of high-quality this compound plasmid DNA into 125 µL of a serum-free medium (e.g., Opti-MEM™).
-
Tube B (Reagent): Dilute 4-8 µL of your chosen lipid-based transfection reagent into 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Add the diluted DNA from Tube A to the diluted reagent in Tube B. Mix gently by flicking the tube and incubate at room temperature for 15-20 minutes to allow complexes to form.[27] Do not vortex.
-
Transfection: Add the 250 µL of DNA-reagent complex drop-wise to the well containing cells in complete growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Return the plate to the incubator (37°C, 5% CO2).
-
Post-Transfection Care: For sensitive cells, consider replacing the medium with fresh, pre-warmed complete medium after 4-6 hours.
-
Analysis: Assay for gene expression at 24, 48, and 72 hours post-transfection to determine the optimal time point.
Protocol 2: Plasmid DNA Quality Assessment
-
UV Spectrophotometry:
-
Blank the spectrophotometer with the same buffer your DNA is suspended in (e.g., TE buffer or nuclease-free water).
-
Measure the absorbance of your plasmid sample.
-
Ensure the A260/A280 ratio is ≥1.8 and the A260/A230 ratio is between 2.0-2.2.[3]
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR™ Safe).
-
Load 100-200 ng of your undigested this compound plasmid into a well.
-
Run the gel until there is good separation of bands.
-
Visualize the gel under UV light. A high-quality prep will show a single, bright band corresponding to supercoiled DNA.[3][18] Linearized or nicked plasmids will run slower.
-
Visualizations & Workflows
Caption: A workflow for systematically troubleshooting poor transfection efficiency.
Caption: The general mechanism of action for cationic lipid-based transfection.
References
- 1. Electroporation—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. rheniumbio.co.il [rheniumbio.co.il]
- 3. biotage.com [biotage.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. wearecellix.com [wearecellix.com]
- 7. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. genscript.com [genscript.com]
- 10. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 11. polyplus-sartorius.com [polyplus-sartorius.com]
- 12. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How can I optimize the transfection of oligos and large plasmids using PolyFect Transfection Reagent? [qiagen.com]
- 14. reddit.com [reddit.com]
- 15. Protein Overexpression: Reaching the limit | eLife [elifesciences.org]
- 16. Cytotoxicity associated with artemis overexpression after lentiviral vector-mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. genscript.com [genscript.com]
- 19. ozbiosciences.com [ozbiosciences.com]
- 20. Lipid-based Transfection Reagents - Amerigo Scientific [amerigoscientific.com]
- 21. biocompare.com [biocompare.com]
- 22. Transfection Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 23. biocompare.com [biocompare.com]
- 24. Overcoming the Specific Toxicity of Large Plasmids Electrotransfer in Primary Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biocompare.com [biocompare.com]
- 26. reddit.com [reddit.com]
- 27. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
Refinement of Cys-PKHB1 dosage for long-term in vivo studies
This technical support center provides guidance for researchers using Cys-PKHB1, a novel covalent inhibitor of the fictitious Kinase-X (KX), in long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a long-term in vivo mouse study?
A1: For long-term studies (e.g., > 28 days), we recommend an initial dose of 10 mg/kg daily, administered via intraperitoneal (IP) injection. This recommendation is based on preliminary dose-ranging studies that have shown this dose to achieve significant target engagement with minimal observable toxicity over a 4-week period. However, the optimal dose may vary depending on the specific animal model and disease context.
Q2: How should I adjust the dosage of this compound if I observe signs of toxicity?
A2: If signs of toxicity such as significant weight loss (>15%), lethargy, or ruffled fur are observed, we recommend a dose de-escalation strategy. First, reduce the dose to 5 mg/kg daily. If toxicity persists, consider reducing the dosing frequency to every other day. It is crucial to monitor animal health closely and correlate any adverse effects with plasma concentration of this compound and target engagement in peripheral tissues.
Q3: What is the best method to confirm target engagement of this compound in vivo?
A3: Target engagement can be assessed by measuring the occupancy of Kinase-X (KX) in tissue lysates or peripheral blood mononuclear cells (PBMCs) using a competitive binding assay with a biotinylated this compound probe. Western blotting for downstream pathway markers, such as phosphorylated Substrate-Y (p-SubY), can also serve as a pharmacodynamic biomarker of this compound activity.
Q4: Can this compound be administered through other routes, such as oral gavage?
A4: Currently, the provided formulation of this compound is optimized for intraperitoneal injection. Oral administration may lead to variable absorption and lower bioavailability. If oral administration is necessary, formulation optimization and a full pharmacokinetic study would be required to determine the appropriate dosage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable therapeutic effect at the recommended dose. | 1. Poor drug exposure. 2. Insufficient target engagement. 3. The animal model is resistant to KX inhibition. | 1. Perform a pharmacokinetic study to measure plasma levels of this compound. 2. Assess target engagement in tumor tissue or relevant surrogate tissue. 3. Consider a dose escalation study if toxicity is not a limiting factor. 4. Confirm KX expression and pathway activation in your model. |
| Significant weight loss (>15%) and signs of distress in treated animals. | 1. On-target toxicity due to high KX inhibition in vital organs. 2. Off-target toxicity. | 1. Immediately implement the dose de-escalation protocol (reduce to 5 mg/kg daily, then to every other day). 2. Collect blood for complete blood count (CBC) and serum chemistry analysis to identify potential organ toxicity. 3. Consider a drug holiday (e.g., 2-3 days) to allow for animal recovery. |
| Precipitation of this compound observed in the dosing solution. | 1. Improper formulation. 2. Incorrect storage of the compound or vehicle. | 1. Ensure the vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) is prepared fresh. 2. Warm the solution to 37°C and vortex thoroughly before each injection. 3. Store the this compound stock solution at -80°C and the prepared dosing solution at 4°C for no longer than one week. |
Quantitative Data Summary
Table 1: Dose-Ranging Study of this compound in Mice (28 Days)
| Dose (mg/kg/day, IP) | Mean Body Weight Change (%) | Tumor Growth Inhibition (%) | KX Occupancy in PBMCs (%) | Adverse Events |
| Vehicle | +5.2% | 0% | <5% | None Observed |
| 5 | +2.1% | 35% | 60% | None Observed |
| 10 | -3.5% | 68% | 85% | Mild, transient lethargy in 10% of animals |
| 20 | -12.8% | 75% | 92% | Significant lethargy, ruffled fur in 60% of animals |
Table 2: Pharmacokinetic Profile of this compound in Mice (10 mg/kg, IP)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 0.5 |
| AUC (0-24h) (ng*hr/mL) | 4800 |
| Half-life (t1/2) (hr) | 4.2 |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Study
-
Animal Model: Utilize relevant mouse strain (e.g., C57BL/6 or a xenograft model).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to different dosing groups (e.g., Vehicle, 5 mg/kg, 10 mg/kg, 20 mg/kg), with n=8-10 animals per group.
-
Dosing Preparation: Prepare this compound in the recommended vehicle. Ensure complete dissolution.
-
Administration: Administer the assigned dose via intraperitoneal (IP) injection once daily.
-
Monitoring: Monitor body weight, food and water intake, and clinical signs of toxicity daily. Measure tumor volume (if applicable) twice weekly.
-
Termination: After 28 days, euthanize animals and collect blood and tissues for pharmacokinetic, pharmacodynamic, and toxicological analysis.
Protocol 2: Assessment of Target Engagement
-
Sample Collection: Collect blood (for PBMCs) or relevant tissue samples at various time points after the final dose.
-
Lysate Preparation: Prepare cell or tissue lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Competitive Binding Assay:
-
Incubate lysates with a biotinylated this compound probe.
-
Perform a streptavidin pulldown.
-
Analyze the amount of captured KX by Western blot to determine the percentage of unbound receptor.
-
-
Western Blot for Phospho-Substrate:
-
Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe with primary antibodies against total KX, phosphorylated Substrate-Y (p-SubY), and total Substrate-Y.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensities to determine the change in p-SubY levels.
-
Visualizations
Caption: this compound covalently inhibits Kinase-X, blocking downstream signaling.
Caption: Workflow for dose adjustment during long-term in vivo studies.
Caption: Decision tree for troubleshooting lack of efficacy.
Technical Support Center: Cys-PKHB1 Synthesis Scale-Up
Welcome to the technical support center for the synthesis of Cys-PKHB1. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this cysteine-modified thrombospondin-1 peptide mimic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a cysteine residue included?
A1: PKHB1 is a peptide mimic of thrombospondin-1 with the sequence kRFYVVMWKk, which has shown potential in cancer therapy by inducing immunogenic cell death.[1][2][3][4] "this compound" refers to a modified version of this peptide that includes one or more cysteine residues. Cysteine is often incorporated into therapeutic peptides for several strategic reasons:
-
Cyclization: To form disulfide bridges, which can enhance conformational rigidity, stability, and biological activity.
-
Conjugation: The thiol group of cysteine serves as a handle for conjugation to other molecules, such as polymers (e.g., PEGylation) to increase half-life, or cytotoxic drugs to create antibody-drug conjugates.
-
Dimerization: To create dimeric versions of the peptide, which can sometimes lead to enhanced receptor binding and signaling.
Q2: What are the primary challenges in scaling up this compound synthesis?
A2: Scaling up the synthesis of any peptide, particularly one containing cysteine, presents several key challenges:
-
Solid-Phase Peptide Synthesis (SPPS): Incomplete coupling reactions and aggregation of the growing peptide chains on the resin can lead to a higher proportion of deletion and truncated sequences.[5][6][7]
-
Cysteine-Specific Side Reactions: Cysteine residues, especially at the C-terminus, are prone to racemization and other side reactions during synthesis.[8]
-
Disulfide Bond Formation: Achieving the correct disulfide bond connectivity in peptides with multiple cysteines can be complex, requiring carefully planned orthogonal protection strategies. Incorrect disulfide bond formation can lead to scrambled isomers with reduced or no biological activity.[9][10][11]
-
Purification: The crude peptide mixture can be complex, containing closely related impurities that are difficult to separate from the target peptide by HPLC. Aggregation can also complicate purification efforts.[12][13][14][15][16]
-
Stability and Aggregation: this compound, due to its potentially hydrophobic nature, may be prone to aggregation during synthesis, purification, and storage, impacting yield and final product quality.[5][7][17]
Troubleshooting Guides
Problem 1: Low Yield of Crude Peptide after SPPS
Q: My solid-phase synthesis of this compound is resulting in a low yield of the full-length peptide. What could be the cause and how can I improve it?
A: Low yield in SPPS is often due to incomplete coupling reactions or aggregation of the peptide on the resin. Here are some potential solutions:
-
Optimize Coupling Chemistry: For difficult couplings, especially of bulky amino acids like those in the PKHB1 sequence (e.g., Val, Trp), consider using a more potent activating agent or a combination of reagents. Double coupling, where the coupling step is repeated, can also be beneficial.[18]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion, which is particularly important for longer peptides.[18]
-
Combat On-Resin Aggregation: Aggregation of peptide chains on the resin can hinder reagent access.
-
Chaotropic Agents: Washing the resin with a solution containing a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) can disrupt secondary structures that lead to aggregation.[5][6]
-
Specialized Reagents: Incorporating pseudoproline dipeptides or using backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) can disrupt hydrogen bonding between peptide chains.[5][6][7]
-
-
Choice of Resin: Using a resin with a lower substitution level can increase the distance between growing peptide chains, reducing inter-chain interactions.[5] PEG-based resins can also improve solvation.[7]
Problem 2: Disulfide Bond Scrambling
Q: I am trying to form a specific disulfide bridge in my multi-cysteine PKHB1 analogue, but I am getting a mixture of isomers. How can I control disulfide bond formation?
A: Achieving regioselective disulfide bond formation requires an orthogonal protection strategy for the cysteine thiol groups. This involves using different protecting groups that can be removed under distinct conditions.
-
Orthogonal Cysteine Protecting Groups: A common strategy involves using a combination of acid-labile (e.g., Trt), iodine-labile (e.g., Acm), and other selectively removable groups.[11] The choice of protecting groups is critical for a successful synthesis.
Table 1: Common Orthogonal Protecting Groups for Cysteine
| Protecting Group | Abbreviation | Removal Conditions | Orthogonal To |
| Trityl | Trt | Mild acid (e.g., TFA) | Acm, StBu |
| Acetamidomethyl | Acm | Iodine (I₂) | Trt, tBu |
| tert-Butyl | tBu | PhS(O)Ph/CH₃SiCl₃ in TFA | Acm, Trt |
| 4-methoxytrityl | Mmt | 1-3% TFA | Dpm, Acm |
| Diphenylmethyl | Dpm | 95% TFA | Mmt, Acm |
| tert-Butylsulfenyl | StBu | Reducing agents (e.g., thiols) | Trt, Acm |
This table summarizes common protecting groups and their removal conditions, allowing for a planned, sequential formation of disulfide bonds.
Problem 3: Peptide Aggregation During Purification
Q: My crude this compound peptide is difficult to dissolve and shows signs of aggregation during HPLC purification, leading to broad peaks and poor separation. What can I do?
A: Peptide aggregation is a common issue, especially for hydrophobic sequences. Several strategies can be employed to mitigate this problem during purification.
-
Solubilization Additives:
-
Organic Modifiers: Adding isopropanol (B130326) or acetic acid to the purification solvents can help disrupt aggregates.[5]
-
Chaotropic Agents: Guanidine hydrochloride can be effective in solubilizing aggregated peptides.[5]
-
-
pH Adjustment: Modifying the pH of the mobile phase can alter the charge state of the peptide and improve solubility. Purification at a high pH (e.g., using ammonium (B1175870) bicarbonate buffer) can be beneficial if the peptide is more soluble under basic conditions.[14]
-
Detergents: For severely hydrophobic peptides, the inclusion of a detergent like sodium dodecyl sulfate (B86663) (SDS) during cleavage and initial purification steps can prevent aggregation.[17]
Problem 4: Co-eluting Impurities in HPLC
Q: I am having trouble separating my target this compound peptide from impurities that have very similar retention times in RP-HPLC. How can I improve the resolution?
A: Co-eluting impurities are a significant challenge in peptide purification. A multi-modal purification strategy is often necessary.
-
Optimize RP-HPLC Gradient: A shallower gradient around the elution time of your target peptide can improve the separation of closely eluting species.
-
Orthogonal Purification Methods: Use a purification technique that separates molecules based on a different principle than hydrophobicity.
-
Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge and is an excellent secondary purification step after RP-HPLC.[12]
-
Size-Exclusion Chromatography (SEC): SEC separates based on size and can be used to remove aggregates or significantly smaller or larger impurities.[12]
-
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc Strategy)
-
Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for C-terminal cysteine) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base such as DIEA (6-10 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Check for complete coupling using a ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.
Protocol 2: On-Resin Disulfide Bond Formation using Acm/Trt Strategy
This protocol assumes a peptide with two cysteine residues, one protected with Trt and the other with Acm.
-
Selective Deprotection of Acm: After synthesis is complete and while the peptide is still on the resin, treat the resin with a solution of iodine (10 equivalents) in DMF for 1-2 hours to selectively remove the Acm groups and form the first disulfide bond.
-
Washing: Wash the resin thoroughly with DMF to remove excess iodine.
-
Cleavage: Proceed with the standard cleavage protocol (e.g., TFA-based cocktail). The Trt group will be removed during this step, leaving the second pair of cysteines with free thiols.
-
Second Disulfide Bond Formation: After cleavage and purification of the mono-cyclized peptide, the second disulfide bond can be formed in solution by air oxidation at a slightly basic pH (e.g., pH 8-8.5 in an ammonium bicarbonate buffer) at a low peptide concentration to favor intramolecular cyclization.
Visualizations
Caption: Workflow for this compound synthesis and purification.
Caption: Troubleshooting guide for peptide aggregation issues.
Caption: Orthogonal strategy for multi-disulfide bond formation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. digital.csic.es [digital.csic.es]
- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biotage.com [biotage.com]
How to minimize toxicity of Cys-PKHB1 in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of Cys-PKHB1 in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is PKHB1 and its expected toxicity profile?
PKHB1 is a serum-stable, thrombospondin-1 (TSP-1) mimic peptide that functions as a CD47 agonist.[1][2] Extensive research on PKHB1 has demonstrated its ability to selectively induce immunogenic cell death (ICD) in various cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL), chronic lymphocytic leukemia (CLL), and breast cancer, while showing minimal toxicity to non-cancerous cells.[1][3][4][5] Studies in animal models have reported no significant kidney or liver damage associated with PKHB1 administration.[3][6]
Q2: What is "this compound" and how might the cysteine modification affect toxicity?
"this compound" refers to a variant of the PKHB1 peptide that has been modified to include a cysteine residue. This is a common practice in peptide chemistry to enable site-specific conjugation, such as labeling with fluorescent dyes or attachment to carrier molecules. While PKHB1 has a favorable safety profile, the addition of a cysteine residue could potentially alter its biological properties, including:
-
Pharmacokinetics: The modification could change the distribution, metabolism, and excretion of the peptide.
-
Off-target binding: The free thiol group of cysteine could interact with other biological molecules, potentially leading to unforeseen toxicities.
-
Dimerization: Cysteine-containing peptides can form disulfide bonds, leading to dimers or oligomers with different activity and toxicity profiles.
Q3: What are the initial steps to consider for minimizing toxicity in our this compound animal studies?
To proactively minimize potential toxicity, consider the following preliminary steps:
-
Peptide Quality Control: Ensure the high purity of the synthesized this compound. Contaminants from peptide synthesis can be a source of unexpected toxicity.[7]
-
Proper Handling of Cysteine Peptides: Cysteine-containing peptides are susceptible to oxidation. They should be stored under an inert atmosphere (e.g., argon) and dissolved in degassed buffers, potentially with the addition of a mild reducing agent, to prevent the formation of disulfide-linked dimers or oligomers.
-
Dose-Response Studies: Conduct thorough dose-escalation studies in a small cohort of animals to identify the maximum tolerated dose (MTD).[7]
-
Formulation Strategies: Consider if the formulation of this compound is optimal. For instance, the use of specific delivery systems like liposomes or nanoparticles might help in targeting the peptide to the desired site and reducing systemic exposure.[7]
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your in vivo experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected animal mortality or severe adverse effects at predicted therapeutic doses. | 1. Peptide Impurity: Residual solvents or by-products from synthesis may be toxic. 2. Peptide Aggregation/Dimerization: The cysteine residue may be promoting the formation of aggregates or disulfide-bonded dimers with higher toxicity. 3. Off-target Effects: The cysteine modification may have altered the binding profile of the peptide. | 1. Verify the purity of your this compound batch using HPLC and mass spectrometry.[7] 2. Analyze the peptide solution for the presence of aggregates or dimers using techniques like size-exclusion chromatography. Prepare fresh solutions before each experiment using degassed buffers. 3. Conduct in vitro screening against a panel of normal cells to assess off-target cytotoxicity.[7] |
| Inconsistent results or high variability in toxicity between experimental groups. | 1. Inconsistent Peptide Formulation: Variability in the preparation of the dosing solution. 2. Oxidation of this compound: The free thiol group is prone to oxidation, leading to heterogeneity in the administered peptide. | 1. Standardize the protocol for dissolving and diluting this compound. 2. Handle the peptide under conditions that minimize oxidation. Use degassed, acidic buffers (e.g., containing 0.1% TFA) for reconstitution and dilution. |
| Signs of localized toxicity at the injection site. | 1. High Local Concentration: The peptide may be precipitating at the injection site. 2. Formulation Irritation: The vehicle used for administration may be causing irritation. | 1. Decrease the concentration of the injection solution and increase the volume, or consider a different route of administration (e.g., intravenous vs. subcutaneous). 2. Test the vehicle alone as a control to rule out its contribution to the observed toxicity. |
Experimental Protocols & Data
PKHB1 In Vivo Toxicity Assessment
The following table summarizes data from a study assessing the in vivo effects of PKHB1 in mice, demonstrating its low toxicity profile.
| Parameter | Control Group (PBS) | PKHB1-Treated Group | Reference |
| Animal Model | C57BL/6 mice | C57BL/6 mice | [6] |
| Dosing Regimen | PBS injection | PKHB1 injection (protocol as in xenografted NSG mice) | [6] |
| Hematological Parameters | Monitored | Monitored | [6] |
| Kidney Histology (Periodic acid-Schiff stain) | Normal | Normal | [6] |
| Liver Histology (Hematoxylin-eosin stain) | Normal | Normal | [6] |
In Vitro Selectivity of PKHB1
PKHB1 has been shown to be selective for cancer cells over non-cancerous cells in vitro.
| Cell Type | Effect of PKHB1 | Reference |
| Human Peripheral Blood Mononuclear Cells | Not toxic | [8] |
| Murine Peripheral Blood Mononuclear Cells | Not toxic | [8] |
| Mouse cells from primary and secondary lymphoid organs | Not toxic | [8] |
| Leukemic B cells (including those with dysfunctional TP53) | Induces cell death | [5][6] |
| T-cell acute lymphoblastic leukemia cells | Induces cell death | [3][4] |
| Breast cancer cells | Induces cell death | [1] |
Signaling Pathways and Experimental Workflows
PKHB1-Induced Immunogenic Cell Death (ICD) Pathway
The primary mechanism of action for PKHB1 involves the induction of immunogenic cell death. This process is initiated by the binding of PKHB1 to the CD47 receptor on cancer cells.
Caption: this compound signaling pathway leading to immunogenic cell death.
General Workflow for Assessing this compound Toxicity
A systematic approach is crucial for evaluating the toxicity of a modified peptide like this compound.
Caption: Experimental workflow for this compound toxicity and efficacy testing.
References
- 1. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombospondin-1 mimic peptide PKHB1 induced endoplasmic reticulum stress-mediated but CD47-independent apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. researchgate.net [researchgate.net]
- 6. CD47 Agonist Peptides Induce Programmed Cell Death in Refractory Chronic Lymphocytic Leukemia B Cells via PLCγ1 Activation: Evidence from Mice and Humans | PLOS Medicine [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Optimizing Cys-PKHB1 and Immunotherapy Combination Protocols: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cys-PKHB1 in combination with other immunotherapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for combining it with other immunotherapies?
A1: this compound is a serum-stable agonist peptide derived from thrombospondin-1 that targets the CD47 receptor on cancer cells.[1][2] Its primary mechanism of action is the induction of immunogenic cell death (ICD).[1][3] ICD is a form of regulated cell death that triggers an anti-tumor immune response.[4] This occurs through the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) exposure on the cell surface, and the secretion of ATP and high-mobility group box 1 (HMGB1).[1][5] These DAMPs act as "eat-me" signals and adjuvants, promoting the maturation of dendritic cells (DCs) and subsequent priming of anti-tumor T cells.[3]
The rationale for combining this compound with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), is based on creating a synergistic anti-tumor effect. This compound initiates an immune response by making the tumor "visible" to the immune system, while checkpoint inhibitors can then unleash the full potential of the activated T cells to attack the cancer cells.[6] Preclinical studies with anti-CD47 antibodies have shown that their use can lead to an upregulation of PD-1 and CTLA-4 on tumor-infiltrating T cells, suggesting that a combination therapy would be beneficial.[6]
Q2: What are the critical quality control steps for this compound before in vivo use?
A2: Ensuring the quality of this compound is crucial for reproducible experimental results. Key quality control steps include:
-
Purity Assessment: The purity of the peptide should be determined by high-performance liquid chromatography (HPLC). A purity of >95% is generally recommended.
-
Identity Confirmation: The molecular weight of the peptide should be confirmed by mass spectrometry to ensure the correct sequence has been synthesized.
-
Stability and Solubility Testing: The stability of the peptide in the desired formulation buffer should be assessed.[7] Solubility should be tested to ensure it can be administered at the required concentration without precipitation. As a peptide, this compound's stability in serum can be a factor, though it is described as "serum-stable".[1] Degradation assays in serum can be performed to confirm its half-life.[7]
-
Endotoxin (B1171834) Testing: For in vivo studies, it is critical to ensure that the peptide solution has very low levels of endotoxin to avoid non-specific inflammatory responses. A limulus amebocyte lysate (LAL) test is the standard method for endotoxin quantification.
Q3: How can I assess the induction of immunogenic cell death (ICD) by this compound in my experimental model?
A3: The induction of ICD can be assessed by measuring the key DAMPs both in vitro and in vivo.
-
In Vitro Assays:
-
Calreticulin (CRT) Exposure: Surface CRT exposure on tumor cells can be measured by flow cytometry.[1]
-
ATP Release: The concentration of ATP in the cell culture supernatant can be quantified using a luciferin/luciferase-based assay.[5]
-
HMGB1 Release: The release of HMGB1 into the supernatant can be measured by ELISA or Western blot.[5]
-
-
In Vivo "Gold Standard" Assay:
-
A vaccination study in immunocompetent syngeneic mice is considered the gold standard for confirming ICD.[8] This involves vaccinating mice with tumor cells treated with the ICD inducer (this compound). After a week, the mice are challenged with live tumor cells. A successful induction of ICD will result in a protective anti-tumor immune response, preventing or delaying tumor growth in the challenged mice.[8]
-
Troubleshooting Guides
Issue 1: Suboptimal or no synergistic anti-tumor effect is observed with the this compound and checkpoint inhibitor combination in vivo.
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing or Scheduling | Optimize the dose and schedule of both this compound and the checkpoint inhibitor. Conduct a dose-response study for each agent individually before combining them. Staggered dosing (e.g., this compound followed by the checkpoint inhibitor) may be more effective than simultaneous administration. |
| Poor this compound Stability or Bioavailability | Confirm the in vivo stability of your this compound formulation.[7] Consider using a delivery vehicle or modifying the peptide to enhance its pharmacokinetic profile.[9] |
| Tumor Model Resistance | The chosen tumor model may be inherently resistant to immunotherapy. Ensure the tumor model is immunogenic and expresses the target for the checkpoint inhibitor (e.g., PD-L1). Consider using a different tumor model. |
| Suboptimal Immune Response | Analyze the tumor microenvironment by flow cytometry to assess the infiltration and activation status of immune cells (CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).[10] A lack of T cell infiltration may indicate a need for additional therapeutic agents to promote immune cell trafficking. |
| Incorrect Synergy Calculation | Ensure you are using an appropriate method to quantify synergy, such as the Bliss independence model or Loewe additivity model, to distinguish true synergy from additive effects.[11] |
Issue 2: High toxicity or adverse effects are observed in mice treated with the combination therapy.
| Potential Cause | Troubleshooting Steps |
| On-Target, Off-Tumor Toxicity of this compound | CD47 is expressed on healthy cells, including red blood cells (RBCs).[12] While peptide agonists may have a better safety profile than antibodies, anemia is a potential side effect.[13] Monitor complete blood counts (CBCs) regularly. If anemia is observed, consider reducing the dose or frequency of this compound administration. |
| Immune-Related Adverse Events (irAEs) from Checkpoint Inhibitor | The combination therapy may exacerbate irAEs associated with the checkpoint inhibitor. Monitor mice for signs of irAEs, such as weight loss, ruffled fur, and lethargy. Consider reducing the dose of the checkpoint inhibitor. |
| Endotoxin Contamination | High levels of endotoxin in the this compound preparation can cause systemic inflammation. Ensure all reagents for in vivo use are certified low-endotoxin. |
Quantitative Data Summary
Due to the limited publicly available data on this compound in combination with other immunotherapies, the following tables present hypothetical but plausible data based on studies with other CD47-targeting agents and ICD inducers. This data is for illustrative purposes to guide experimental design and interpretation.
Table 1: Illustrative In Vivo Efficacy of this compound and Anti-PD-1 Combination Therapy in a Syngeneic Mouse Tumor Model
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 10 | 1500 ± 150 | - | 25 |
| This compound (10 mg/kg) | 10 | 1050 ± 120 | 30 | 35 |
| Anti-PD-1 (5 mg/kg) | 10 | 900 ± 110 | 40 | 40 |
| This compound + Anti-PD-1 | 10 | 300 ± 50 | 80 | >60 |
| p < 0.01 compared to monotherapy groups |
Table 2: Illustrative Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
| Treatment Group | % CD45+ of Live Cells | % CD3+ of CD45+ | % CD8+ of CD3+ | CD8+/Treg Ratio |
| Vehicle Control | 15 ± 2 | 40 ± 5 | 25 ± 3 | 1.5 |
| This compound | 25 ± 3 | 50 ± 6 | 35 ± 4 | 3.0 |
| Anti-PD-1 | 20 ± 2 | 45 ± 5 | 30 ± 3 | 2.5 |
| This compound + Anti-PD-1 | 40 ± 5 | 65 ± 7 | 55 ± 6 | 8.0 |
| *p < 0.05 compared to monotherapy groups |
Detailed Experimental Protocols
Protocol 1: In Vivo Combination Therapy of this compound and Anti-PD-1 in a Syngeneic Mouse Model
-
Tumor Cell Implantation: Subcutaneously implant 1 x 10^6 tumor cells (e.g., MC38 colon adenocarcinoma) in the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Treatment Initiation: When tumors reach an average volume of 100 mm³, randomize mice into treatment groups (n=10 per group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: this compound (e.g., 10 mg/kg, intraperitoneal injection, daily)
-
Group 3: Anti-PD-1 antibody (e.g., 5 mg/kg, intraperitoneal injection, every 3 days)
-
Group 4: this compound + Anti-PD-1 (same dosing and schedule as individual arms)
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize mice and excise tumors for further analysis.
-
-
Pharmacodynamic Analysis:
-
Process a subset of tumors from each group for flow cytometric analysis of TILs (see Protocol 2).
-
Perform immunohistochemistry on tumor sections to visualize immune cell infiltration.
-
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Dissociation: Mince the excised tumor tissue and digest with a cocktail of enzymes (e.g., collagenase, DNase I) to obtain a single-cell suspension.
-
Cell Staining:
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentages of different immune cell populations within the tumor.[15]
Visualizations
References
- 1. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Damage-associated molecular patterns (DAMPs) related to immunogenic cell death are differentially triggered by clinically relevant chemotherapeutics in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CD47 Enhances the Efficacy of Anti-PD-1 and CTLA-4 in an Esophageal Squamous Cell Cancer Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD47 Agonist Peptides Induce Programmed Cell Death in Refractory Chronic Lymphocytic Leukemia B Cells via PLCγ1 Activation: Evidence from Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consensus guidelines for the detection of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide-based drugs in immunotherapy: current advances and future prospects | springermedicine.com [springermedicine.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synergistic effect of CD47 blockade in combination with cordycepin treatment against cancer [frontiersin.org]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cys-PKHB1 and Other Thrombospondin-1 Mimetic Peptides in Oncology
Thrombospondin-1 (TSP-1) is a potent endogenous inhibitor of angiogenesis and a modulator of cell death and immunity, making it a compelling target in oncology. However, its large size and complex structure have driven the development of smaller, mimetic peptides that replicate its therapeutic functions. This guide provides a detailed comparison of Cys-PKHB1, a promising TSP-1 mimetic peptide, with other notable TSP-1 mimetics, offering insights into their mechanisms, efficacy, and the experimental frameworks used to evaluate them. This comparison is intended for researchers, scientists, and drug development professionals in the field of oncology.
Overview of Compared TSP-1 Mimetic Peptides
This guide focuses on a selection of TSP-1 mimetic peptides, each with a distinct profile in cancer therapy:
-
This compound: A serum-stable, CD47 agonist peptide derived from the C-terminal domain of TSP-1. The "Cys-" prefix denotes an N-terminal cysteine modification, likely for experimental conjugation or labeling, while the core peptide, PKHB1 (sequence: kRFYVVMWKk with terminal D-lysines), is responsible for its biological activity. It is known to induce immunogenic cell death (ICD) in cancer cells.[1][2][3]
-
4N1K: A precursor to PKHB1, this decapeptide also binds to CD47 to induce apoptosis but exhibits lower stability.[4]
-
ABT-510 and ABT-898: These peptides are primarily known for their anti-angiogenic properties. ABT-898 is a second-generation mimetic with enhanced stability and efficacy compared to ABT-510.[5][6][7]
-
TAX2: In contrast to the agonist peptides, TAX2 is a selective antagonist of the TSP-1:CD47 interaction. By blocking this interaction, it promotes anti-tumor immunity and exerts anti-angiogenic effects.[8][9][10][11]
Comparative Efficacy and Mechanism of Action
The therapeutic potential of these peptides is rooted in their distinct mechanisms of action, primarily revolving around the CD47 and CD36 receptors.
This compound acts as a potent CD47 agonist . Its binding to CD47 on cancer cells triggers a unique form of programmed cell death that is often caspase-independent and reliant on calcium signaling.[1][12] A key feature of PKHB1 is its ability to induce immunogenic cell death (ICD), a process that stimulates an anti-tumor immune response by promoting the release of damage-associated molecular patterns (DAMPs) like calreticulin (B1178941) (CALR), ATP, and HMGB1.[13][14][15][16] This dual action of direct tumor cell killing and immune system activation makes it a promising candidate for cancer immunotherapy. Interestingly, in some cancer types like non-small cell lung cancer, PKHB1 has been shown to induce apoptosis through endoplasmic reticulum (ER) stress in a CD47-independent manner.[17]
ABT-510 and ABT-898 primarily exert their anti-cancer effects through anti-angiogenesis . These peptides mimic the anti-angiogenic domain of TSP-1, inducing apoptosis in endothelial cells and thereby inhibiting the formation of new blood vessels that tumors need to grow.[5][6] Clinical studies in veterinary oncology have demonstrated the superior efficacy of ABT-898 over ABT-510, with a higher response rate observed in dogs with soft tissue sarcomas.[7]
TAX2 functions as a TSP-1:CD47 antagonist . Instead of directly activating CD47 to kill tumor cells, TAX2 blocks the binding of TSP-1 to CD47. This blockade has two major consequences: first, it prevents the immunosuppressive signals mediated by the TSP-1:CD47 axis, thereby activating anti-tumor T-cell immunity.[9] Second, by preventing TSP-1 from binding to CD47, it may promote TSP-1's interaction with the CD36 receptor on endothelial cells, leading to potent anti-angiogenic effects.[10][11][18]
Quantitative Performance Data
Direct, head-to-head quantitative comparisons of all these peptides in a single study are limited. The following tables summarize available data from various studies to provide a comparative overview. Note: IC50/CC50 values can vary significantly based on the cell line and assay conditions.
Table 1: In Vitro Cytotoxicity of TSP-1 Mimetic Peptides
| Peptide | Cancer Cell Line | Assay | IC50 / CC50 | Reference |
| PKHB1 | MCF-7 (Breast) | Cell Death | ~200 µM | [15][19] |
| MDA-MB-231 (Breast) | Cell Death | ~200 µM | [15][19] | |
| 4T1 (Murine Breast) | Cell Death | ~300 µM | [15][19] | |
| CEM (T-ALL) | Cell Death | Concentration-dependent | [16] | |
| MOLT-4 (T-ALL) | Cell Death | Concentration-dependent | [16] |
Table 2: In Vivo Efficacy of TSP-1 Mimetic Peptides
| Peptide | Cancer Model | Key Findings | Reference |
| PKHB1 | Breast Cancer (4T1) | Reduction in tumor volume and weight; increased intratumoral CD8+ T cell infiltration. | [13] |
| T-cell ALL (L5178Y-R) | Prophylactic vaccination with PKHB1-treated cells prevented tumor establishment. | [16] | |
| ABT-898 | Soft Tissue Sarcoma (Dogs) | 32% response rate (vs. 6% for ABT-510). | [7] |
| TAX2 | Neuroblastoma (SK-N-BE(2), SK-N-SH) | Significant inhibition of tumor burden; altered tumor vascularization. | [8] |
| Pancreatic Carcinoma (MIA PaCa-2) | Inhibition of tumor growth. | [10] |
Signaling Pathways and Mechanisms
The differential effects of these peptides can be visualized through their distinct signaling pathways.
This compound: CD47 Agonist-Induced Immunogenic Cell Death
PKHB1 binding to CD47 on tumor cells initiates a signaling cascade leading to calcium-dependent, caspase-independent cell death. This process is characterized by the translocation of calreticulin to the cell surface, which acts as an "eat me" signal for dendritic cells, thereby initiating an anti-tumor immune response.
TAX2: TSP-1:CD47 Antagonism and Anti-Angiogenesis
TAX2 acts extracellularly by binding to TSP-1, preventing its interaction with CD47. This frees up TSP-1 to bind to CD36 on endothelial cells, which inhibits VEGFR2 signaling and leads to an anti-angiogenic effect. Simultaneously, blocking the immunosuppressive TSP-1:CD47 signal on immune cells promotes an anti-tumor immune response.
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the efficacy of TSP-1 mimetic peptides.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well for adherent cells) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the TSP-1 mimetic peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[20][21]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.[21]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[20]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Culture cells and treat with the peptide for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[22][23][24]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[23]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.[22]
In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to solidify at 37°C.[25][26]
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in a medium containing the TSP-1 mimetic peptide or control.
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.[27][28]
-
Visualization and Quantification: Visualize the tubes using a microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.[25][28]
Immunogenic Cell Death Marker: Calreticulin (CALR) Exposure
This assay quantifies the surface exposure of CALR, a key "eat me" signal in ICD.
-
Cell Treatment: Treat cancer cells with the TSP-1 mimetic peptide known to induce ICD (e.g., PKHB1) for a short period (e.g., 2-4 hours).
-
Staining: Harvest the cells and wash them with PBS. Stain the non-permeabilized cells with a fluorochrome-conjugated anti-CALR antibody. A viability dye (e.g., DAPI, 7-AAD) should be co-stained to exclude dead cells from the analysis.[14][29][30]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The increase in fluorescence intensity on the surface of viable (viability dye-negative) cells indicates CALR exposure.[14][31]
Experimental Workflow Visualization
Conclusion
This compound and other TSP-1 mimetic peptides represent a diverse and promising class of anti-cancer agents. This compound distinguishes itself through its dual mechanism of inducing direct, selective tumor cell death and stimulating a potent anti-tumor immune response via immunogenic cell death. This contrasts with primarily anti-angiogenic peptides like ABT-898 and the immuno-modulatory antagonist TAX2. The choice of peptide for a specific therapeutic strategy will depend on the tumor type, its microenvironment, and the desired therapeutic outcome—be it direct cytotoxicity, inhibition of angiogenesis, or immune system activation. The experimental protocols and data presented in this guide provide a framework for the continued evaluation and comparison of these innovative peptide-based cancer therapies.
References
- 1. PKHB1 peptide induces antiviral effects through induction of immunogenic cell death in herpes simplex keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PKHB1 peptide induces antiviral effects through induction of immunogenic cell death in herpes simplex keratitis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Thrombospondin-1 Mimetic Agonist Peptides Induce Selective Death in Tumor Cells: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prospective study of thrombospondin-1 mimetic peptides, ABT-510 and ABT-898, in dogs with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thrombospondin-targeting TAX2 peptide impairs tumor growth in preclinical mouse models of childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of TAX2 peptide as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of TAX2 peptide as a new unpredicted anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kumc.edu [kumc.edu]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. ibidi.com [ibidi.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. promocell.com [promocell.com]
- 28. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 29. bio-protocol.org [bio-protocol.org]
- 30. Mechanisms of pre-apoptotic calreticulin exposure in immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Head-to-Head Battle for Immune Dominance: Cys-PKHB1 vs. Anti-CD47 Antibodies in Cancer Therapy
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, two promising strategies targeting the CD47 signaling pathway have emerged as frontrunners: the novel peptide agonist Cys-PKHB1 and the more established anti-CD47 antibodies. Both aim to overcome the "don't eat me" signal that cancer cells exploit to evade the immune system, yet they employ fundamentally different mechanisms of action. This guide provides a comprehensive comparison of their efficacy, supported by preclinical experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Anti-CD47 Antibodies
| Feature | This compound | Anti-CD47 Antibodies |
| Mechanism of Action | Induces immunogenic cell death (ICD) of cancer cells. | Blocks the CD47-SIRPα interaction, enabling macrophage phagocytosis. |
| Primary Effector Cells | T cells, Dendritic cells | Macrophages |
| Therapeutic Outcome | Direct tumor cell killing and induction of a systemic anti-tumor immune response. | Opsonization and removal of tumor cells by the innate immune system. |
| Reported Preclinical Efficacy (Breast Cancer) | Significant tumor volume and weight reduction in 4T1 mouse model.[1][2] | Increased phagocytosis of human breast cancer cell lines by macrophages.[3][4] |
| Reported Preclinical Efficacy (Leukemia) | Induction of cell death in human T-ALL cell lines (CEM, MOLT-4) and a murine T-lymphoblastic cell line (L5178Y-R).[5][6][7] | Elimination of human ALL in xenograft models.[8] Increased phagocytosis of AML cells and prolonged survival in mouse models.[9] |
Delving into the Mechanisms of Action
This compound and anti-CD47 antibodies, while both targeting the CD47 pathway, operate on opposite ends of the signaling spectrum.
This compound: Igniting an Immunogenic Firestorm
This compound, a peptide mimic of thrombospondin-1 (TSP-1), acts as a CD47 agonist. Instead of blocking the "don't eat me" signal, it actively triggers a cascade of events leading to immunogenic cell death (ICD) in cancer cells.[1][5] This process is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT), ATP, and high-mobility group box 1 (HMGB1).[1][2][5] These DAMPs act as potent "eat me" signals and danger signals, recruiting and activating dendritic cells (DCs). The DCs then present tumor antigens to T cells, initiating a powerful and durable adaptive anti-tumor immune response.[1]
Anti-CD47 Antibodies: Lifting the Veil of Invisibility
In contrast, anti-CD47 antibodies function as antagonists. Cancer cells often overexpress CD47 on their surface, which interacts with the signal regulatory protein alpha (SIRPα) on macrophages.[10] This interaction delivers a powerful inhibitory signal that prevents macrophages from engulfing the cancer cells. Anti-CD47 antibodies physically block this CD47-SIRPα interaction, effectively removing the "don't eat me" signal.[10] This allows "eat me" signals, which are also present on cancer cells, to dominate, leading to macrophage-mediated phagocytosis and destruction of the tumor cells.[3][11]
Preclinical Efficacy: A Tale of Two Cancers
While a direct head-to-head clinical trial is the ultimate arbiter of efficacy, preclinical data in breast cancer and leukemia models offer valuable insights into the potential of each approach.
Breast Cancer
This compound: In a study utilizing the 4T1 murine breast cancer model, treatment with PKHB1 resulted in a significant reduction in both tumor volume and weight.[1][2] This anti-tumor effect was associated with an increase in intratumoral CD8+ T cell infiltration, indicating the successful induction of an adaptive immune response.[1]
Anti-CD47 Antibodies: In vitro studies have demonstrated that anti-CD47 antibodies can significantly increase the phagocytosis of human breast cancer cell lines, such as MDA-MB-231 and MCF-7, by macrophages.[4] The level of CD47 expression on breast cancer cells has been shown to negatively correlate with the degree of phagocytosis.[3]
| Agent | Cancer Model | Key Findings | Reference |
| This compound | 4T1 murine breast cancer | Significant reduction in tumor volume and weight; increased intratumoral CD8+ T cells. | [1][2] |
| Anti-CD47 Antibody | Human breast cancer cell lines (in vitro) | Increased macrophage-mediated phagocytosis. | [3][4] |
Leukemia
This compound: PKHB1 has been shown to induce caspase-independent, calcium-dependent cell death in various T-cell acute lymphoblastic leukemia (T-ALL) cell lines, including CEM, MOLT-4, and the murine L5178Y-R line.[5][6][7] Furthermore, prophylactic vaccination with PKHB1-treated leukemia cells was able to prevent tumor establishment in vivo, highlighting the generation of immunological memory.[5]
Anti-CD47 Antibodies: Anti-CD47 antibodies have demonstrated potent anti-leukemic activity in preclinical models. In xenograft models of human acute lymphoblastic leukemia (ALL), treatment with an anti-CD47 antibody led to the elimination of leukemic cells in the peripheral blood, bone marrow, spleen, and liver.[8] Similarly, in acute myeloid leukemia (AML) models, novel fully human anti-CD47 antibodies increased macrophage-mediated phagocytosis of AML cells and significantly prolonged the survival of tumor-bearing mice.[9]
| Agent | Cancer Model | Key Findings | Reference |
| This compound | T-ALL cell lines (in vitro & in vivo) | Induction of immunogenic cell death; prevention of tumor establishment with prophylactic vaccination. | [5][6][7] |
| Anti-CD47 Antibody | Human ALL & AML xenograft models | Elimination of leukemic cells from various tissues; prolonged survival. | [8][9] |
Experimental Protocols: A Glimpse Behind the Curtain
Reproducibility and standardization are paramount in scientific research. Below are summaries of the key experimental protocols employed in the cited studies.
This compound: Immunogenic Cell Death Assays
-
Cell Lines: Human breast cancer (MCF-7, MDA-MB-231), murine breast cancer (4T1), human T-ALL (CEM, MOLT-4), murine T-lymphoblastic (L5178Y-R).[1][5]
-
In Vitro Cell Death Induction: Cancer cells are treated with varying concentrations of PKHB1 for specific durations (e.g., 2 hours).[5] Cell death is assessed by flow cytometry using Annexin-V and Propidium Iodide staining.[5]
-
DAMPs Analysis:
-
In Vivo Tumor Models: Syngeneic mouse models (e.g., BALB/c mice with 4T1 tumors) are used.[1][2] Mice are treated with PKHB1, and tumor growth is monitored. At the end of the experiment, tumors are excised, and immune cell infiltration (e.g., CD8+ T cells) is analyzed by immunohistochemistry or flow cytometry.[1]
Anti-CD47 Antibodies: Phagocytosis Assays
-
Cell Lines: Human breast cancer (MDA-MB-231, MCF-7), human ALL, and AML primary patient samples.[4][8][9]
-
Macrophage Preparation: Human peripheral blood mononuclear cells (PBMCs) are differentiated into macrophages, or macrophage-like cell lines (e.g., THP-1) are used.
-
In Vitro Phagocytosis Assay: Cancer cells are labeled with a fluorescent dye (e.g., CFSE). Labeled cancer cells are then co-cultured with macrophages in the presence of an anti-CD47 antibody or an isotype control. The percentage of macrophages that have engulfed cancer cells is quantified by flow cytometry or fluorescence microscopy.[4]
-
In Vivo Tumor Models: Immunodeficient mouse models (e.g., NOD-scid IL2Rgammanull or NSG mice) are engrafted with human cancer cells (xenograft).[8] Mice are treated with the anti-CD47 antibody, and tumor burden is monitored. Survival of the mice is also a key endpoint.[9]
Future Directions and Concluding Remarks
Both this compound and anti-CD47 antibodies represent exciting avenues for cancer immunotherapy. Their distinct mechanisms of action suggest that they may be effective in different tumor contexts or patient populations. This compound's ability to induce a systemic anti-tumor immune response holds the promise of long-lasting immunity and the potential to target metastatic disease. Anti-CD47 antibodies, by leveraging the innate immune system, offer a more direct and immediate mechanism for tumor cell clearance.
Further preclinical studies involving direct head-to-head comparisons in various tumor models are warranted to delineate the relative strengths and weaknesses of each approach. Moreover, the exploration of combination therapies, such as this compound with checkpoint inhibitors or anti-CD47 antibodies with other tumor-targeting antibodies, could unlock synergistic anti-cancer effects. As our understanding of the intricate interplay between cancer and the immune system deepens, both this compound and anti-CD47 antibodies are poised to play significant roles in the future of cancer treatment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CD47 as a Novel Immunotherapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Therapeutic antibody targeting of CD47 eliminates human acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel fully human anti-CD47 antibodies stimulate phagocytosis and promote elimination of AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
A Comparative Guide to the Cross-Validation of Cys-PKHB1's Anti-Cancer Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Cys-PKHB1, a promising anti-cancer peptide, across different cancer types. This compound is a peptide conjugate of PKHB1, a serum-stable mimic of thrombospondin-1 (TSP-1) that functions as a CD47 agonist[1][2]. Its primary anti-tumor effect is the induction of immunogenic cell death (ICD), a unique form of regulated cell death that stimulates a robust anti-tumor immune response. This document synthesizes experimental data from studies in hematological, breast, and lung cancers to offer a clear perspective on the cross-validation of its mechanism and compares its efficacy with alternative therapeutic strategies.
Core Mechanism of Action: A Cross-Cancer Synopsis
Across multiple cancer types, particularly hematological malignancies and breast cancer, PKHB1 has been shown to initiate a consistent signaling cascade. The primary mechanism involves the activation of the CD47 receptor, leading to a caspase-independent, calcium-dependent cell death pathway[3][4]. This process is characterized by mitochondrial dysfunction, the production of reactive oxygen species (ROS), and a significant influx of intracellular calcium originating from the endoplasmic reticulum[3][4][5].
The culmination of this pathway is the exposure and release of Damage-Associated Molecular Patterns (DAMPs), including calreticulin (B1178941) (CALR), heat shock proteins (HSP70/HSP90), ATP, and high-mobility group box 1 (HMGB1)[3][4][5]. These molecules act as potent "eat me" signals and adjuvants, recruiting and maturing dendritic cells (DCs), which in turn prime CD8+ T cells for a targeted attack against tumor cells[3][6]. This induction of a long-term, adaptive anti-tumor immunity is the hallmark of ICD and the central therapeutic strategy of PKHB1[3][4].
However, emerging evidence in Non-Small Cell Lung Cancer (NSCLC) suggests a potentially divergent, CD47-independent mechanism, highlighting the importance of continued cross-validation studies[7].
Quantitative Performance Analysis
The following tables summarize the quantitative data on PKHB1's efficacy across different cancer cell lines.
Table 1: In Vitro Cytotoxicity of PKHB1 in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | CC50 (Cytotoxic Conc. 50%) | Treatment Duration | Reference |
|---|---|---|---|---|
| MCF-7 | Estrogen Receptor+ | ~200 µM | 2 hours | [8][9] |
| MDA-MB-231 | Triple-Negative | ~200 µM | 2 hours | [8][9] |
| 4T1 | Murine Mammary Carcinoma | ~300 µM | 2 hours |[8][9] |
Table 2: Induction of DAMPs by PKHB1 in Breast Cancer Cell Lines
| Cell Line | DAMP | Fold Increase vs. Control | Reference |
|---|---|---|---|
| MCF-7 | HSP70 Exposure | 24 ± 3 | [5] |
| MDA-MB-231 | HSP70 Exposure | 3.2 ± 1.3 | [5] |
| 4T1 | HSP70 Exposure | 4.23 ± 2 | [5] |
| MCF-7 | HSP90 Exposure | 2.7 ± 0.6 | [5] |
| MDA-MB-231 | HSP90 Exposure | 2 ± 0.6 | [5] |
| 4T1 | HSP90 Exposure | 7 ± 1.85 | [5] |
| MCF-7, MDA-MB-231, 4T1 | CALR, ATP, HMGB1 | Significant Increase |[5] |
Table 3: In Vivo Anti-Tumor Efficacy of PKHB1
| Cancer Model | Metric | Control Group | PKHB1-Treated Group | Outcome | Reference |
|---|---|---|---|---|---|
| 4T1 Breast Cancer | Tumor Volume (Day 16) | ~1500 mm³ | ~570 mm³ | Significant tumor reduction | [9] |
| 4T1 Breast Cancer | Tumor Weight (Day 16) | ~1.5 g | ~0.40 g | Significant weight reduction | [9] |
| L5178Y-R T-ALL (Prophylactic Vaccine) | Tumor Development | 100% (6/6 mice) | 0% (in 5x10⁶ cell vaccine group) | Complete prevention of tumor establishment |[4] |
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs are provided below to clarify the mechanisms and methodologies discussed.
Cross-Validation of Mechanism in Different Cancers
Hematological Malignancies (T-ALL, CLL)
The foundational work on PKHB1's mechanism was performed in hematological cancer models. Studies consistently show that PKHB1 is a potent inducer of caspase-independent, calcium-dependent cell death in T-ALL and CLL cells[4][10]. A key finding in these studies is the selectivity of PKHB1 for cancer cells, as it spares non-tumoral human and murine leukocytes, suggesting a favorable therapeutic window[4]. The full pathway, from CD47 activation to DAMPs release and the subsequent prevention of tumor establishment in prophylactic vaccination models, has been robustly demonstrated[4][6][11].
Breast Cancer (including TNBC)
Research in breast cancer has successfully cross-validated the core mechanism observed in leukemia. Studies using MCF-7, MDA-MB-231, and 4T1 cell lines confirmed that PKHB1 induces cell death through mitochondrial alterations, ROS production, and an increase in intracellular Ca2+[3][5]. Importantly, this mechanism was shown to be dependent on phospholipase C (PLC) and ER-Ca2+ channels, mirroring the findings in leukemic cells and confirming a common signaling pathway[3][5]. In vivo, PKHB1 treatment leads to significant tumor regression and infiltration of CD8+ T cells, validating its ability to induce a potent anti-tumor immune response in solid tumors[3][9].
Non-Small Cell Lung Cancer (NSCLC) - A Point of Contention
A study investigating PKHB1 in NSCLC presents a contrasting view. While confirming that PKHB1 suppresses NSCLC proliferation and induces apoptosis, the researchers concluded that this effect was independent of CD47[7]. Instead, they proposed that PKHB1 provokes endoplasmic reticulum (ER) stress, primarily through the activation of CHOP and JNK signaling pathways[7]. This finding is significant as it suggests that PKHB1 may have multiple mechanisms of action that are cancer-type specific. It underscores the need for further research to elucidate whether this is a unique pathway in NSCLC or a secondary mechanism present in other cancers.
Comparison with Alternative Therapies
PKHB1's strategy of inducing ICD is shared by several established and emerging therapies.
Table 4: Comparison of PKHB1 with Alternative ICD-Inducing Therapies
| Therapy/Compound | Mechanism of Action | Advantages of PKHB1 | Disadvantages/Unknowns |
|---|---|---|---|
| PKHB1 | CD47 agonist; induces Ca2+-dependent ICD. | High specificity for cancer cells reported[4]; stable peptide mimic[3][5]; induces long-term immune memory[3][4]. | Mechanism in some cancers (e.g., NSCLC) is not fully elucidated[7]; potential for off-target effects requires further study. |
| Anthracyclines (e.g., Doxorubicin, Epirubicin) | Topoisomerase II inhibitors; induce ICD as a secondary effect. | Well-established clinical use for a broad range of cancers. | Significant cardiotoxicity and myelosuppression; development of chemoresistance[4]. |
| Anti-CD47 Monoclonal Antibodies (e.g., Magrolimab) | Block the CD47-SIRPα "don't eat me" signal, enhancing macrophage phagocytosis. | Targets a different aspect of CD47 signaling, potential for synergy with PKHB1. | Hematological toxicities (anemia) due to CD47 expression on red blood cells; requires an intact innate immune system. |
| Other Anticancer Peptides (e.g., Mastoparan, RP7) | Various mechanisms including membrane lysis, inhibition of signaling pathways (Erk1/2/NF-κB)[9]. | Diverse mechanisms offer multiple therapeutic avenues. | Many are in early preclinical development; in vivo stability and toxicity can be challenges[9]. |
Detailed Experimental Protocols
The following are summarized protocols for key experiments used to validate PKHB1's mechanism, based on published studies[3][4][5].
Cell Death and Viability Assay
-
Objective: To quantify PKHB1-induced cell death and distinguish between apoptosis, necrosis, and viability.
-
Protocol:
-
Plate cancer cells (e.g., 5 x 10⁴ cells/well in a 24-well plate).
-
Treat cells with varying concentrations of PKHB1 (e.g., 100 µM to 400 µM) for a specified duration (e.g., 2 hours). Include an untreated control and a control peptide (e.g., 4NGG).
-
For inhibition studies, pre-incubate cells for 30 minutes with inhibitors such as BAPTA (Ca2+ chelator), Z-VAD-FMK (pan-caspase inhibitor), or Necrostatin-1 (necroptosis inhibitor) before adding PKHB1.
-
Harvest cells and wash with binding buffer.
-
Stain cells with Annexin-V-APC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze approximately 10,000 cells per sample using a flow cytometer. Viable cells are Annexin-V-/PI-, early apoptotic are Annexin-V+/PI-, and late apoptotic/necrotic are Annexin-V+/PI+.
-
DAMPs Exposure and Release Assays
-
Objective: To measure the surface exposure and extracellular release of key DAMPs (CALR, HSPs, ATP, HMGB1).
-
Protocol:
-
Surface DAMPs (CALR, HSP70, HSP90):
-
Treat cells with PKHB1 (at CC50) as described above.
-
Harvest non-permeabilized cells and incubate with fluorescently-labeled primary antibodies against CALR, HSP70, or HSP90.
-
Use a secondary antibody if the primary is not conjugated. Stain with a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis of surface exposure.
-
Analyze by flow cytometry.
-
-
Released DAMPs (ATP, HMGB1):
-
Treat cells with PKHB1 in 6-well plates.
-
Collect the cell culture supernatant and centrifuge to remove cell debris.
-
Measure ATP in the supernatant using a luciferase-based assay kit (e.g., ENLITEN kit), quantifying bioluminescence on a plate reader.
-
Measure HMGB1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Intracellular Calcium Measurement
-
Objective: To quantify changes in intracellular calcium levels following PKHB1 treatment.
-
Protocol:
-
Plate cells and treat with PKHB1 (at CC50).
-
Harvest cells and wash with a Ca2+-free buffer (e.g., RINGER buffer).
-
Resuspend cells in buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM and Pluronic F-127. Incubate at 37°C for 30 minutes.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer to determine the relative change in intracellular calcium.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. PKHB1 Tumor Cell Lysate Induces Antitumor Immune System Stimulation and Tumor Regression in Syngeneic Mice with Tumoral T Lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating the Long-Term Safety Profile of Cys-PKHB1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety and efficacy profile of the novel therapeutic peptide Cys-PKHB1 with alternative cancer therapies. This compound, a thrombospondin-1 (TSP-1) mimic, is a first-in-class CD47 agonist that induces immunogenic cell death (ICD) in malignant cells. This document aims to objectively present the available data to inform future research and development.
Executive Summary
This compound represents a promising new approach in cancer therapy by selectively targeting cancer cells and stimulating a host anti-tumor immune response. Preclinical data suggest a favorable safety profile with high selectivity for malignant cells, sparing their non-cancerous counterparts. This guide compares this compound to two main classes of alternative therapies: other CD47-targeting agents in clinical development and established chemotherapies known to induce ICD. While this compound's long-term safety in humans is yet to be determined, this comparative analysis of its mechanism and preclinical data against therapies with known long-term safety profiles provides a valuable framework for its continued investigation.
Comparative Analysis of Therapeutic Agents
The following tables summarize the available long-term safety and efficacy data for this compound and its comparators.
Table 1: Long-Term Safety Profile Comparison
| Therapeutic Agent | Class | Known Long-Term Adverse Events (in humans unless otherwise specified) |
| This compound | CD47 Agonist Peptide | No formal long-term toxicology studies are publicly available. Preclinical studies in mice showed no evidence of kidney or liver damage[1]. Spares non-cancerous human and murine cells[1][2][3][4]. |
| Magrolimab | Anti-CD47 Monoclonal Antibody | Anemia, thrombocytopenia, infusion-related reactions. Concerns about toxicity led to the discontinuation of some clinical trials[5]. |
| Lemzoparlimab | Anti-CD47 Monoclonal Antibody | Generally well-tolerated in early trials with manageable hematological toxicities (anemia, thrombocytopenia). Some trials outside of China were halted for unclear reasons[4][6][7][8]. |
| Evorpacept (ALX148) | High-Affinity CD47 Blocker | Well-tolerated in combination therapies with a safety profile similar to the partner drug alone. Low incidence of severe adverse events[9][10][11][12][13]. |
| Doxorubicin | Anthracycline (ICD Inducer) | Cardiotoxicity (can lead to heart failure, risk is cumulative), secondary malignancies (e.g., acute myelogenous leukemia), myelosuppression[2][14][15][16][17]. |
| Oxaliplatin (B1677828) | Platinum-based chemotherapy (ICD Inducer) | Peripheral sensory neuropathy (can be long-lasting), myelosuppression, gastrointestinal toxicity[18][19][20][21][22][23]. |
| Cyclophosphamide (B585) | Alkylating agent (ICD Inducer) | Secondary malignancies, premature menopause, bladder problems (hemorrhagic cystitis), myelosuppression[20][24][25][26][27]. |
Table 2: Efficacy and Mechanism of Action Comparison
| Therapeutic Agent | Mechanism of Action | Observed Efficacy |
| This compound | CD47 agonist; induces caspase-independent, calcium-dependent immunogenic cell death (ICD).[1][2][3][4] | Preclinical: Reduces tumor volume and weight in mice. Prophylactic vaccination with PKHB1-treated cells prevents tumor establishment, suggesting long-term immunological memory[1]. |
| Magrolimab | Blocks the CD47-SIRPα "don't eat me" signal, enhancing macrophage-mediated phagocytosis of cancer cells. | Clinical trials showed promising response rates in combination with azacitidine for AML and MDS, but development was halted due to lack of efficacy in some studies[5][28]. |
| Lemzoparlimab | Blocks the CD47-SIRPα "don't eat me" signal. Designed to have a red blood cell-sparing property. | Early clinical trials have shown encouraging preliminary efficacy in AML and MDS[6]. |
| Evorpacept (ALX148) | High-affinity CD47 blocker that disrupts the CD47-SIRPα interaction. | Has shown promising initial activity in combination with other agents for MDS and various solid tumors[9][10][12]. |
| Doxorubicin | DNA intercalator and topoisomerase II inhibitor; a potent inducer of ICD. | Broad-spectrum efficacy against a wide range of cancers[2]. |
| Oxaliplatin | Forms platinum-DNA adducts, inhibiting DNA replication and transcription; induces ICD. | Effective against colorectal and other cancers[18][19][21]. |
| Cyclophosphamide | Alkylates DNA, leading to cell death; can induce ICD. | Used in the treatment of various cancers, including lymphomas and leukemias[24][26]. |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below to enhance understanding.
Caption: this compound induced signaling pathway leading to immunogenic cell death.
Caption: Workflow for preclinical in vivo assessment of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and transparency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate at 37°C for 1.5 hours[29].
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Incubate at 37°C for 15 minutes with shaking[29].
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader[29]. The intensity of the purple color is proportional to the number of viable cells.
Calreticulin (CRT) Exposure Assay (Flow Cytometry)
This assay quantifies the surface exposure of calreticulin, a key marker of immunogenic cell death.
Protocol:
-
Cell Treatment: Treat cells with the ICD-inducing agent (e.g., this compound) for the specified time.
-
Staining: Stain the cells with a primary antibody against calreticulin, followed by a fluorescently labeled secondary antibody. A viability dye (e.g., DAPI) is used to exclude dead cells[30].
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the calreticulin staining on the surface of viable cells is quantified[1][30][31][32][33].
High-Mobility Group Box 1 (HMGB1) Release Assay (ELISA)
This assay measures the extracellular release of HMGB1, another important DAMP.
Protocol:
-
Sample Collection: After treating cells with the test compound, collect the cell culture supernatant.
-
ELISA Procedure: Use a commercial HMGB1 ELISA kit.
-
Add standards and samples to the wells of a microplate pre-coated with an anti-HMGB1 antibody.
-
Incubate to allow HMGB1 to bind to the immobilized antibody.
-
Add a biotin-conjugated anti-HMGB1 detection antibody, followed by streptavidin-HRP.
-
Add a TMB substrate to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at 450 nm[34][35][36][37][38].
-
-
Quantification: Calculate the concentration of HMGB1 in the samples based on a standard curve.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy and systemic toxicity of a compound in a living organism.
Protocol:
-
Cell Preparation and Implantation: Harvest cancer cells in their exponential growth phase and suspend them in a suitable medium, often mixed with Matrigel. Subcutaneously inject the cell suspension (e.g., 2-5 million cells in 50-100 µL) into the flank of immunocompromised mice[3][39][40][41][42].
-
Tumor Growth and Treatment: Monitor tumor growth regularly. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the therapeutic agent (e.g., this compound) and vehicle control according to the planned dosing schedule[39].
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Observe the mice for any signs of toxicity[39].
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Collect tumors and other organs for efficacy assessment (e.g., tumor weight, histology) and toxicological analysis[39].
Conclusion
This compound demonstrates a promising preclinical profile as a selective, ICD-inducing anti-cancer agent. Its mechanism of action, which combines direct tumor cell killing with the stimulation of a durable anti-tumor immune response, is highly desirable. The available preclinical data suggest a favorable safety profile, particularly its selectivity for cancer cells over healthy cells.
However, the absence of formal long-term toxicology studies and human clinical trial data for this compound necessitates a cautious outlook. The comparison with other CD47-targeting agents highlights potential on-target toxicities, such as hematological side effects, that will need to be carefully monitored in future studies. Furthermore, the well-documented long-term adverse effects of established ICD-inducing chemotherapies, such as cardiotoxicity and secondary malignancies, underscore the importance of thorough long-term safety evaluation for any new agent in this class.
Further investigation into the long-term safety of this compound is crucial. This should include comprehensive preclinical toxicology studies and, eventually, well-designed clinical trials to fully characterize its safety and efficacy profile in humans. The data presented in this guide provide a foundational framework for these future studies, positioning this compound as a compound of significant interest in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthracycline chemotherapy: Drugs, side effects, and outlook [medicalnewstoday.com]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Frontiers | Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data [frontiersin.org]
- 6. ashpublications.org [ashpublications.org]
- 7. pharmadj.com [pharmadj.com]
- 8. I-Mab to Present Clinical Data of Lemzoparlimab in Combination with Rituximab in Non-Hodgkins's Lymphoma at ASH 2021 [prnewswire.com]
- 9. researchgate.net [researchgate.net]
- 10. alxoncology.com [alxoncology.com]
- 11. alxoncology.com [alxoncology.com]
- 12. ALX Oncology Reports Encouraging Clinical Data of [globenewswire.com]
- 13. ALX Oncology Reports Encouraging Clinical Data of Evorpacept in Combination with Standard-of-Care in an Ongoing Phase 1/2 Clinical Trial in Patients with Relapsed or Refractory B-cell Non-Hodgkin Lymphoma (“R/R B-NHL”) - BioSpace [biospace.com]
- 14. drugs.com [drugs.com]
- 15. What are the long-term side effects of Adriamycin? [drugs.com]
- 16. tandfonline.com [tandfonline.com]
- 17. breastcancer.org [breastcancer.org]
- 18. Long-Term Neuropathy After Oxaliplatin Treatment: Challenging the Dictum of Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-term Neurotoxicity Effects of Oxaliplatin added to Fluorouracil and Leucovorin as Adjuvant Therapy for Colon Cancer: Results from NSABP trials C-07 and LTS-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. Long-term administration and efficacy of oxaliplatin with no neurotoxicity in a patient with rectal cancer: Association between neurotoxicity and the GSTP1 polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancernetwork.com [cancernetwork.com]
- 23. researchgate.net [researchgate.net]
- 24. Cyclophosphamide: As bad as its reputation? Long-term single centre experience of cyclophosphamide side effects in the treatment of systemic autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. drugs.com [drugs.com]
- 26. iwmf.com [iwmf.com]
- 27. Cyclophosphamide (oral route, intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 28. Clinical outcomes and safety of CD47-targeted immunotherapies across hematologic malignancies: a systematic review of monoclonal antibodies and fusion proteins in combination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. MTT (Assay protocol [protocols.io]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Side-by-side comparison of flow cytometry and immunohistochemistry for detection of calreticulin exposure in the course of immunogenic cell death. | Sotio [sotio.com]
- 33. en.bio-protocol.org [en.bio-protocol.org]
- 34. benchchem.com [benchchem.com]
- 35. ibl-international.com [ibl-international.com]
- 36. ibl-america.com [ibl-america.com]
- 37. High mobility group box 1 (HMGB1) quantified by ELISA that dose not cross-react with HMGB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Human HMGB-1(High Mobility group protein B1) ELISA Kit - Elabscience® [elabscience.com]
- 39. benchchem.com [benchchem.com]
- 40. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 41. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 42. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Cys-PKHB1 and its Unmodified Peptide Backbone: An Evaluation of Efficacy
This guide provides a detailed comparison between the thrombospondin-1 (TSP-1) mimic peptide PKHB1 and a rationally designed, cysteine-modified cyclic analog, herein referred to as Cys-PKHB1. While PKHB1 has demonstrated significant anti-cancer efficacy in its linear form, the introduction of cysteine residues and subsequent cyclization represents a common strategy to enhance peptide stability and potency. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these peptides.
Introduction to PKHB1 and the Rationale for a Cysteine-Modified Cyclic Analog (this compound)
PKHB1 is a serum-stable peptide mimic of TSP-1 with the sequence kRFYVVMWKk, where 'k' denotes D-lysine residues at the termini.[1] These terminal D-amino acids are a modification from its parent peptide, 4N1K, and contribute to its enhanced stability in serum.[2] PKHB1 has been shown to induce cell death in a variety of cancer cell lines, including non-small cell lung cancer, T-cell acute lymphoblastic leukemia, and breast cancer.[3][4] Its mechanism of action is primarily attributed to the induction of immunogenic cell death (ICD), a process that stimulates an anti-tumor immune response.[1][4]
While the linear PKHB1 peptide is effective, further modifications to the peptide backbone are often explored to improve therapeutic properties. The introduction of cysteine residues to enable cyclization is a well-established method to increase peptide rigidity, binding affinity, and resistance to enzymatic degradation.[5] For the purpose of this guide, "this compound" is defined as a hypothetical cyclic analog of PKHB1, cyclized via a disulfide bond between two terminal cysteine residues. The "unmodified peptide backbone" refers to the documented linear PKHB1 peptide. This comparison will, therefore, juxtapose the known efficacy of linear PKHB1 with the projected attributes of a cyclic this compound, based on established principles of peptide chemistry.
Comparative Efficacy Data
As "this compound" is a rationally designed analog for the purpose of this guide, direct comparative experimental data is not available in the literature. The following tables summarize the known quantitative data for the linear PKHB1 peptide. The projected efficacy of this compound is based on the general understanding that cyclization can lead to enhanced biological activity.[5]
Table 1: In Vitro Cytotoxicity of Linear PKHB1
| Cell Line | Cancer Type | CC50 (µM) | Exposure Time (hours) | Reference |
| CEM | T-cell Acute Lymphoblastic Leukemia | 200 | 2 | [4] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 300 | 2 | [4] |
| L5178Y-R | Murine T-cell Lymphoma | 200 | 2 | [4] |
| MCF-7 | Breast Cancer (Luminal A) | ~200-300 | 2 | [3] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~200-300 | 2 | [3] |
| 4T1 | Murine Breast Cancer | ~200-300 | 2 | [3] |
Note on Projected this compound Efficacy: It is hypothesized that a cyclic this compound could exhibit a lower CC50 value (i.e., higher potency) due to a more constrained conformation, potentially leading to stronger receptor binding.[6]
Table 2: In Vivo Anti-Tumor Efficacy of Linear PKHB1
| Tumor Model | Treatment | Outcome | Reference |
| 4T1 breast cancer xenograft | 400 µg PKHB1 daily | Significant reduction in tumor volume and weight | [3] |
| L5178Y-R tumor-bearing mice | Prophylactic vaccination with PKHB1-treated cells | Prevention of tumor establishment | [4] |
Note on Projected this compound Efficacy: A cyclic this compound might demonstrate improved in vivo efficacy due to enhanced stability against proteases, potentially leading to a longer plasma half-life and greater tumor accumulation.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Synthesis of Linear PKHB1
The linear PKHB1 peptide (kRFYVVMWKk) is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[3]
-
Resin Preparation: A pre-loaded Wang or Rink amide resin is used as the solid support.
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. D-lysine is used for the terminal residues.
-
Deprotection: The Fmoc protecting group is removed after each coupling step using a solution of piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.
Proposed Synthesis and Cyclization of this compound
To create a cyclic analog, cysteine residues would be added to the N and C termini of the core PKHB1 sequence (e.g., C-RFYVVMW-C).
-
Linear Peptide Synthesis: The linear precursor peptide is synthesized via Fmoc-SPPS as described above, with cysteine residues at both ends.
-
Cleavage and Deprotection: The linear peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups, except for the acid-labile protecting groups on the cysteine sulfhydryl groups.
-
Purification of Linear Precursor: The crude linear peptide is purified by RP-HPLC.
-
Cyclization (Oxidation): The purified linear peptide is dissolved in a dilute aqueous buffer (e.g., ammonium (B1175870) bicarbonate) at a slightly alkaline pH. The disulfide bond is formed by air oxidation or by using an oxidizing agent like hydrogen peroxide or iodine. The reaction is monitored by RP-HPLC.
-
Purification of Cyclic Peptide: The cyclic this compound is purified by RP-HPLC to separate it from any remaining linear peptide or oligomers.
-
Characterization: The final cyclic product is characterized by mass spectrometry to confirm the correct molecular weight corresponding to the cyclized peptide.
In Vitro Cell Viability Assay
The cytotoxic effects of the peptides are determined using a standard Annexin V/Propidium Iodide (PI) apoptosis assay.[3]
-
Cell Culture: Cancer cells are cultured in appropriate media until they reach 80-90% confluency.
-
Treatment: Cells are treated with varying concentrations of the peptides (e.g., 100, 200, 300 µM) for a specified duration (e.g., 2 hours).
-
Staining: After treatment, cells are harvested and stained with Annexin V-APC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic and necrotic cells is quantified using a flow cytometer.
In Vivo Tumor Xenograft Model
The anti-tumor efficacy of the peptides is evaluated in a murine xenograft model.[3]
-
Tumor Implantation: Female BALB/c mice are subcutaneously inoculated with a suspension of cancer cells (e.g., 5 x 10^5 4T1 cells).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 70-120 mm³), mice are randomized into treatment and control groups.
-
Peptide Administration: Peptides are administered, for example, daily via intraperitoneal injection at a specified dose (e.g., 400 µg).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., three times per week) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
Signaling Pathways and Mechanisms of Action
PKHB1 is known to induce immunogenic cell death (ICD), a form of apoptosis that triggers an immune response against cancer cells.[1] The key signaling events are depicted in the following diagrams.
Figure 1: PKHB1-induced immunogenic cell death signaling pathway.
The proposed mechanism for this compound would likely follow the same pathway, with potential for enhanced potency at each step due to its potentially higher stability and receptor affinity.
Figure 2: General experimental workflow for peptide synthesis and evaluation.
Conclusion
Linear PKHB1 is a promising anti-cancer peptide with a well-documented ability to induce immunogenic cell death. The development of a cysteine-modified cyclic analog, this compound, presents a logical next step in optimizing its therapeutic potential. Based on established principles of peptide design, cyclization is anticipated to enhance the peptide's stability, potency, and in vivo efficacy. This guide provides a framework for the comparative evaluation of these two molecules, outlining the necessary experimental protocols and the expected mechanistic pathways. Further empirical studies are required to validate the hypothesized advantages of this compound.
References
- 1. Frontiers | PKHB1 peptide induces antiviral effects through induction of immunogenic cell death in herpes simplex keratitis [frontiersin.org]
- 2. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of linear and cyclic forms of apoptosis-targeting peptide -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
Comparative Transcriptomic Analysis of Cys-PKHB1-Treated Cancer Cells: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the transcriptomic and cellular effects of Cys-PKHB1, a novel CD47 agonist peptide, in cancer cells. It is intended for researchers, scientists, and drug development professionals investigating new avenues in cancer immunotherapy. This document outlines the unique mechanism of this compound-induced immunogenic cell death (ICD) and benchmarks it against other established ICD inducers, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a serum-stable peptide mimic of thrombospondin-1 (TSP-1) that acts as a CD47 agonist.[1][2] It has demonstrated potent anti-tumor effects in various cancer models, including T-cell acute lymphoblastic leukemia and breast cancer.[1][2] this compound induces a unique form of caspase-independent, calcium-dependent immunogenic cell death (ICD), which is characterized by mitochondrial alterations, the release of damage-associated molecular patterns (DAMPs), and the subsequent activation of an anti-tumor immune response.[1][2][3][4]
Comparative Transcriptomics of this compound and Other ICD Inducers
While direct transcriptomic data for this compound is emerging, we can infer its molecular signature by examining the effects of other CD47 agonists and agents that induce endoplasmic reticulum (ER) stress and calcium influx, key components of this compound's mechanism of action.[5][6][7][8] The following table provides a hypothetical comparative transcriptomic profile of this compound against well-established ICD inducers like doxorubicin (B1662922) and oxaliplatin.
| Pathway/Gene Signature | This compound (Inferred) | Doxorubicin | Oxaliplatin |
| ER Stress Response | High Upregulation (ATF4, CHOP, BiP) | Moderate Upregulation | Moderate Upregulation |
| Calcium Signaling | High Upregulation (Calcium channel genes) | Indirectly affected | Indirectly affected |
| Unfolded Protein Response (UPR) | High Upregulation | Moderate Upregulation | Moderate Upregulation |
| Mitochondrial Apoptosis | Low/No Upregulation of caspase-dependent genes | High Upregulation (Bax, Bak) | High Upregulation (Bax, Bak) |
| DNA Damage Response | Low/No Upregulation | High Upregulation (p53 pathway) | High Upregulation (p53 pathway) |
| Immune Gene Signatures | High Upregulation (T-cell activation, DC maturation) | Moderate Upregulation | Moderate Upregulation |
| Pro-inflammatory Cytokines | High Upregulation (IL-6, TNF-α) | Moderate Upregulation | Moderate Upregulation |
| Cell Cycle Arrest | Moderate Upregulation | High Upregulation (G2/M arrest) | High Upregulation (G2/M arrest) |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in this compound research, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability and Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the quantitative assessment of apoptosis and necrosis in cancer cells treated with this compound.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cancer cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 100, 200, 300 µmol/L) and a vehicle control for the desired time (e.g., 2 hours).[1]
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Calreticulin (CRT) Exposure Assay
This protocol measures the surface exposure of calreticulin, a key DAMP, on treated cancer cells.
-
Materials:
-
Treated and control cancer cells
-
Anti-Calreticulin antibody (primary antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Propidium Iodide (PI) or other viability dye
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
-
-
Procedure:
-
Following treatment with this compound, harvest and wash the cells as described above.
-
Resuspend the cells in FACS buffer.
-
Add the primary anti-Calreticulin antibody and incubate for 30-60 minutes on ice.
-
Wash the cells twice with FACS buffer to remove unbound primary antibody.
-
Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing PI.
-
Analyze by flow cytometry.
-
ATP Release Assay
This protocol quantifies the release of ATP, another critical DAMP, from dying cells.
-
Materials:
-
Treated and control cancer cells
-
ATP determination kit (e.g., based on luciferase/luciferin reaction)
-
Luminometer
-
-
Procedure:
-
After treating the cells with this compound, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cell debris.
-
Use a commercial ATP determination kit according to the manufacturer's instructions.
-
Briefly, mix the supernatant with the luciferase reagent.
-
Measure the luminescence using a luminometer.
-
Quantify the ATP concentration using a standard curve.
-
High-Mobility Group Box 1 (HMGB1) Release Assay
This protocol measures the extracellular levels of HMGB1, a late-stage DAMP.
-
Materials:
-
Treated and control cancer cells
-
HMGB1 ELISA kit
-
Microplate reader
-
-
Procedure:
-
Collect the cell culture supernatant at a later time point (e.g., 24-48 hours) after this compound treatment.
-
Centrifuge to remove cellular debris.
-
Perform the HMGB1 ELISA according to the manufacturer's protocol.[10] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell supernatant and standards.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance using a microplate reader and calculate the HMGB1 concentration from a standard curve.[10]
-
In Vivo Tumor Model for Immunogenic Cell Death
This protocol outlines a prophylactic vaccination approach to assess the in vivo efficacy of this compound-induced ICD.[1]
-
Materials:
-
Syngeneic mouse model (e.g., BALB/c mice)
-
Murine cancer cell line (e.g., L5178Y-R)[1]
-
This compound
-
Sterile PBS
-
-
Procedure:
-
Vaccine Preparation: Treat the murine cancer cells in vitro with a cytotoxic concentration of this compound for a specified time. Wash the cells thoroughly with PBS.
-
Vaccination: Subcutaneously inject the this compound-treated cancer cells into the flank of the mice. Include a control group injected with untreated cells.
-
Tumor Challenge: After a set period (e.g., 7 days), challenge the mice by injecting live, untreated cancer cells into the contralateral flank.
-
Monitoring: Monitor the mice for tumor growth at both the vaccination and challenge sites. Tumor-free survival in the vaccinated group indicates a successful anti-tumor immune response.
-
Conclusion
This compound represents a promising new agent in cancer immunotherapy with a distinct mechanism of action that leads to immunogenic cell death. The comparative data and detailed protocols provided in this guide are intended to facilitate further research into its therapeutic potential and to aid in the design of future pre-clinical and clinical studies. The unique transcriptomic signature of this compound, characterized by the strong induction of ER stress and calcium signaling pathways, sets it apart from conventional chemotherapeutics and may offer synergistic opportunities in combination therapies.
References
- 1. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Influx Caused by ER Stress Inducers Enhances Oncolytic Adenovirus Enadenotucirev Replication and Killing through PKCα Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Influx Caused by ER Stress Inducers Enhances Oncolytic Adenovirus Enadenotucirev Replication and Killing through PKCα Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Endoplasmic reticulum stress signals in the tumour and its microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Efficacy of Targeted Therapies in p53-Mutant Versus Wild-Type Cancer Cells: A Comparative Guide
A critical determinant in the success of cancer therapy lies in the genetic makeup of the tumor. Among the most frequently mutated genes in human cancers is TP53, the gene encoding the p53 tumor suppressor protein. The status of p53, whether wild-type (WT) or mutant, profoundly influences a cancer cell's response to treatment. This guide provides a comparative analysis of therapeutic strategies targeting cancer cells with either mutant or wild-type p53, offering a framework for researchers, scientists, and drug development professionals. Please note that information regarding a specific compound denoted as "Cys-PKHB1" was not available in the public domain at the time of this publication; therefore, this guide focuses on established and investigational compounds that exemplify the principles of p53-status-dependent cancer therapy.
The p53 protein, often hailed as the "guardian of the genome," plays a central role in orchestrating cellular responses to stress, including DNA damage, oncogene activation, and hypoxia. In cells with wild-type p53, these stresses lead to the activation of p53, which can trigger cell cycle arrest, senescence, or apoptosis (programmed cell death), thereby preventing the propagation of damaged cells. However, in a vast number of cancers, p53 is mutated, leading not only to a loss of its tumor-suppressive functions but also, in some cases, to the gain of new oncogenic functions that promote tumor growth, metastasis, and drug resistance.[1] This fundamental difference in p53 status creates distinct vulnerabilities in cancer cells that can be exploited for therapeutic intervention.
Therapeutic Strategies Tailored to p53 Status
The therapeutic approach to targeting cancers differs significantly based on their p53 status. For cancers retaining wild-type p53, the primary strategy is to reactivate the p53 pathway, often by inhibiting its negative regulators. In contrast, for p53-mutant cancers, strategies are more diverse and include restoring wild-type function to the mutant protein, promoting the degradation of mutant p53, or exploiting synthetic lethal interactions.
Targeting p53 Wild-Type Cancers: Restoring the Guardian
In cancers with wild-type p53, the p53 protein is often kept inactive by its principal negative regulator, MDM2. Small molecule inhibitors that disrupt the p53-MDM2 interaction can stabilize and activate p53, leading to tumor cell death.
Key Therapeutic Agents:
-
MDM2 Inhibitors (e.g., Nutlins, Navtemadlin): These compounds bind to MDM2 at the p53-binding pocket, preventing the degradation of p53 and restoring its tumor-suppressive activity.
Targeting p53-Mutant Cancers: A Multi-pronged Attack
The presence of mutant p53 opens up several therapeutic avenues that are ineffective in p53 wild-type cells.
Key Therapeutic Agents and Strategies:
-
Mutant p53 Reactivators (e.g., APR-246): These molecules can refold mutant p53 proteins into a wild-type-like conformation, restoring their tumor-suppressive functions.[2][3]
-
Synthetic Lethality: This approach targets a gene or pathway that is essential for the survival of cancer cells specifically in the context of a p53 mutation.
-
Targeting Mutant p53 for Degradation: Strategies are being developed to selectively degrade the mutant p53 protein.
Quantitative Comparison of Therapeutic Efficacy
The differential efficacy of these targeted agents is evident in their half-maximal inhibitory concentrations (IC50) in cancer cell lines with different p53 statuses.
| Therapeutic Agent | Target/Mechanism | Cancer Cell Line (p53 Status) | IC50 (µM) | Reference |
| Nutlin-3a (B1683890) | MDM2 Inhibitor | HCT116 (p53 WT) | 1.6 - 8.6 | [6] |
| HT-29 (p53 Mutant) | > High concentrations | [6] | ||
| Navtemadlin | MDM2 Inhibitor | HCT116 (p53 WT) | 0.2 - 1.4 | [6] |
| HT-29 (p53 Mutant) | > High concentrations | [6] | ||
| APR-246 | Mutant p53 Reactivator | MIA-PaCa-2 (p53 Mutant) | Synergistic with Berberine | [1] |
| PANC-28 (p53 Null) | Less effective | [1] | ||
| AZD1775 | Wee1 Inhibitor | H23 (p53 Mutant) | ~0.2 | [4] |
| H460 (p53 WT) | ~6.5 | [4] | ||
| H2009 (p53 Mutant) | ~0.3 | [4] | ||
| A549 (p53 WT) | ~6.5 | [4] | ||
| HT29 (p53 Mutant) | 0.184 | [7] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug development. Below are detailed protocols for key assays used to evaluate the efficacy of p53-targeted therapies.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the therapeutic agent for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the therapeutic agent as required for the experiment.
-
Cell Harvesting: Harvest the cells and wash them with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[8][9]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[8]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9][10]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot Analysis for p53 and Downstream Targets
Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53 and its downstream targets (e.g., p21, PUMA).
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanisms of action of these targeted therapies.
Caption: Activation of wild-type p53 pathway by cellular stress and MDM2 inhibition.
Caption: Therapeutic strategies targeting mutant p53: reactivation and synthetic lethality.
Caption: General experimental workflow for evaluating p53-targeted therapies.
Alternatives and Future Directions
The field of p53-targeted therapy is rapidly evolving. Beyond the strategies discussed, other promising approaches include:
-
Targeting p53-Interacting Proteins: Identifying and targeting other proteins that interact with mutant p53 to promote its oncogenic functions.
-
Immunotherapy: Developing immunotherapies that can specifically recognize and eliminate cancer cells expressing mutant p53.
-
Combination Therapies: Combining p53-targeted agents with conventional chemotherapy or other targeted drugs to enhance efficacy and overcome resistance. For instance, the combination of APR-246 with eribulin (B193375) has shown synergistic growth inhibition in p53-mutated breast cancer cells.[3]
Conclusion
The p53 status of a tumor is a critical biomarker that can guide therapeutic decisions. For cancers with wild-type p53, reactivating the p53 pathway with drugs like MDM2 inhibitors holds significant promise. For the larger cohort of cancers harboring p53 mutations, a more diverse armamentarium of strategies, including mutant p53 reactivators and synthetic lethal approaches, is being actively pursued. The continued development and clinical testing of these p53-status-specific therapies are poised to improve outcomes for a wide range of cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of Cys-PKHB1's Effect on Different Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Cys-PKHB1, a CD47 agonist peptide, on various immune cell populations. The information is compiled from published experimental data to offer an objective overview of its immunomodulatory properties.
Executive Summary
This compound is a serum-stable peptide that acts as an agonist for the CD47 receptor. Its primary and most studied effect in an immunological context is the induction of immunogenic cell death (ICD) in malignant cells, particularly T-cell acute lymphoblastic leukemia (T-ALL) and breast cancer cells. This action initiates a downstream anti-tumor immune response. Direct effects on non-malignant immune cells appear to be minimal in terms of cytotoxicity, suggesting a favorable safety profile. However, the indirect effects, especially on antigen-presenting cells like dendritic cells, are significant. Data on the direct impact of this compound on macrophages and neutrophils are limited, and potential effects are inferred from the broader literature on CD47 agonists.
Data Presentation: Comparative Effects of this compound on Immune Cells
The following table summarizes the known and inferred effects of this compound across different immune cell types.
| Immune Cell Type | Direct Effect of this compound | Indirect Effect (via Tumor Cell ICD) | Key Quantitative Observations | References |
| T Lymphocytes (Non-Malignant) | No significant cytotoxicity observed on CD3+, CD4+, and CD8+ T cells. | Priming of anti-tumor T cell response. Differentiation towards a Th1 phenotype. | - No significant cell death in human or murine CD4+ and CD8+ T cells. - Co-culture of T cells with PKHB1-TCL pulsed DCs leads to increased secretion of TNFα, IFNγ, and IL-2. | [1] |
| B Lymphocytes | Spares CD19+ B cells from cell death. | Not yet documented. | - PKHB1 treatment does not induce significant cell death in B cells from healthy donors or CLL patients. | [2] |
| Dendritic Cells (DCs) | No direct activation or maturation reported. | Maturation induced by DAMPs released from PKHB1-treated tumor cells. | - Upregulation of maturation markers CD80 and CD86 on bone marrow-derived DCs pulsed with PKHB1-TCL. - Increased production of TNFα by DCs pulsed with PKHB1-TCL. | [1] |
| Macrophages | Inferred: Potential modulation of phenotype and phagocytic activity. | Inferred: Enhanced phagocytosis of tumor cells due to ICD. | - Studies on other CD47 agonists show modulation of macrophage phenotype (e.g., decreased Arg1 and Mrc1, increased iNos expression) and enhanced phagocytosis of opsonized targets. | [3] |
| Neutrophils | Inferred: Potential modulation of activity and migration. | Inferred: Possible recruitment to the tumor microenvironment. | - CD47 is known to regulate neutrophil transmigration. CD47 agonist peptides have been shown to alter neutrophil phenotype and function in other contexts. | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Immunogenic Cell Death (ICD) and DAMPs Exposure Assay
This protocol is used to assess the ability of this compound to induce ICD in tumor cells by measuring the surface exposure and release of Damage-Associated Molecular Patterns (DAMPs).
-
Cell Culture: Tumor cell lines (e.g., T-ALL cell lines like CEM, MOLT-4) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 100-300 µM) for a specified period (e.g., 2-4 hours).
-
Calreticulin (CRT) Exposure (Flow Cytometry):
-
After treatment, cells are washed with cold PBS.
-
Cells are stained with an anti-CRT antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) and a viability dye (e.g., Propidium Iodide, PI) in a binding buffer.
-
Samples are incubated in the dark at 4°C for 30-60 minutes.
-
Cells are analyzed by flow cytometry to quantify CRT exposure on the surface of viable (PI-negative) cells.
-
-
ATP Release Assay:
-
Supernatants from treated and control cells are collected.
-
Extracellular ATP is measured using a luciferase-based ATP determination kit according to the manufacturer's instructions. Luminescence is measured using a microplate reader.
-
-
HMGB1, HSP70/90 Release (Western Blot/ELISA):
-
Supernatants are collected and concentrated.
-
The presence of HMGB1, HSP70, and HSP90 in the supernatant is determined by Western blotting or ELISA.
-
In Vitro Dendritic Cell (DC) Maturation Assay
This assay evaluates the ability of lysates from this compound-treated tumor cells to induce the maturation of DCs.
-
Generation of Bone Marrow-Derived DCs (BMDCs):
-
Bone marrow is flushed from the femurs and tibias of mice.
-
Cells are cultured in RPMI-1640 supplemented with 10% FBS, GM-CSF (e.g., 20 ng/mL), and IL-4 (e.g., 10 ng/mL) for 6-7 days.
-
-
Preparation of Tumor Cell Lysate (TCL):
-
Tumor cells are treated with a cytotoxic concentration of this compound.
-
The treated cells (now containing apoptotic and necrotic cells) are collected and can be subjected to freeze-thaw cycles to ensure complete lysis. This preparation is the PKHB1-TCL.
-
-
DC Pulsing and Maturation:
-
Immature BMDCs are harvested and plated.
-
DCs are pulsed with the PKHB1-TCL for 24 hours. Lipopolysaccharide (LPS) is used as a positive control for DC maturation.
-
-
Flow Cytometry Analysis:
-
Pulsed and control DCs are harvested and stained with fluorescently labeled antibodies against DC markers (e.g., CD11c) and maturation markers (e.g., CD80, CD86, MHC Class II).
-
Cells are analyzed by flow cytometry to determine the percentage of mature DCs (CD11c+, CD80+, CD86+, MHC II high).
-
-
Cytokine Analysis: Supernatants from the DC cultures are collected and analyzed for the presence of cytokines like TNF-α and IL-12p70 by ELISA or cytometric bead array.
T-Cell Mediated Cytotoxicity Assay
This assay assesses the ability of T cells, primed by DCs pulsed with PKHB1-TCL, to kill target tumor cells.
-
T Cell Priming:
-
Splenic CD3+ T cells are isolated from mice.
-
T cells are co-cultured with PKHB1-TCL-pulsed mature DCs for 4-5 days.
-
-
Cytotoxicity Assay:
-
Target tumor cells are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Primed T cells are co-cultured with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1).
-
After a 4-hour incubation, the release of the fluorescent dye from lysed target cells into the supernatant is measured using a fluorescence plate reader.
-
Alternatively, target cell death can be quantified by flow cytometry using a viability dye like PI or 7-AAD.
-
-
Cytokine Release Assay: Supernatants from the co-culture are collected to measure the release of effector cytokines like IFN-γ and TNF-α by ELISA.
Visualizations: Signaling Pathways and Workflows
This compound Induced Immunogenic Cell Death Pathway```dot
Caption: Workflow for evaluating the indirect immunostimulatory effects of this compound.
References
- 1. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD47 Agonist Peptides Induce Programmed Cell Death in Refractory Chronic Lymphocytic Leukemia B Cells via PLCγ1 Activation: Evidence from Mice and Humans | PLOS Medicine [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Peptide-mediated inhibition of neutrophil transmigration by blocking CD47 interactions with signal regulatory protein alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD47 overexpression is associated with decreased neutrophil apoptosis/phagocytosis and poor prognosis in non-small-cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Potential of Cys-PKHB1 with Checkpoint Inhibitors: A Proposed Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized synergistic anti-tumor effects of Cys-PKHB1, a cysteine-modified agonist peptide of CD47, in combination with immune checkpoint inhibitors (ICIs). While direct preclinical or clinical data for this specific combination is not yet publicly available, this document outlines the scientific rationale and a comprehensive experimental plan to test this promising therapeutic strategy. The guide is based on the known immunogenic properties of the parent peptide, PKHB1, and the established mechanisms of checkpoint blockade.
Scientific Rationale for Synergy
This compound is a derivative of PKHB1, a serum-stable CD47 agonist peptide that has been shown to induce immunogenic cell death (ICD) in various cancer models, including T-cell acute lymphoblastic leukemia and breast cancer.[1][2][3] The induction of ICD is a critical first step in initiating a robust anti-tumor immune response. PKHB1 achieves this by triggering a cascade of events including the surface exposure of "eat-me" signals like calreticulin (B1178941) (CRT) and the release of damage-associated molecular patterns (DAMPs) such as ATP, heat shock proteins (HSP70/90), and high-mobility group box 1 (HMGB1).[1][2][3][4][5] These DAMPs act as potent adjuvants, promoting the maturation of dendritic cells (DCs) and their subsequent priming of tumor-specific T cells.[2][4][5] Furthermore, in vivo studies have demonstrated that PKHB1 treatment can lead to increased leukocyte infiltration into the tumor microenvironment (TME), including crucial CD8+ cytotoxic T lymphocytes.[2][3][4]
Immune checkpoint inhibitors, such as antibodies targeting PD-1 or its ligand PD-L1, function by releasing the "brakes" on the immune system.[6][7][8] Many tumors exploit the PD-1/PD-L1 pathway to evade immune surveillance by inducing a state of exhaustion in tumor-infiltrating T cells.[6][7] While ICIs can be highly effective, their success is often limited to patients with pre-existing anti-tumor T cell responses, sometimes referred to as "hot" tumors.[9]
The proposed synergy between this compound and checkpoint inhibitors lies in a classic "one-two punch" strategy. This compound would act as an in situ cancer vaccine, inducing ICD to generate a fresh wave of tumor antigens and DAMPs. This process is hypothesized to "inflame" the TME, increasing the infiltration and activation of T cells, thereby converting "cold" (non-immunogenic) tumors into "hot" tumors. The concurrently administered checkpoint inhibitor would then ensure that these newly activated T cells can effectively recognize and eliminate cancer cells without being prematurely suppressed by the PD-1/PD-L1 axis.
Proposed Preclinical Validation Study
This section outlines a representative in vivo study to test the synergistic efficacy of this compound and an anti-PD-1 antibody in a syngeneic mouse tumor model (e.g., 4T1 breast cancer or L5178Y-R lymphoma).
Experimental Groups and Treatment Schedule
| Group | Treatment Agent 1 | Treatment Agent 2 | Rationale |
| 1 | Vehicle Control | Isotype Control mAb | Establishes baseline tumor growth. |
| 2 | This compound | Isotype Control mAb | Evaluates the standalone efficacy of this compound. |
| 3 | Vehicle Control | Anti-PD-1 mAb | Evaluates the standalone efficacy of the checkpoint inhibitor. |
| 4 | This compound | Anti-PD-1 mAb | Tests for synergistic anti-tumor effects. |
Treatment Protocol:
-
Tumor Inoculation: Syngeneic tumor cells (e.g., 1x10^6 4T1 cells) are implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).
-
Treatment Initiation: Treatment begins when tumors reach a palpable size (e.g., 50-100 mm³).
-
Dosing (Hypothetical):
-
This compound: Administered intratumorally or systemically (e.g., 10 mg/kg, 3 times a week).
-
Anti-PD-1 mAb: Administered intraperitoneally (e.g., 200 µ g/mouse , twice a week).
-
-
Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Survival is monitored daily.
Hypothetical Performance Data
The following tables represent expected outcomes if the combination therapy is synergistic.
Table 1: Tumor Growth Inhibition (Data are representative hypothetical means ± SD)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| 1. Vehicle + Isotype | 1500 ± 250 | - |
| 2. This compound + Isotype | 1050 ± 180 | 30% |
| 3. Vehicle + Anti-PD-1 | 900 ± 200 | 40% |
| 4. This compound + Anti-PD-1 | 300 ± 90 | 80% |
Table 2: Survival Analysis (Data are representative hypothetical medians)
| Treatment Group | Median Survival (Days) | % Increase in Lifespan |
| 1. Vehicle + Isotype | 25 | - |
| 2. This compound + Isotype | 32 | 28% |
| 3. Vehicle + Anti-PD-1 | 35 | 40% |
| 4. This compound + Anti-PD-1 | 55+ | >120% |
Table 3: Immune Cell Infiltration in Tumor Microenvironment (Flow Cytometry) (Data are representative hypothetical means ± SD of % positive cells among CD45+ leukocytes)
| Treatment Group | % CD8+ T Cells | % CD4+ T Helper Cells | CD8+/Treg Ratio | % M1 Macrophages |
| 1. Vehicle + Isotype | 10 ± 2.5 | 15 ± 3.0 | 2.0 | 5 ± 1.5 |
| 2. This compound + Isotype | 18 ± 3.5 | 18 ± 3.2 | 4.5 | 12 ± 2.8 |
| 3. Vehicle + Anti-PD-1 | 20 ± 4.0 | 17 ± 2.8 | 5.0 | 8 ± 2.0 |
| 4. This compound + Anti-PD-1 | 35 ± 5.0 | 20 ± 3.5 | 10.0 | 20 ± 4.5 |
Detailed Experimental Protocols
In Vivo Syngeneic Mouse Model
-
Cell Line: 4T1 murine breast cancer cells, cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Tumor Implantation: 1x10^6 4T1 cells in 100 µL of sterile PBS are injected subcutaneously into the right flank.
-
Tumor Measurement: Tumor size is measured using digital calipers, and volume is calculated using the formula: (Length x Width²)/2.
-
Euthanasia Criteria: Mice are euthanized when tumors exceed 2000 mm³ or show signs of ulceration or distress, as per institutional guidelines.
Flow Cytometry for Immune Profiling
-
Sample Preparation: At a predetermined endpoint (e.g., Day 18), tumors are harvested, minced, and digested in a solution of collagenase and DNase I to create a single-cell suspension.
-
Staining: Cells are stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells. Surface staining is performed using a cocktail of fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, Gr-1).
-
Intracellular Staining: For transcription factors like FoxP3 (Tregs) or cytokines like IFN-γ, cells are fixed and permeabilized using a dedicated kit before staining with intracellular antibodies.
-
Data Acquisition and Analysis: Samples are run on a multi-color flow cytometer (e.g., BD LSRFortessa). Data is analyzed using software like FlowJo to quantify immune cell populations within the tumor.
Visualizing the Proposed Mechanisms and Workflows
References
- 1. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKHB1 Tumor Cell Lysate Induces Antitumor Immune System Stimulation and Tumor Regression in Syngeneic Mice with Tumoral T Lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
- 8. PD-1/PD-L1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox Signaling Modulates Activity of Immune Checkpoint Inhibitors in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cys-PKHB1 and Other Novel Peptides in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of oncology, novel peptides are emerging as a promising therapeutic modality, offering high specificity and potent anti-cancer activity. This guide provides a head-to-head comparison of Cys-PKHB1, a CD47 agonist peptide, with other innovative peptide-based cancer therapies, including peptide-drug conjugates (PDCs) and immune checkpoint inhibitor peptides. The comparative analysis is supported by experimental data to inform preclinical and clinical research decisions.
Executive Summary
This compound distinguishes itself by inducing a unique form of immunogenic cell death (ICD) through the activation of the CD47 receptor. This mechanism not only directly kills cancer cells but also stimulates an anti-tumor immune response. In contrast, peptide-drug conjugates like Lutetium-177 dotatate (B3348540) rely on targeted delivery of a radioactive payload, while immune checkpoint inhibitor peptides work to unleash the body's own immune system by blocking inhibitory pathways. Cancer vaccines, such as those targeting MAGE-A3, aim to proactively train the immune system to recognize and attack tumor cells, though clinical success has been limited. The choice of peptide therapeutic will largely depend on the specific tumor biology and desired therapeutic outcome.
Mechanism of Action
This compound (PKHB1)
This compound, a synthetic peptide mimic of thrombospondin-1 (TSP-1), functions as a CD47 agonist.[1][2] Its primary mechanism of action is the induction of immunogenic cell death (ICD), a form of apoptosis that triggers an adaptive immune response against tumor antigens.[1][3][4] This process is characterized by the following key events:
-
CD47 Activation: PKHB1 binds to the CD47 receptor on cancer cells.
-
Caspase-Independent, Calcium-Dependent Apoptosis: This binding event initiates a signaling cascade that leads to programmed cell death, which is not reliant on caspases but is dependent on an influx of calcium ions.[1][3][4]
-
Induction of Immunogenic Cell Death (ICD): The dying cancer cells release damage-associated molecular patterns (DAMPs), including calreticulin (B1178941) (CRT) exposure on the cell surface, and the release of ATP and high-mobility group box 1 (HMGB1).[2][3] These DAMPs act as "eat me" signals and danger signals, respectively, to recruit and activate dendritic cells (DCs).
-
Anti-Tumor Immune Response: Activated DCs present tumor antigens to T-cells, leading to the generation of a tumor-specific adaptive immune response.[2]
References
- 1. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering a High-Affinity PD-1 Peptide for Optimized Immune Cell–Mediated Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKHB1 Tumor Cell Lysate Induces Antitumor Immune System Stimulation and Tumor Regression in Syngeneic Mice with Tumoral T Lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cys-PKHB1: A Procedural Guide for Laboratory Professionals
The proper disposal of laboratory reagents is a cornerstone of a safe and compliant research environment. This guide provides essential procedural information for the disposal of Cys-PKHB1, a substance related to the thrombospondin-1 peptide mimic, PKHB1, which has been shown to induce immunogenic cell death in cancer cells.[1][2] Given its biological activity, it is critical to handle and dispose of this compound with established safety protocols to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, adherence to standard laboratory safety protocols is mandatory. This includes the use of appropriate Personal Protective Equipment (PPE), such as safety glasses, gloves, and a lab coat. All handling of this compound waste should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation or skin exposure.
Quantitative Data for Waste Segregation
Proper segregation of waste is fundamental for safe and compliant disposal. The following table summarizes the key parameters for segregating different types of laboratory waste that could be associated with this compound.
| Waste Type | Container Requirement | Labeling Requirements | Disposal Method |
| Liquid Chemical Waste | Leak-proof, screw-cap container compatible with the chemical.[3] | "Hazardous Waste," full chemical name(s), date, Principal Investigator (PI) name, and contact information.[3] | Collection by Environmental Health and Safety (EHS) for appropriate chemical treatment or incineration. Do not pour down the drain.[3][4] |
| Solid Chemical Waste | Double-bagged in clear plastic bags for visual inspection or in the original manufacturer's container.[3] | "Hazardous Waste," full chemical name(s) of contaminants, date.[3] | Collection by EHS for incineration or other approved disposal methods. |
| Sharps Waste (needles, blades, etc.) | UN-approved, puncture-resistant sharps container. | "Cytotoxic Waste" or "Biohazard" symbol as appropriate, along with the chemical name. | Collection by EHS for high-temperature incineration.[5] |
| Contaminated PPE (gloves, gowns, etc.) | Labeled cytotoxic waste container or a plastic container fitted with a thick, clear garbage bag.[6] | "Cytotoxic Waste"[6] | Incineration through a certified waste management service. |
General Decontamination Protocol for Surfaces and Equipment
In the event of a spill or for routine decontamination of surfaces and equipment that have come into contact with this compound, the following general procedure should be followed. Note that the specific deactivating agent may vary, and the manufacturer's Safety Data Sheet (SDS) should be consulted for definitive guidance.
-
Preparation of Decontaminating Solution: Prepare a fresh 10% bleach solution in a well-ventilated area.
-
Application: Liberally apply the bleach solution to the contaminated area and allow for a contact time of at least 30 minutes.
-
Wiping: Wipe the area with absorbent materials.
-
Rinsing: Thoroughly rinse the area with water.
-
Disposal of Materials: All cleaning materials should be disposed of as solid cytotoxic waste.
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of this compound.
The foundational principle of laboratory waste management is ensuring safety through access to accurate information. It is imperative to always consult the specific Safety Data Sheet (SDS) for this compound to understand its hazards and any specific disposal requirements. Furthermore, strict adherence to your institution's Environmental Health and Safety (EHS) guidelines is crucial, as these are tailored to your specific location and regulatory landscape. By following these procedures, you contribute to a safer laboratory environment and ensure compliance with all relevant regulations.
References
- 1. PKHB1, a thrombospondin-1 peptide mimic, induces anti-tumor effect through immunogenic cell death induction in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. benchchem.com [benchchem.com]
- 4. nems.nih.gov [nems.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) and Handling Guidelines for Novel Peptide Compounds like Cys-PKHB1
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Cys-PKHB1, a potentially novel, cysteine-modified peptide. As specific safety data for this compound is not publicly available, these recommendations are based on established best practices for handling new chemical entities of unknown toxicity.
A thorough risk assessment is the critical first step before any handling of a new compound. This document serves as a foundational guide and should be supplemented by a detailed, substance-specific risk assessment conducted by the responsible laboratory personnel.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
The minimum PPE for working in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with additional PPE based on the specific hazards of the task.[1] For a novel compound like this compound, where the full toxicological profile is unknown, a conservative approach is warranted.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Required PPE | Specific Recommendations & Considerations |
| Eye and Face Protection | Safety Goggles, Face Shield | Chemical splash goggles are mandatory.[2] A face shield should be worn over safety goggles whenever there is a splash hazard, such as when preparing solutions or handling larger volumes.[1][2] |
| Hand Protection | Double Nitrile Gloves or Silver Shield™ Gloves | Due to the unknown skin absorption risk, double-gloving with nitrile gloves is recommended.[1] For compounds with a special skin hazard designation or unknown toxicity, a flexible laminate glove (e.g., Silver Shield™) worn under a chemically resistant outer glove is advisable.[2] Gloves should be changed immediately if contaminated and disposed of as hazardous waste. |
| Body Protection | Flame-Resistant Lab Coat, Coveralls ("Bunny Suit") | A flame-resistant lab coat is required for all research laboratory work.[2] For procedures with a higher risk of contamination, disposable coveralls that provide head-to-toe protection should be considered.[3] Gowns should be disposable, close in the back, and have tight-fitting cuffs.[3] |
| Respiratory Protection | N-95 or N-100 Respirator, Chemical Cartridge Respirator | For handling powders or when aerosols may be generated, a NIOSH-approved N-95 or N-100 particulate respirator is recommended.[4] In the event of a large spill, a chemical cartridge-type respirator may be necessary.[4] All personnel using respirators must be fit-tested and trained.[4] |
| Foot Protection | Closed-toe Shoes | No open-toed shoes or sandals are permitted in the laboratory.[2] |
II. Operational Plan: A Step-by-Step Approach to Safe Handling
A clear and well-rehearsed operational plan is crucial for minimizing risk. The following workflow outlines the key stages of handling this compound, from initial preparation to final disposal.
III. Experimental Protocols: Key Considerations
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Work in a Ventilated Enclosure: All manipulations of this compound, especially of the solid form, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation exposure.[5]
-
Controlled Access: Work with this compound should be restricted to authorized personnel who have received specific training on its potential hazards and handling procedures.
-
Emergency Preparedness: An emergency plan should be in place to address accidental exposures or spills. This includes having access to a safety shower, eyewash station, and appropriate spill cleanup materials.
IV. Disposal Plan: Responsible Waste Management
All waste contaminated with this compound, including gloves, disposable lab coats, and experimental materials, must be treated as hazardous waste.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Sharps | Dispose of in a designated sharps container that is puncture-resistant and leak-proof. |
Always follow your institution's and local regulations for hazardous waste disposal.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling novel compounds like this compound, ensuring a safe and productive research environment.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
